molecular formula C19H15ClN2O4S2 B608451 Lanifibranor CAS No. 927961-18-0

Lanifibranor

货号: B608451
CAS 编号: 927961-18-0
分子量: 434.9 g/mol
InChI 键: OQDQIFQRNZIEEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lanifibranor is an orally-available small molecule and a pan-peroxisome proliferator-activated receptor (PPAR) agonist. It is designed to simultaneously activate all three PPAR isoforms (PPARα, PPARδ, and PPARγ) in a moderate and well-balanced manner . This comprehensive agonist activity modulates key metabolic, inflammatory, and fibrogenic pathways, making it a valuable investigational compound in preclinical and clinical research . Mechanism of Action & Research Applications As a pan-PPAR agonist, this compound influences gene networks regulating cellular differentiation, metabolism, and inflammation . Its primary research focus is in the field of metabolic liver diseases. It has been shown in clinical trials to significantly impact several core features of non-alcoholic steatohepatitis (NASH), also known as metabolic dysfunction-associated steatohepatitis (MASH) . Key research findings demonstrate its potential to: - Achieve resolution of NASH without worsening of fibrosis . - Lead to improvement in liver fibrosis by at least one stage without worsening of NASH . - Ameliorate cardiometabolic parameters , including reducing insulin resistance, improving glycemic control, and improving lipid profiles . Chemical Information The chemical name for this compound is 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid . It has a molecular formula of C19H15ClN2O4S2 and a molar mass of 434.91 g·mol⁻¹ . Important Notice This product is intended for research purposes only and is not for human consumption . It is provided as a chemical tool for laboratory use to further scientific investigation in vitro and in vivo. The safety and efficacy of this compound for the treatment of any disease have not been fully established, as it remains an investigational compound in clinical development .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQIFQRNZIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927961-18-0
Record name Lanifbranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanifibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANIFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lanifibranor's Mechanism of Action: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a first-in-class oral, small-molecule pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex and multifactorial pathophysiology of NASH has presented significant challenges for therapeutic development. This compound's unique mechanism of action, which involves the simultaneous activation of all three PPAR isoforms (α, δ, and γ), positions it as a promising therapeutic candidate capable of addressing the multiple facets of NASH pathogenesis. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Molecular Mechanism: Pan-PPAR Agonism

This compound's primary mechanism of action is its ability to bind to and activate all three isoforms of the peroxisome proliferator-activated receptor: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like this compound, the PPAR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound is characterized as a moderately potent and well-balanced pan-PPAR agonist.[1] This balanced activity on all three isoforms is crucial to its therapeutic effect in NASH, as each isoform plays a distinct yet complementary role in regulating metabolic, inflammatory, and fibrotic pathways.

Quantitative Analysis of PPAR Activation

The efficacy of this compound as a pan-PPAR agonist has been quantified through various in vitro assays, which demonstrate its ability to activate all three PPAR isoforms. The half-maximal effective concentration (EC50) values from cell-based transactivation assays are summarized in the table below.

PPAR IsoformThis compound EC50 (nM)Reference CompoundReference Compound EC50 (nM)
PPARα 1630Fenofibrate2400
PPARδ 850--
PPARγ 230Pioglitazone263
Rosiglitazone13

Table 1: In vitro activation of PPAR isoforms by this compound and reference compounds.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR-RXR (Inactive) This compound->PPAR_RXR_inactive Binds and Activates PPAR_RXR_active PPAR-RXR-Lanifibranor (Active Complex) PPAR_RXR_inactive->PPAR_RXR_active PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Metabolic, Anti-inflammatory, and Anti-fibrotic Effects Target_Genes->Biological_Effects

This compound activates the PPAR signaling pathway.

Pharmacological Effects of Pan-PPAR Activation in NASH

The integrated activation of PPARα, δ, and γ by this compound results in a multi-pronged therapeutic effect on the key pathophysiological drivers of NASH.

  • PPARα Activation: Primarily expressed in the liver, brown adipose tissue, heart, and kidney, PPARα is a major regulator of fatty acid catabolism. Its activation by this compound leads to enhanced mitochondrial β-oxidation, thereby reducing the accumulation of toxic lipid species in hepatocytes. This contributes to the resolution of steatosis.

  • PPARδ Activation: Ubiquitously expressed, PPARδ plays a role in fatty acid oxidation in various tissues, including skeletal muscle and adipose tissue. Its activation improves insulin sensitivity and glucose homeostasis.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitization. This compound's partial and well-balanced activation of PPARγ is thought to be crucial for its favorable safety profile, avoiding the side effects associated with full PPARγ agonists. PPARγ activation also has direct anti-inflammatory and anti-fibrotic effects in the liver by modulating the activity of hepatic stellate cells and macrophages.

The synergistic effects of activating all three PPAR isoforms address the core components of NASH: steatosis, inflammation, and fibrosis.

Lanifibranor_Effects cluster_PPARs PPAR Isoform Activation cluster_effects Downstream Pharmacological Effects This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg Metabolism Improved Lipid and Glucose Metabolism PPARa->Metabolism Inflammation Reduced Inflammation PPARa->Inflammation PPARd->Metabolism PPARg->Metabolism PPARg->Inflammation Fibrosis Reduced Fibrosis PPARg->Fibrosis

Logical flow of this compound's pan-PPAR effects.

Clinical Efficacy in NASH: The NATIVE and LEGEND Trials

The clinical efficacy and safety of this compound in patients with NASH have been evaluated in several key clinical trials, most notably the Phase IIb NATIVE trial and the Phase II LEGEND trial.

NATIVE (NAsh Trial to Validate IVA337 Efficacy) Trial

The NATIVE trial was a 24-week, randomized, double-blind, placebo-controlled Phase IIb study that enrolled 247 patients with non-cirrhotic NASH. The trial evaluated two doses of this compound (800 mg and 1200 mg daily) against a placebo.

Key Histological Outcomes:

EndpointPlacebo (n=81)This compound 800 mg (n=83)This compound 1200 mg (n=83)p-value (vs. Placebo)
NASH Resolution & No Worsening of Fibrosis 19%33%45%0.039 (800mg), <0.001 (1200mg)
Fibrosis Improvement ≥1 Stage & No Worsening of NASH 29%34%48%NS (800mg), 0.015 (1200mg)
Composite: NASH Resolution & Fibrosis Improvement ≥1 Stage 9%25%35%0.007 (800mg), <0.001 (1200mg)

Table 2: Key histological outcomes from the NATIVE Phase IIb trial (Per Protocol Population).[2]

Biomarker Changes:

The NATIVE trial also demonstrated significant improvements in a range of biomarkers associated with liver injury, inflammation, and lipid metabolism.[3][4][5]

BiomarkerChange with this compound (1200 mg)
Alanine Aminotransferase (ALT) Significant Decrease
Aspartate Aminotransferase (AST) Significant Decrease
Gamma-Glutamyl Transferase (GGT) Significant Decrease
Triglycerides Significant Decrease
High-Density Lipoprotein (HDL) Cholesterol Significant Increase
Adiponectin Significant Increase
High-Sensitivity C-Reactive Protein (hs-CRP) Significant Decrease
Fasting Insulin Significant Decrease
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) Significant Decrease

Table 3: Summary of biomarker changes observed in the NATIVE trial.[3][5]

LEGEND Trial

The LEGEND trial was a Phase IIa study evaluating this compound as a monotherapy and in combination with the SGLT2 inhibitor empagliflozin in patients with NASH and type 2 diabetes. The study highlighted this compound's beneficial effects on glycemic control and liver fat.

Experimental Methodologies

The characterization of this compound's mechanism of action has been supported by a range of in vitro and in vivo experimental protocols.

In Vitro Assays

1. PPAR Transactivation Assay:

This cell-based assay is used to quantify the ability of a compound to activate PPAR isoforms.

  • Principle: The assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR isoform is fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293 or CHO) along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • Methodology:

    • Cells are seeded in multi-well plates and co-transfected with the PPAR-LBD-GAL4-DBD expression vector and the luciferase reporter vector.

    • After an incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound or a reference compound.

    • Following a further incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The luminescence signal is proportional to the degree of PPAR activation. EC50 values are calculated from the dose-response curves.

Transactivation_Assay_Workflow start Start cell_seeding Seed mammalian cells in multi-well plates start->cell_seeding end End transfection Co-transfect with PPAR-LBD-GAL4-DBD and luciferase reporter plasmids cell_seeding->transfection incubation1 Incubate for protein expression transfection->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a defined period treatment->incubation2 lysis Lyse cells incubation2->lysis luminescence Measure luciferase activity lysis->luminescence data_analysis Generate dose-response curves and calculate EC50 values luminescence->data_analysis data_analysis->end

Workflow of a PPAR transactivation assay.

2. Coactivator Recruitment Assay:

This assay measures the ligand-dependent interaction between a PPAR isoform and a specific coactivator peptide.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used technology for this assay. It involves a GST-tagged PPAR-LBD and a biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α). A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor fluorophore.

  • Methodology:

    • The GST-PPAR-LBD, biotinylated coactivator peptide, terbium-anti-GST antibody, and streptavidin-XL665 are combined in a microplate well in the presence of varying concentrations of this compound.

    • If this compound induces the binding of the coactivator peptide to the PPAR-LBD, the donor and acceptor fluorophores are brought into close proximity.

    • Excitation of the terbium donor results in energy transfer to the acceptor, leading to a specific FRET signal that is measured at a particular wavelength.

    • The intensity of the TR-FRET signal is proportional to the extent of coactivator recruitment.

Clinical Trial Protocols: An Overview

NATIVE (NCT03008070) Trial Design:

  • Study Type: Phase IIb, randomized, double-blind, placebo-controlled.

  • Population: 247 adult patients with biopsy-confirmed non-cirrhotic NASH (NAFLD Activity Score ≥ 4, with at least 1 point in each component of steatosis, lobular inflammation, and ballooning) and fibrosis stage F1-F3.

  • Intervention: this compound 800 mg/day, this compound 1200 mg/day, or placebo for 24 weeks.

  • Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) activity score (combining inflammation and ballooning) without worsening of fibrosis.

  • Secondary Endpoints: NASH resolution without worsening of fibrosis, fibrosis improvement of at least one stage without worsening of NASH, and changes in various metabolic and inflammatory biomarkers.

LEGEND (NCT05232071) Trial Design:

  • Study Type: Phase IIa, randomized, double-blind for placebo and this compound arms, open-label for the combination arm.

  • Population: Patients with non-cirrhotic NASH and type 2 diabetes.

  • Intervention: this compound monotherapy, this compound in combination with empagliflozin, or placebo.

  • Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.

  • Secondary Endpoints: Changes in liver enzymes, glycemic and lipid parameters, inflammatory markers, and body fat composition.

Conclusion

This compound's mechanism of action as a moderately potent and well-balanced pan-PPAR agonist provides a robust and multifaceted approach to the treatment of NASH. By simultaneously activating PPARα, δ, and γ, this compound effectively targets the key drivers of the disease: metabolic dysregulation, inflammation, and fibrosis. The quantitative data from in vitro studies and the compelling efficacy and biomarker data from the NATIVE and LEGEND clinical trials underscore the therapeutic potential of this novel agent. The ongoing Phase III NATiV3 trial will further elucidate the long-term safety and efficacy of this compound and its potential to become a cornerstone therapy for patients with NASH. This in-depth understanding of its core mechanism is crucial for the scientific and medical communities as they continue to explore and optimize treatments for this complex and prevalent liver disease.

References

Lanifibranor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanifibranor (IVA337) is a first-in-class pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist developed by Inventiva Pharma, currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH). It distinguishes itself by moderately and simultaneously activating all three PPAR isoforms—PPARα, PPARδ (also known as PPARβ), and PPARγ. This triple activation profile allows this compound to target the complex pathophysiology of NASH by addressing its metabolic, inflammatory, and fibrotic components. This document provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of this compound

The discovery of this compound originated from a systematic drug discovery campaign aimed at identifying novel modulators of PPARs.[1] The process began with a high-throughput screening (HTS) of Inventiva's proprietary chemical library to identify compounds with activity on PPAR isoforms.[1]

This screening identified an initial hit, a PPARα activator (compound 4), which served as the starting point for a comprehensive medicinal chemistry optimization program.[1] Through iterative cycles of design, synthesis, and biological evaluation of novel indole sulfonamide derivatives, researchers refined the molecule's structure to achieve a balanced activity profile across all three PPAR isoforms.[1][2] This effort culminated in the identification of this compound (IVA337), a moderately potent and well-balanced pan-PPAR agonist with a favorable safety profile.[1]

The discovery workflow is illustrated below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection hts High-Throughput Screening (HTS) of Proprietary Library hit_id Hit Identification (PPARα Activator - Compound 4) hts->hit_id lead_gen Lead Generation (Indole Sulfonamide Series) hit_id->lead_gen sar Structure-Activity Relationship (SAR) Optimization lead_gen->sar Iterative Synthesis & Biological Testing admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In Vivo Efficacy Models (NASH, Fibrosis) admet->in_vivo in_vivo->sar Feedback Loop This compound This compound (IVA337) Selected as Clinical Candidate in_vivo->this compound

Discovery Workflow for this compound.

Chemical Synthesis

This compound is chemically named 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoic acid.[3] The synthesis of this compound and its analogues is described in the Journal of Medicinal Chemistry.[2][4] While specific, step-by-step industrial synthesis protocols are proprietary, the general synthetic route involves the construction of the core indole structure followed by key coupling reactions.

A plausible, generalized synthesis would involve:

  • Formation of the Indole Core : Starting with a substituted aniline, a Fischer indole synthesis or a similar method is used to construct the 5-chloroindole ring system.

  • Alkylation : The indole-2 position is alkylated to introduce the butanoic acid side chain, often using a protected form of a 4-halobutanoate ester.

  • Sulfonylation : The indole nitrogen at position 1 is sulfonated using 6-benzothiazolesulfonyl chloride. This is a critical step to introduce the benzothiazole sulfonyl moiety.

  • Deprotection : Finally, the ester of the butanoic acid side chain is hydrolyzed (saponified) to yield the final carboxylic acid product, this compound.

Various crystalline polymorphic forms of this compound, designated as Form LN1 and Form LN2, have also been identified and can be prepared through specific crystallization processes involving different solvents and temperatures.[3]

Mechanism of Action: Pan-PPAR Activation

This compound functions as a ligand-activated transcription factor modulator by binding to and activating all three PPAR isoforms.[5] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[6]

The balanced, moderate activation of PPARα, δ, and γ addresses the multifaceted nature of NASH:[5][7][8]

  • PPARα Activation : Primarily expressed in the liver, its activation enhances fatty acid oxidation and transport, reduces triglyceride levels, and decreases lipogenesis, thereby addressing hepatic steatosis.[2][8]

  • PPARδ Activation : Ubiquitously expressed, its activation improves glucose utilization and fatty acid oxidation in extrahepatic tissues, contributing to improved insulin sensitivity and lipid metabolism.[2][7]

  • PPARγ Activation : Highly expressed in adipose tissue, its partial activation by this compound is crucial for increasing insulin sensitization, promoting fatty acid storage in subcutaneous fat (reducing visceral adiposity), and exerting direct anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.[2][8]

The integrated effects of activating these three pathways are depicted in the signaling diagram below.

cluster_PPAR PPAR Isoform Activation cluster_effects Downstream Cellular & Pathological Effects cluster_outcome Therapeutic Outcome This compound This compound ppara PPARα This compound->ppara ppard PPARδ This compound->ppard pparg PPARγ This compound->pparg steatosis ↓ Steatosis ppara->steatosis ↑ FA Oxidation ↓ Lipogenesis inflammation ↓ Inflammation ppara->inflammation ppard->inflammation insulin ↑ Insulin Sensitivity ppard->insulin ↑ Glucose Utilization ↑ FA Oxidation pparg->steatosis ↓ Lipogenesis pparg->inflammation fibrosis ↓ Fibrosis pparg->fibrosis ↓ HSC Activation pparg->insulin nash_resolution NASH Resolution steatosis->nash_resolution inflammation->nash_resolution fibrosis->nash_resolution insulin->nash_resolution

This compound's Pan-PPAR Signaling Pathway.

Quantitative Data Summary

Table 1: In Vitro PPAR Activation Profile

The potency of this compound on each human PPAR isoform has been determined through cellular transactivation assays.

PPAR IsoformEC₅₀ (nM) [Source: 4]EC₅₀ (nM) [Source: 2]
hPPARα 1,5374,660
hPPARδ 866398
hPPARγ 206572
EC₅₀ (Half maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay.
Table 2: Key Preclinical In Vivo Data

This compound has demonstrated significant efficacy in various animal models relevant to NASH and fibrosis.

ModelTreatmentKey FindingsReference
Carbon Tetrachloride-induced Mouse Model of NASHThis compoundDecreased collagen deposition.[9]
TAA-cirrhotic Rat ModelThis compound-15% reduction in portal pressure (p=0.003), indicating improved hepatic vascular resistance.[10]
Bleomycin-induced Lung Fibrosis Mouse Model100 mg/kg this compoundReduced development of lung fibrosis and right ventricular hypertrophy.[11]
CDAA-HFD Mouse Model of Steatohepatitis30 mg/kg/day this compoundAmeliorated steatosis, lobular inflammation, ballooning, and fibrosis.[3]
Table 3: Summary of Phase 2b NATIVE Clinical Trial Results

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled trial in patients with active, non-cirrhotic NASH.[4][9]

EndpointPlacebo (n=81)This compound 800 mg/day (n=83)This compound 1200 mg/day (n=83)
Primary Endpoint
≥2-point decrease in SAF-A score¹ without fibrosis worsening33%48% (p=0.07 vs placebo)55% (p=0.007 vs placebo)
Key Secondary Endpoints
NASH Resolution² without fibrosis worsening22%39%49%
Fibrosis Improvement (≥1 stage) without NASH worsening29%34%48%
NASH Resolution² AND Fibrosis Improvement (≥1 stage)9%25%35%
Metabolic Parameters (Change from Baseline with 1200 mg dose)
HbA1c+0.1%--0.4%
Triglycerides--Significant Reduction
HDL Cholesterol--Significant Increase
Adiponectin--Mean 4.5-fold increase
¹SAF-A Score: Steatosis, Activity, Fibrosis score, combining inflammation and ballooning (range 0-4).[4]
²NASH Resolution: Defined as a score of 0 for ballooning and 0-1 for inflammation.[4]
Data sourced from Francque SM, et al. N Engl J Med 2021.[2][4]

Experimental Protocols

General Synthesis of this compound (Illustrative)

The synthesis described in the literature involves a multi-step process.[2] An illustrative protocol for the final saponification step is provided below, based on general laboratory procedures for ester hydrolysis.

  • Objective : To hydrolyze the ethyl ester precursor of this compound to the final carboxylic acid.

  • Materials : Ethyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure :

    • Dissolve the this compound ethyl ester precursor (1 equivalent) in a mixture of THF and water (e.g., 5:1 ratio).

    • Add an excess of LiOH (e.g., 6 equivalents) to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 40°C) overnight, monitoring for completion by TLC or LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Partition the remaining aqueous residue between diethyl ether and water to remove any unreacted starting material.

    • Carefully acidify the separated aqueous layer with a suitable acid (e.g., 5% HCl) to a pH of ~2-3.

    • The resulting precipitate (this compound) is collected by filtration, washed with water, and dried under vacuum.

PPAR Transactivation Assay (Representative Protocol)

This assay measures the ability of a compound to activate PPARs and induce the expression of a reporter gene.

  • Objective : To quantify the EC₅₀ of this compound for each PPAR isoform.

  • Materials :

    • Mammalian cell line (e.g., COS-7 or HEK293T).[1][12]

    • Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

    • Reporter plasmid containing a GAL4 response element upstream of a luciferase gene.

    • Transfection reagent.

    • This compound and reference agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, GW1929 for PPARγ).[1]

    • Cell culture media and reagents.

    • Luciferase assay system.

  • Procedure :

    • Transfection : Co-transfect the cells with the appropriate PPAR-LBD-GAL4-DBD expression plasmid and the luciferase reporter plasmid.

    • Plating : Plate the transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.

    • Treatment : Prepare serial dilutions of this compound and reference compounds in culture medium. Remove the existing medium from the cells and add the compound-containing medium.

    • Incubation : Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

    • Lysis and Luciferase Assay : Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • Data Analysis : Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound represents a significant advancement in the potential treatment of NASH. Its discovery through a rigorous screening and optimization process has yielded a unique pan-PPAR agonist that addresses the core pathological pillars of the disease: steatosis, inflammation, and fibrosis. The robust preclinical and clinical data, particularly from the Phase 2b NATIVE trial, underscore its potential to resolve NASH and improve fibrosis. The ongoing Phase 3 NATiV3 trial will be crucial in confirming these findings and paving the way for a potential new standard of care for patients with this challenging condition.[13]

References

Lanifibranor: A Technical Deep Dive into its Pan-PPAR Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA-337) is a first-in-class pan-peroxisome proliferator-activated receptor (PPAR) agonist that has demonstrated significant potential in the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases. By activating all three PPAR isoforms—PPARα, PPARγ, and PPARδ—this compound modulates a wide array of metabolic and inflammatory pathways implicated in the pathogenesis of NASH. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism: Pan-PPAR Agonism

This compound is an orally available small molecule that acts as a ligand for all three PPAR isoforms. PPARs are nuclear hormone receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2][3][4]

This compound is designed to be a moderately potent and well-balanced pan-PPAR agonist, with a partial activation of PPARγ.[5] This balanced activity allows for a multi-pronged therapeutic approach to complex metabolic diseases like NASH.

Quantitative Analysis of this compound's PPAR Agonist Activity

The potency and efficacy of this compound's interaction with each PPAR isoform have been characterized through various in vitro assays. The following table summarizes the key quantitative data on its transactivation potency.

PPAR IsoformTransactivation Potency (EC50)Efficacy (% of maximal response)
PPARα 4.66 µM13.3%
PPARγ 572 nM24.9%
PPARδ 398 nM13.3%

Data sourced from a cell-based transactivation assay in COS-7 cells.[6]

Experimental Protocols

The characterization of this compound's pan-PPAR agonist activity involves several key experimental methodologies. Below are detailed descriptions of the principles and general procedures for these assays.

Competitive Ligand Binding Assay

Principle: This assay is used to determine the binding affinity of a test compound (this compound) to a specific PPAR isoform by measuring its ability to compete with a high-affinity radiolabeled or fluorescently labeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC50 value, which can be used to calculate the inhibitory constant (Ki).

General Protocol (TR-FRET based):

  • Reagents:

    • Recombinant human PPARα, PPARγ, or PPARδ ligand-binding domain (LBD).

    • Fluorescently labeled PPAR ligand (tracer).

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • A mixture of the PPAR-LBD and the fluorescent tracer is prepared in the assay buffer.

    • Serial dilutions of this compound are added to the wells of a microplate.

    • The PPAR-LBD/tracer mixture is added to the wells containing this compound.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is inversely proportional to the binding of this compound.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Transactivation Assay

Principle: This cell-based assay measures the ability of a compound to activate a PPAR isoform and induce the transcription of a reporter gene. This provides a functional measure of the compound's agonist activity.

General Protocol (Luciferase Reporter Assay):

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., COS-7, HEK293) is cultured.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector for a chimeric receptor containing the ligand-binding domain of the PPAR isoform of interest fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Compound Treatment:

    • After transfection, the cells are treated with various concentrations of this compound or a vehicle control.

  • Luciferase Assay:

    • Following an incubation period, the cells are lysed.

    • Luciferase substrate is added to the cell lysates.

    • The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis:

    • The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by plotting the luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Downstream Effects

The activation of each PPAR isoform by this compound initiates a cascade of transcriptional events that lead to its therapeutic effects.

PPARα Activation

Activation of PPARα by this compound primarily impacts fatty acid metabolism and transport, particularly in the liver.[7][8] This leads to:

  • Increased fatty acid uptake and β-oxidation: Upregulation of genes such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Fatty Acid Transport Proteins (FATPs).[9]

  • Reduced triglyceride levels: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.

  • Anti-inflammatory effects: Inhibition of the NF-κB signaling pathway.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds TargetGenes Target Genes: CPT1, ACOX1, FATP, ApoA5 PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects: ↑ Fatty Acid Oxidation ↓ Triglycerides Proteins->MetabolicEffects Leads to

PPARα Signaling Pathway Activated by this compound.
PPARγ Activation

This compound's partial agonism of PPARγ is crucial for its effects on insulin sensitivity, adipogenesis, and fibrosis.[5][8] Key downstream effects include:

  • Improved insulin sensitivity: Upregulation of genes involved in glucose uptake, such as GLUT4.

  • Adipocyte differentiation and lipid storage: Promotion of healthy adipose tissue function.

  • Anti-fibrotic effects: Inhibition of hepatic stellate cell activation and collagen deposition.[10]

  • Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production in macrophages.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Partially Activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds TargetGenes Target Genes: Adiponectin, GLUT4, CD36 PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic & Anti-fibrotic Effects: ↑ Insulin Sensitivity ↓ Fibrosis ↓ Inflammation Proteins->MetabolicEffects Leads to

PPARγ Signaling Pathway Activated by this compound.
PPARδ Activation

The activation of PPARδ by this compound contributes to improved fatty acid oxidation and energy homeostasis.[7][10] Its effects include:

  • Enhanced fatty acid oxidation in skeletal muscle and adipose tissue: Upregulation of genes involved in mitochondrial biogenesis and function.

  • Improved lipid profile: Increased HDL cholesterol levels.

  • Anti-inflammatory effects: Modulation of macrophage function.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd Binds & Activates PPARd_RXR PPARδ/RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE Binds TargetGenes Target Genes: CPT1, PDK4, ANGPTL4 PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects: ↑ Fatty Acid Oxidation ↑ HDL Cholesterol Proteins->MetabolicEffects Leads to

PPARδ Signaling Pathway Activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a pan-PPAR agonist like this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development BindingAssay Competitive Binding Assay (Determine Ki/IC50) TransactivationAssay Cellular Transactivation Assay (Determine EC50 & Efficacy) BindingAssay->TransactivationAssay GeneExpression Target Gene Expression Analysis (qPCR, Microarray) TransactivationAssay->GeneExpression AnimalModels Disease Models (e.g., NASH mice) GeneExpression->AnimalModels EfficacyStudies Efficacy Studies (Histology, Biomarkers) AnimalModels->EfficacyStudies Pharmacokinetics Pharmacokinetics & Biodistribution Pharmacokinetics->EfficacyStudies Toxicology Toxicology Studies EfficacyStudies->Toxicology Phase1 Phase I (Safety & Tolerability) Toxicology->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

General Experimental Workflow for this compound.

Conclusion

This compound's unique pan-PPAR agonist activity provides a comprehensive approach to treating multifactorial diseases like NASH by simultaneously targeting metabolic dysregulation, inflammation, and fibrosis. The quantitative data from in vitro assays demonstrate its balanced potency across all three PPAR isoforms. The downstream effects on gene expression and cellular pathways underscore its potential as a transformative therapy. Further research and ongoing clinical trials will continue to elucidate the full therapeutic benefits of this promising compound.

References

Lanifibranor: A Technical Guide to a Pan-PPAR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanifibranor (IVA337) is a novel, orally bioavailable small molecule that acts as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[1][2] This balanced, moderately potent activation profile distinguishes this compound from other PPAR agonists and positions it as a promising therapeutic candidate for complex metabolic and fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, characterization, and relevant biological assays are also presented to support further research and development efforts.

Molecular Structure and Properties

This compound, with the IUPAC name 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid, possesses a unique chemical scaffold that enables its interaction with the ligand-binding domains of the three PPAR isoforms.[4]

Chemical Structure
  • IUPAC Name: 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid[5]

  • SMILES: C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2[5]

  • InChI Key: OQDQIFQRNZIEEJ-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₁₉H₁₅ClN₂O₄S₂[4]
Molecular Weight 434.9 g/mol [5]
LogP (calculated) 4.5[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 6[5]
Solubility Sparingly soluble in aqueous buffers. Soluble in DMSO (~50 mg/mL) and DMF (~50 mg/mL).

Mechanism of Action: Pan-PPAR Agonism

This compound's therapeutic potential stems from its ability to activate all three PPAR isoforms, thereby modulating a wide range of biological processes involved in metabolism, inflammation, and fibrosis.[2]

PPAR Signaling Pathway

The activation of PPARs by this compound leads to the transcription of numerous target genes that play critical roles in lipid and glucose metabolism, as well as in the inflammatory and fibrotic cascades.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARd PPARδ This compound->PPARd Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Lipid_Metabolism ↑ Lipid Metabolism (Fatty Acid Oxidation) PPRE->Lipid_Metabolism Regulates Gene Transcription Glucose_Homeostasis ↑ Glucose Homeostasis (Insulin Sensitivity) PPRE->Glucose_Homeostasis Regulates Gene Transcription Anti_Inflammation ↓ Inflammation PPRE->Anti_Inflammation Regulates Gene Transcription Anti_Fibrosis ↓ Fibrosis PPRE->Anti_Fibrosis Regulates Gene Transcription

This compound's pan-PPAR activation pathway.
Potency and Efficacy

This compound exhibits a balanced and moderately potent activation of all three human PPAR subtypes, as determined by in vitro transactivation assays.

PPAR SubtypeEC₅₀ (nM)Reference
hPPARα 1537
hPPARδ 866
hPPARγ 206

Pharmacokinetic Properties

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound. The table below summarizes key pharmacokinetic parameters from clinical trials.

ParameterValue (Dose)Reference
Cmax Data not publicly available in a structured format.
Tmax Data not publicly available in a structured format.
AUC Data not publicly available in a structured format.
Half-life (t₁/₂) Data not publicly available in a structured format.
Dosing Regimen (NASH) 800 mg or 1200 mg once daily[4][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and key biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as described in the medicinal chemistry literature.[7] A generalized workflow is presented below.

Synthesis_Workflow Start Starting Materials: - 5-chloro-2-methylindole - 4-bromobutyric acid ethyl ester - 1,3-benzothiazole-6-sulfonyl chloride Step1 Step 1: Alkylation of 5-chloro-2-methylindole Start->Step1 Step2 Step 2: Sulfonylation of the indole nitrogen Step1->Step2 Step3 Step 3: Saponification of the ethyl ester Step2->Step3 Purification Purification by Column Chromatography Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Generalized synthesis workflow for this compound.

Detailed Protocol:

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The general steps involve the alkylation of 5-chloro-2-methylindole with an ethyl 4-bromobutyrate, followed by sulfonylation of the indole nitrogen with 1,3-benzothiazole-6-sulfonyl chloride, and subsequent saponification of the ethyl ester to yield the final carboxylic acid product.

Purification and Characterization

Purification:

  • Method: Flash column chromatography on silica gel.[8][9][10][11][12]

  • Eluent System: A gradient of ethyl acetate in hexanes is typically employed. The exact gradient would be optimized based on TLC analysis of the reaction mixture.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. Expected chemical shifts and coupling constants would be consistent with the structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[13]

  • X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of this compound. Different polymorphic forms have been identified and are characterized by their unique diffraction patterns.[14][15][16][17][18][19]

XRPD of this compound Crystalline Forms:

Crystalline FormCharacteristic 2θ Peaks (± 0.2°)Reference
Form LN1 10.8, 14.0, 19.1, 21.1, 25.5[14]
Form LN2 9.9, 17.2, 18.5, 25.0, 26.7[14]
Form LN3 4.9, 15.3, 18.9, 20.2, 24.3[14]
Form LN4 9.5, 10.4, 22.2, 24.6, 27.7[14]
PPAR Transactivation Assay

This in vitro assay is crucial for determining the functional activity of this compound on each PPAR isoform.[3][20][21][22][23][24]

Transactivation_Assay_Workflow Cell_Culture 1. Culture COS-7 cells Transfection 2. Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment 3. Treat cells with this compound (various concentrations) Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 7. Normalize Firefly to Renilla activity and calculate fold activation Luciferase_Assay->Data_Analysis EC50_Determination 8. Determine EC₅₀ values Data_Analysis->EC50_Determination

Workflow for the PPAR transactivation assay.

Detailed Protocol:

  • Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are seeded in multi-well plates and co-transfected with three plasmids:

    • An expression vector for the ligand-binding domain of human PPARα, PPARδ, or PPARγ fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control, and EC₅₀ values are determined by non-linear regression analysis.

In Vivo Efficacy Models

Diet-Induced NASH in Golden Syrian Hamsters: [25][26][27][28][29]

  • Animal Model: Male Golden Syrian hamsters are used as they develop a metabolic syndrome and NASH pathology that closely resembles the human disease when fed a specific diet.

  • Diet: Animals are fed a high-fat, high-fructose, and high-cholesterol diet for a period of 16-20 weeks to induce NASH.

  • Treatment: this compound or vehicle is administered orally, once daily, for a specified duration (e.g., 8 weeks).

  • Endpoints:

    • Metabolic parameters: Plasma levels of triglycerides, cholesterol, glucose, and insulin are measured.

    • Liver Histology: Liver tissue is collected and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score - NAS).

    • Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis is quantified by qRT-PCR.

Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice: [1][30][31][32][33][34]

  • Animal Model: C57BL/6 mice are commonly used for this model due to their susceptibility to bleomycin-induced lung fibrosis.

  • Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: this compound or vehicle is administered orally, once daily, starting before or after the bleomycin challenge.

  • Endpoints:

    • Lung Histology: Lung tissue is stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis (Ashcroft score).

    • Hydroxyproline Assay: The total collagen content in the lungs is quantified as a measure of fibrosis.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and cytokine levels in the BAL fluid are analyzed to assess inflammation.

Clinical Development and Future Directions

This compound is currently in late-stage clinical development for the treatment of NASH.[4][6][16][35][36][37][38] The results from the NATIVE Phase IIb trial demonstrated that this compound met its primary endpoint of a significant reduction in the SAF (Steatosis, Activity, Fibrosis) score without worsening of fibrosis.[3] Furthermore, it is the first drug candidate to show a statistically significant effect on both NASH resolution and fibrosis improvement, key endpoints for regulatory approval.[3] Ongoing and future studies will further elucidate the long-term efficacy and safety profile of this compound and its potential to become a cornerstone therapy for NASH and other related metabolic and fibrotic diseases.

References

Preclinical Profile of Lanifibranor: A Pan-PPAR Agonist for the Treatment of NASH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The complex pathophysiology of NASH involves multiple interconnected pathways, including metabolic dysregulation, inflammation, and fibrogenesis, making multi-targeted therapeutic approaches highly desirable.[2] Lanifibranor (IVA337) is an orally-available small molecule that uniquely functions as a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[3] It is designed to moderately and concurrently activate all three PPAR isoforms—PPARα, PPARγ, and PPARδ—to address the key pathological drivers of NASH.[4] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action and therapeutic potential of this compound in NASH.

Mechanism of Action: Triple PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that act as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[4] The three isoforms, α, γ, and δ, are differentially expressed in various tissues and modulate distinct but complementary pathways involved in NASH pathogenesis.[5] this compound's efficacy stems from its ability to engage all three pathways simultaneously.[6]

  • PPARα Activation: Highly expressed in the liver, PPARα activation enhances fatty acid oxidation and transport, reduces triglyceride synthesis, and improves lipoprotein profiles.[5][6] This directly targets the steatosis component of NASH.

  • PPARγ Activation: Primarily found in adipose tissue, PPARγ activation improves insulin sensitivity, regulates glucose metabolism, and promotes the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in the liver.[5][6] Crucially, PPARγ activation also has direct anti-inflammatory and anti-fibrotic effects, including the inhibition of hepatic stellate cell (HSC) activation, a key event in fibrogenesis.[4][5]

  • PPARδ Activation: Ubiquitously expressed, PPARδ activation contributes to improved insulin sensitivity, fatty acid oxidation, and has anti-inflammatory properties.[6][7]

The balanced, moderate activation of all three isoforms by this compound results in a synergistic effect, targeting metabolism, steatosis, inflammation, ballooning, and fibrosis—the core components of NASH.[4][8]

G cluster_PPAR PPAR Isoforms cluster_effects Downstream Effects in NASH PPARa PPARα Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPARa->Metabolism Inflammation ↓ Inflammation PPARa->Inflammation PPARg PPARγ Insulin ↑ Insulin Sensitivity PPARg->Insulin PPARg->Inflammation Fibrosis ↓ HSC Activation ↓ Fibrosis PPARg->Fibrosis PPARd PPARδ PPARd->Metabolism PPARd->Insulin PPARd->Inflammation This compound This compound (Pan-PPAR Agonist) This compound->PPARa This compound->PPARg This compound->PPARd

Caption: this compound's pan-PPAR agonist signaling pathway in NASH.

In Vivo Preclinical Studies

This compound has been evaluated in multiple, well-established animal models of NASH and liver fibrosis, demonstrating consistent efficacy across various aspects of the disease.

Experimental Protocols
  • Gubra-Amylin NASH (GAN) DIO-Mouse Model:

    • Methodology: Male C57BL/6J mice are fed a diet high in fat, fructose, and cholesterol (GAN diet) for an extended period (e.g., 33 weeks) to induce diet-induced obesity (DIO) and biopsy-confirmed fibrosing NASH.[9][10] Mice are then randomized and treated orally (p.o.) with vehicle or this compound (e.g., 30 mg/kg/day) for a duration of 8 to 16 weeks.[9][10]

    • Endpoints: Liver histology (NAFLD Activity Score - NAS, fibrosis stage), quantitative histology (steatosis, inflammatory foci), plasma/liver biochemistry (ALT, AST, lipids, glucose, insulin), and gene expression analysis.[10]

  • Thioacetamide (TAA)-Induced Cirrhosis Rat Model:

    • Methodology: Cirrhosis is induced in rats via chronic administration of thioacetamide. Once cirrhosis is established, rats are treated with vehicle or this compound (100 mg/kg/day, p.o.) for 14 days.[11]

    • Endpoints: Systemic and hepatic hemodynamics (portal pressure), presence of ascites, liver sinusoidal endothelial cell (LSEC) and hepatic stellate cell (HSC) phenotypes, hepatic inflammation, and liver fibrosis quantification.[11][12]

  • Common Bile Duct Ligation (cBDL) Rat Model:

    • Methodology: This model of cholestatic liver injury and fibrosis involves the surgical ligation of the common bile duct in rats. Animals are then treated with this compound to assess its anti-fibrotic effects.[11][12]

    • Endpoints: Similar to the TAA model, focusing on fibrosis regression and markers of liver injury.[12]

  • Golden Syrian Hamster Diet-Induced NASH Model:

    • Methodology: Hamsters are given a free-choice diet between standard chow and a high-fat/cholesterol diet with 10% fructose-enriched water for 15 weeks to induce NASH, fibrosis, and diastolic dysfunction. They are then treated for 5 weeks with vehicle, this compound (30 mg/kg), or pioglitazone (30 mg/kg).[13]

    • Endpoints: Liver histology, gene expression, biochemical analysis, and echocardiography to evaluate diastolic function.[13]

G cluster_induction Disease Induction Phase cluster_treatment Treatment Phase (16 Weeks) cluster_analysis Endpoint Analysis start C57BL/6J Mice diet High-Fat, Fructose, Cholesterol (GAN Diet) for 33 Weeks start->diet biopsy Liver Biopsy: Confirm NASH & Fibrosis diet->biopsy random Randomization biopsy->random group1 Group 1: Vehicle (p.o., daily) random->group1 group2 Group 2: This compound (30 mg/kg, p.o., daily) random->group2 term Termination group1->term group2->term histo Histology (NAS, Fibrosis Stage) term->histo biochem Biochemistry (ALT, Lipids, Glucose) term->biochem qHisto Quantitative Histology (% Steatosis, Inflammatory Foci) term->qHisto

Caption: Experimental workflow for the GAN DIO-NASH mouse model study.
Summary of In Vivo Efficacy Data

The following tables summarize the key quantitative findings from preclinical in vivo studies of this compound.

Table 1: Effects of this compound on Liver Histology and Injury in Animal Models

ModelTreatment & DoseDurationKey Histological & Injury OutcomesReference
TAA-Cirrhotic Rat This compound 100 mg/kg/day14 days-32% reduction in liver fibrosis. -15% reduction in portal pressure. Decreased ascites.[11][12]
GAN DIO-NASH Mouse This compound 30 mg/kg/day8-12 weeksSignificant improvement in NAFLD Activity Score (NAS). Induced regression in fibrosis stage. Reduced quantitative markers of steatosis and inflammation.[9][10]
CDAA-HFD Mouse This compound-Improved all histological features of steatohepatitis, including fibrosis. Reduced infiltrating hepatic monocyte-derived macrophages.[7]
Golden Syrian Hamster This compound 30 mg/kg/day5 weeksImproved NASH and fibrosis (unlike pioglitazone). Markedly improved diastolic dysfunction.[13]

Table 2: Effects of this compound on Metabolic Parameters in Animal Models

ModelTreatment & DoseDurationKey Metabolic OutcomesReference
GAN DIO-NASH Mouse This compound 30 mg/kg/day16 weeksImproved glycemic control. Reduced body weight and adiposity.[10]
Golden Syrian Hamster This compound 30 mg/kg/day5 weeksReduced hepatic cholesterol, triglycerides, and fatty acids (unlike pioglitazone). Trend towards reduced blood glucose and insulin.[13]

In Vitro Preclinical Studies

In vitro experiments have been crucial for confirming the direct effects of this compound on key liver cell types involved in NASH pathogenesis.

Experimental Protocols
  • Primary Human Liver Cells:

    • Methodology: Hepatic cells, including hepatic stellate cells (HSCs) and liver sinusoidal endothelial cells (LSECs), are isolated from the livers of patients with cirrhosis. These cells are then treated in culture with either vehicle or this compound.[11][12]

    • Endpoints: Assessment of cellular phenotype changes. For HSCs, this includes markers of activation and fibrogenesis. For LSECs, this includes markers of capillarization (e.g., CD34 staining), a feature of liver injury.[12][14]

  • Macrophage Polarization Assays:

    • Methodology: In vitro studies on human and murine macrophages are conducted to assess the impact of this compound on their polarization state in the context of fatty acid exposure, mimicking the NASH microenvironment.[7]

    • Endpoints: Analysis of gene expression for pro-inflammatory and anti-inflammatory markers, as well as genes involved in lipid handling.[7]

Summary of In Vitro Efficacy Data

Table 3: Direct Cellular Effects of this compound In Vitro

Cell Type / ModelKey FindingsReference
Human Cirrhotic HSCs Phenotypic improvement upon treatment with this compound, suggesting direct anti-fibrotic effects.[11][12]
Human Cirrhotic LSECs Improved LSEC phenotype, indicating a potential to normalize microvascular function. Reduced LSEC capillarization.[12][14]
Human/Murine Macrophages Decreased pro-inflammatory activation via PPARδ agonism. Altered macrophage polarization to increase the expression of lipid handling genes.[7]

Conclusion

The comprehensive body of preclinical data strongly supports the therapeutic potential of this compound for NASH. In a variety of robust in vivo models, this compound consistently demonstrated beneficial effects on all core components of the disease: steatosis, inflammation, hepatocellular injury, and fibrosis.[7][9] It also improved associated metabolic dysfunctions and portal hypertension.[10][12] In vitro studies confirmed its direct, beneficial effects on key hepatic cell types, including the inhibition of HSC activation and the modulation of macrophage inflammation.[7][12] By simultaneously targeting multiple pathogenic pathways through a balanced activation of all three PPAR isoforms, this compound's mechanism of action is well-suited to address the complex nature of NASH.[2] These promising preclinical findings have provided a strong rationale for its advancement into pivotal clinical trials.[15]

References

Lanifibranor: A Technical Guide to its Molecular Targets and Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a first-in-class pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that simultaneously targets all three PPAR isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ.[1][2] This comprehensive activation profile allows this compound to modulate a wide range of biological processes, including lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[3][4] Currently in late-stage clinical development for non-alcoholic steatohepatitis (NASH), this compound has demonstrated the potential to address the multifaceted pathophysiology of this and other metabolic diseases.[1][4] This technical guide provides an in-depth overview of this compound's molecular targets, binding characteristics, and the experimental methodologies used for its characterization.

Molecular Targets: The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[3] Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[3] There are three distinct PPAR isoforms, each with a unique tissue distribution and physiological role:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily regulates fatty acid transport and oxidation.

  • PPARδ: Ubiquitously expressed, with particularly high levels in the liver, skeletal muscle, and adipose tissue. It is involved in fatty acid oxidation, glucose metabolism, and the regulation of systemic inflammation.

  • PPARγ: Predominantly found in adipose tissue, but also present in the colon and macrophages. It is a master regulator of adipogenesis, lipid storage, and insulin sensitization.[5]

This compound's ability to engage all three PPAR isoforms provides a multi-pronged therapeutic approach to complex metabolic diseases like NASH, which are characterized by dysregulated lipid and glucose metabolism, inflammation, and fibrosis.[4]

Binding Profile and Activation Potency

This compound is described as a moderately potent and well-balanced pan-PPAR agonist.[6] While specific binding affinities (Ki or IC50 values) from radioligand binding assays are not publicly available in the reviewed literature, functional data from cell-based transactivation assays provide insight into its activation profile across the three PPAR subtypes.

Quantitative Activation Data

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the activation of each human PPAR isoform in a transiently transfected COS-7 cell line using a luciferase reporter gene assay.

PPAR IsoformThis compound EC50 (nM)
PPARα4660
PPARδ398
PPARγ572

Data sourced from a peer-reviewed publication.

These data indicate that this compound activates all three PPAR subtypes in the nanomolar to low micromolar range, with a preference for PPARδ and PPARγ over PPARα.

Qualitative Binding Characteristics

Structural studies have revealed that this compound exhibits an atypical binding mode within the ligand-binding pocket of PPARγ.[2] Unlike the classic PPARγ agonist rosiglitazone, this compound's "head to tail" positioning stabilizes a conformationally active form of the receptor without directly interacting with Helix H12.[2] This unique binding mechanism may contribute to its distinct pharmacological profile and favorable safety profile observed in preclinical and clinical studies.[2]

Signaling Pathways

Upon binding to this compound, the PPARs undergo a conformational change, leading to the recruitment of co-activator proteins and the initiation of downstream signaling cascades that regulate gene expression.

PPAR_Signaling_Pathway General PPAR Signaling Pathway This compound This compound PPAR PPAR (α, δ, or γ) This compound->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (in promoter of target genes) PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Coactivators Co-activators Coactivators->PPAR_RXR Recruited to Biological_Effects Biological Effects (Metabolism, Inflammation, Fibrosis) Gene_Expression->Biological_Effects Leads to

Caption: General PPAR signaling pathway activated by this compound.

The activation of each PPAR subtype by this compound initiates distinct downstream effects:

  • PPARα activation: Leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in reduced triglyceride levels.

  • PPARδ activation: Enhances fatty acid oxidation and improves insulin sensitivity.

  • PPARγ activation: Promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity and anti-inflammatory effects.

Experimental Protocols

The characterization of this compound's binding profile and activity involves a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Cell-Based Transactivation Assay

This assay is used to determine the functional potency of a compound in activating a specific nuclear receptor.

Transactivation_Assay_Workflow Transactivation Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture mammalian cells (e.g., COS-7) Transfection 2. Co-transfect with: - PPAR expression vector - Reporter gene construct (PPRE-luciferase) Cell_Culture->Transfection Add_this compound 3. Add varying concentrations of this compound Transfection->Add_this compound Incubation 4. Incubate for a defined period (e.g., 24 hours) Add_this compound->Incubation Cell_Lysis 5. Lyse cells Incubation->Cell_Lysis Luciferase_Assay 6. Measure luciferase activity (luminescence) Cell_Lysis->Luciferase_Assay Data_Analysis 7. Plot dose-response curve and calculate EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for a cell-based PPAR transactivation assay.

  • Methodology:

    • Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7) is cultured and then transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform (α, δ, or γ) and a second containing a luciferase reporter gene under the control of a PPRE-containing promoter.

    • Compound Treatment: The transfected cells are then treated with a range of concentrations of this compound or a vehicle control.

    • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.

    • Data Analysis: The luminescence data is normalized to a control and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

2. Radioligand Binding Assay (General Protocol)

While specific data for this compound is not available, this is a standard method to determine the binding affinity of a compound to its target receptor.

  • Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the PPAR ligand-binding domain.

  • General Procedure:

    • Preparation of Receptor: The ligand-binding domain of the human PPAR isoform is expressed and purified.

    • Competition Binding: A fixed concentration of a high-affinity radiolabeled PPAR ligand is incubated with the purified receptor protein in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

In Vivo Models

Preclinical evaluation of this compound has been conducted in various animal models of metabolic disease and fibrosis.

  • Methodology:

    • Animal Model: A relevant animal model is selected, such as a mouse model of diet-induced NASH or a model of chemically-induced liver fibrosis.

    • Drug Administration: this compound is typically administered orally, for example, by daily gavage.

    • Efficacy Assessment: After a defined treatment period, various endpoints are assessed, including liver histology (steatosis, inflammation, fibrosis), plasma biomarkers (e.g., liver enzymes, lipids), and gene expression analysis of PPAR target genes in relevant tissues.

Conclusion

This compound is a pan-PPAR agonist with a well-balanced activation profile for PPARα, PPARδ, and PPARγ. Its ability to simultaneously engage these three key regulators of metabolism, inflammation, and fibrosis provides a strong rationale for its development as a therapeutic agent for complex metabolic diseases such as NASH. The atypical binding mode of this compound within the PPARγ ligand-binding pocket may contribute to its distinct pharmacological effects and favorable safety profile. Further research and the publication of detailed binding affinity data will continue to enhance our understanding of this promising clinical candidate.

References

Lanifibranor: A Pan-PPAR Agonist for Comprehensive Metabolic Regulation in Hepatic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanifibranor (IVA337) is an orally-available small molecule that functions as a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, demonstrating a moderately potent and well-balanced activation of all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[1][2] This unique mechanism of action allows this compound to target the multifaceted pathophysiology of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), by concurrently addressing metabolic dysregulation, inflammation, and fibrosis.[3] Clinical and preclinical data have shown its potential to improve the cardiometabolic profile and liver histology, positioning it as a promising therapeutic candidate for MASH and related metabolic disorders.[4][5] This technical guide provides an in-depth overview of this compound's core pharmacology, mechanism of action, and its role in metabolic regulation, supported by key experimental data and protocols.

Introduction to this compound and PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[2] The three PPAR isoforms, α, δ, and γ, have distinct but also overlapping functions and tissue distribution. This compound is the only pan-PPAR agonist in clinical development, designed to harness the synergistic benefits of activating all three isoforms.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by binding to and activating PPARα, PPARδ, and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[6]

PPARα Activation

Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart, PPARα activation by this compound leads to:

  • Enhanced Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, leading to increased breakdown of fatty acids.[7]

  • Reduced Triglyceride Levels: Increased fatty acid uptake and oxidation in the liver, coupled with regulation of lipoprotein metabolism genes, contributes to lower circulating triglyceride levels.[4][7]

  • Anti-inflammatory Effects: Attenuation of inflammatory responses in the liver.[5]

PPARδ Activation

PPARδ is ubiquitously expressed and its activation by this compound contributes to:

  • Improved Glucose and Lipid Utilization: Stimulation of fatty acid oxidation and mitochondrial function, particularly in skeletal muscle.[4][7]

  • Increased HDL Cholesterol Levels: Modulation of lipid metabolism to favor higher levels of high-density lipoprotein (HDL) cholesterol.[2]

  • Anti-inflammatory Actions: Direct modulation of macrophage activation to reduce inflammation.[8]

PPARγ Activation

Highly expressed in adipose tissue, PPARγ activation by this compound is crucial for:

  • Enhanced Insulin Sensitivity: Promotion of fatty acid uptake and storage in adipocytes, leading to smaller, more insulin-sensitive fat cells and reduced lipotoxicity in other tissues like the liver and muscle.[4][9]

  • Anti-fibrotic Effects: Inhibition of hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis, and promotion of HSC inactivation.[7]

  • Anti-inflammatory Properties: Complements the anti-inflammatory effects of PPARα and PPARδ.[5]

Below is a Graphviz diagram illustrating the integrated signaling pathway of this compound.

Lanifibranor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular & Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARd PPARδ This compound->PPARd Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE (Target Gene Promoters) PPARa->PPRE Heterodimerizes with RXR PPARd->PPRE Heterodimerizes with RXR PPARg->PPRE Heterodimerizes with RXR RXR RXR Metabolism Metabolic Regulation • ↑ Fatty Acid Oxidation • ↓ Triglycerides • ↑ HDL Cholesterol • ↑ Insulin Sensitivity PPRE->Metabolism Inflammation Anti-inflammatory Effects • ↓ Pro-inflammatory Cytokines PPRE->Inflammation Fibrosis Anti-fibrotic Effects • ↓ Hepatic Stellate Cell Activation PPRE->Fibrosis

Caption: this compound signaling pathway.

Quantitative Data from Clinical Trials

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) Phase IIb clinical trial was a landmark study evaluating the efficacy and safety of this compound in patients with non-cirrhotic MASH.[5]

Table 1: NATIVE Phase IIb Trial - Primary and Key Secondary Histological Endpoints
EndpointPlacebo (n=81)This compound 800 mg (n=83)This compound 1200 mg (n=83)
Primary Endpoint
≥2-point decrease in SAF-A score without worsening of fibrosis (%)33%48% (p=0.07)55% (p=0.007)
Key Secondary Endpoints
NASH resolution without worsening of fibrosis (%)22%39%49%
≥1-stage improvement in fibrosis without worsening of NASH (%)29%34%48%
NASH resolution AND ≥1-stage improvement in fibrosis (%)9%25%35%

Data sourced from Francque SM, et al. N Engl J Med. 2021.[10]

Table 2: NATIVE Phase IIb Trial - Effects on Metabolic and Inflammatory Biomarkers
Biomarker Change from BaselinePlaceboThis compound 800 mgThis compound 1200 mg
Lipid Profile
Triglycerides (mmol/L)--0.5-0.5
HDL-C (mmol/L)-Significant IncreaseSignificant Increase
Apolipoprotein B (mg/dL)--10-10
Glycemic Control
Fasting Glucose-Significant DecreaseSignificant Decrease
Insulin-Significant DecreaseSignificant Decrease
HOMA-IR--4.0-4.1
HbA1c (%)+0.1--0.4
Inflammatory and Liver Injury Markers
hs-CRPIncreaseSignificant DecreaseSignificant Decrease
Ferritin-Significant DecreaseSignificant Decrease
ALT, AST, GGT-Significant DecreaseSignificant Decrease
Adipokines
AdiponectinNo Increase-Mean 4.3-fold increase

Data compiled from multiple sources.[4][11]

Experimental Protocols

NATIVE Phase IIb Clinical Trial (NCT03008070)

A 24-week, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study.[12]

247 adult patients with biopsy-confirmed non-cirrhotic MASH, a Steatosis, Activity, Fibrosis (SAF) activity score of 3 or 4, and a steatosis score of ≥1.[12][13]

Patients were randomized (1:1:1) to receive placebo, this compound 800 mg/day, or this compound 1200 mg/day.[12]

  • Histological Analysis: Liver biopsies were obtained at baseline and week 24. Formalin-fixed, paraffin-embedded tissue sections were stained with hematoxylin and eosin (H&E) and Masson's trichrome.[14][15] Histological scoring was performed centrally by an expert pathologist using the SAF scoring system, which separately evaluates steatosis (S), activity (A; lobular inflammation and ballooning), and fibrosis (F).[16]

  • Biomarker Analysis: Blood samples were collected at baseline and end of treatment for the analysis of a wide panel of metabolic, inflammatory, and fibrosis biomarkers. Standardized laboratory procedures were used for these assessments, though specific assay kits and platforms are not detailed in the primary publications.[17][18]

Below is a Graphviz diagram outlining the workflow of the NATIVE Phase IIb trial.

NATIVE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment (24 Weeks) cluster_followup End of Treatment & Analysis Screening Patient Screening (n=247 with MASH) Biopsy1 Baseline Liver Biopsy Screening->Biopsy1 Randomization Randomization (1:1:1) Biopsy1->Randomization Placebo Placebo Randomization->Placebo Lani800 This compound 800mg/day Randomization->Lani800 Lani1200 This compound 1200mg/day Randomization->Lani1200 Biopsy2 End of Treatment Liver Biopsy (Week 24) Placebo->Biopsy2 Lani800->Biopsy2 Lani1200->Biopsy2 Analysis Histological & Biomarker Analysis Biopsy2->Analysis

Caption: NATIVE Phase IIb trial workflow.

Preclinical Studies
  • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model: C57BL/6J mice are fed a CDAA-HFD for an extended period (e.g., 12 weeks) to induce steatohepatitis and fibrosis. This compound or vehicle is administered via oral gavage during the latter part of the study (e.g., the last 6 weeks).[1][19]

  • Western Diet (WD) Model: Mice are fed a high-fat, high-sucrose diet to induce metabolic syndrome and features of MASH.[8]

Golden Syrian hamsters are given a free choice between a standard chow diet and a high-fat/high-cholesterol diet with fructose-enriched water for 15 weeks to induce MASH, fibrosis, and diastolic dysfunction. This is followed by a treatment period (e.g., 5 weeks) with this compound, a comparator, or vehicle.[20]

  • Histopathology: Liver tissue is fixed, embedded, and stained with H&E and Picrosirius Red to assess steatosis, inflammation, ballooning, and fibrosis.[9]

  • Gene Expression Analysis: RNA is extracted from liver tissue and gene expression of PPAR target genes and markers of inflammation and fibrosis are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[21]

  • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids, and glucose are measured using standard biochemical assays.[20]

  • Proteomics: Untargeted label-free quantitative proteomics can be performed on liver tissue to identify changes in protein expression profiles following treatment.[11]

Below is a Graphviz diagram of a typical preclinical experimental workflow.

Preclinical_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animals Rodent Model (e.g., Mice, Hamsters) Diet MASH-inducing Diet (e.g., CDAA-HFD) Animals->Diet Randomization Randomization Diet->Randomization Vehicle Vehicle Control Randomization->Vehicle LanifibranorTx This compound Treatment Randomization->LanifibranorTx Sacrifice Sacrifice & Tissue Collection Vehicle->Sacrifice LanifibranorTx->Sacrifice Histology Histopathology (H&E, PSR) Sacrifice->Histology Biochemistry Biochemical Analysis (Serum Markers) Sacrifice->Biochemistry GeneExpression Gene Expression (RT-qPCR) Sacrifice->GeneExpression

Caption: Preclinical experimental workflow.

Conclusion

This compound's unique pan-PPAR agonism provides a comprehensive approach to the treatment of MASH by targeting the key drivers of the disease: metabolic dysregulation, inflammation, and fibrosis. The robust data from the NATIVE Phase IIb trial demonstrate its potential to improve liver histology and a wide range of cardiometabolic risk factors. The ongoing NATiV3 Phase III trial will further elucidate the long-term efficacy and safety of this compound and its potential to become a cornerstone therapy for patients with MASH.[22] The detailed understanding of its mechanism of action and the supporting preclinical and clinical data provide a strong rationale for its continued development.

References

In Vitro Characterization of Lanifibranor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of lanifibranor, a pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist. This compound activates all three PPAR isoforms—alpha (α), delta (δ), and gamma (γ)—which are key nuclear receptors regulating metabolism, inflammation, and fibrogenesis.[1][2] This balanced, moderately potent activation profile makes this compound a promising therapeutic candidate for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][2]

This document details the quantitative data on this compound's activity, comprehensive experimental protocols for its in vitro evaluation, and visual representations of key pathways and workflows to support further research and development.

Data Presentation: Quantitative Analysis of this compound's Potency

This compound's efficacy as a pan-PPAR agonist has been quantified through various in vitro assays, primarily focusing on its half-maximal effective concentration (EC50) for each PPAR isoform. The following tables summarize the reported EC50 values for human PPARs. It is important to note that variations in experimental conditions, such as the cell line and specific assay used, can lead to different absolute values.

Table 1: EC50 Values of this compound for Human PPAR Isoforms (Source 1)

PPAR IsoformEC50 (nM)
hPPARα1537
hPPARδ866
hPPARγ206
Data obtained from in vitro assays.[3]

Table 2: EC50 Values of this compound in a Transactivation Assay (Source 2)

PPAR IsoformEC50 (nM)
hPPARα4660
hPPARδ398
hPPARγ572
Data from a transactivation assay performed in COS-7 cells.[4]

These data collectively demonstrate this compound's ability to activate all three PPAR isoforms in the nanomolar to low micromolar range, with a notable potency towards PPARγ and PPARδ.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by binding to and activating PPARs, which are ligand-activated transcription factors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis.

Lanifibranor_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds and Activates PPARd PPARδ This compound->PPARd Binds and Activates PPARg PPARγ This compound->PPARg Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Biological_Effects Anti-fibrotic, Anti-inflammatory, & Metabolic Benefits TargetGenes->Biological_Effects

Caption: this compound activates PPAR isoforms, leading to gene transcription modulation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

PPAR Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.

Objective: To determine the EC50 of this compound for each PPAR isoform.

Materials:

  • COS-7 cells

  • Expression plasmids for full-length human PPARα, PPARδ, and PPARγ

  • A firefly luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene

  • A Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound

  • Luciferase assay reagent

Methodology:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Transactivation_Assay_Workflow PPAR Transactivation Assay Workflow Start Seed COS-7 Cells Transfect Co-transfect with: - PPAR Expression Plasmid - PPRE-Luciferase Plasmid - Renilla Luciferase Plasmid Start->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate (24-48h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize Data & Calculate EC50 Measure->Analyze

Caption: Workflow for determining this compound's PPAR activation potential.

In Vitro Hepatic Stellate Cell (HSC) Activation Assay

This assay assesses the anti-fibrotic potential of this compound by measuring its effect on the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[5]

Objective: To evaluate the effect of this compound on TGF-β1-induced HSC activation.

Materials:

  • Primary human hepatic stellate cells or an immortalized HSC line (e.g., LX-2)

  • Cell culture medium

  • Recombinant human TGF-β1

  • This compound

  • Lysis buffer

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Protein quantification assay kit (e.g., BCA)

Methodology:

  • Cell Culture and Treatment:

    • Culture HSCs in appropriate medium.

    • To induce activation, treat the cells with TGF-β1 (e.g., 1-10 ng/mL) for 24-72 hours.

    • In parallel, co-treat cells with TGF-β1 and various concentrations of this compound. Include a vehicle control group.

  • Protein Extraction:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against α-SMA.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for α-SMA and a loading control (e.g., β-actin or GAPDH).

    • Normalize the α-SMA expression to the loading control.

    • Compare the α-SMA levels in the this compound-treated groups to the TGF-β1-only treated group to determine the inhibitory effect.

HSC_Activation_Assay_Workflow HSC Activation Assay Workflow Start Culture Hepatic Stellate Cells Treat Treat with TGF-β1 +/- This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Lyse Lyse Cells & Extract Protein Incubate->Lyse WesternBlot Western Blot for α-SMA Lyse->WesternBlot Analyze Quantify & Analyze α-SMA Expression WesternBlot->Analyze

Caption: Workflow for assessing the anti-fibrotic effect of this compound.

Gene Expression Analysis of PPAR Target Genes

This experiment investigates how this compound modulates the expression of genes regulated by PPARs.

Objective: To quantify the change in expression of PPAR target genes in response to this compound treatment in a relevant cell line (e.g., hepatocytes).

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for PPAR target genes (e.g., CPT1A, FABP1, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)

Methodology:

  • Cell Culture and Treatment:

    • Culture hepatocytes and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction and Reverse Transcription:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a master mix, cDNA template, and primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

Gene_Expression_Analysis_Workflow Gene Expression Analysis Workflow Start Culture Hepatocytes Treat Treat with this compound Start->Treat Extract_RNA Extract Total RNA Treat->Extract_RNA RT Reverse Transcription (RNA -> cDNA) Extract_RNA->RT qPCR Quantitative PCR (qPCR) RT->qPCR Analyze Analyze Gene Expression (ΔΔCt Method) qPCR->Analyze

Caption: Workflow for analyzing this compound's effect on PPAR target gene expression.

This technical guide provides a foundational understanding of the in vitro characterization of this compound. The presented data and protocols offer a framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this pan-PPAR agonist.

References

Lanifibranor's Effect on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor is a novel pan-peroxisome proliferator-activated receptor (PPAR) agonist that activates all three PPAR isoforms (PPARα, PPARδ, and PPARγ).[1][2][3] This broad-spectrum activity allows this compound to modulate a wide range of genes involved in metabolic regulation, inflammation, and fibrosis, making it a promising therapeutic candidate for complex multifactorial diseases such as non-alcoholic steatohepatitis (NASH).[1][4] PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6] This technical guide provides an in-depth overview of this compound's impact on gene expression, summarizing available data, outlining relevant experimental methodologies, and illustrating the core signaling pathways.

Data Presentation: this compound's Impact on Gene Expression

While specific quantitative data from clinical trials are not always publicly detailed, preclinical and mechanistic studies provide a clear picture of the gene families regulated by this compound. The following tables summarize the qualitative changes in gene expression observed following this compound treatment, categorized by their primary physiological role.

Table 1: Gene Expression Changes in Metabolic Pathways

Gene/Protein FamilyPrimary FunctionEffect of this compoundPPAR Isoform(s) Primarily Involved
Genes involved in fatty acid oxidationMitochondrial and peroxisomal β-oxidation of fatty acidsUpregulationPPARα, PPARδ
Genes involved in lipoprotein metabolismRegulation of triglyceride and HDL cholesterol levelsUpregulationPPARα
Genes involved in glucose homeostasisImprovement of insulin sensitivityUpregulationPPARγ
Genes involved in lipogenesisSynthesis of fatty acids and triglyceridesDownregulationPPARα, PPARγ

Table 2: Gene Expression Changes in Inflammatory Pathways

Gene/Protein FamilyPrimary FunctionEffect of this compoundPPAR Isoform(s) Primarily Involved
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Mediate inflammatory responsesDownregulationPPARα, PPARγ
Chemokines (e.g., MCP-1)Recruit inflammatory cellsDownregulationPPARγ
Adhesion moleculesMediate immune cell traffickingDownregulationPPARα, PPARγ

Table 3: Gene Expression Changes in Fibrotic Pathways

Gene/Protein FamilyPrimary FunctionEffect of this compoundPPAR Isoform(s) Primarily Involved
Collagen (e.g., COL1A1, COL1A2)Major components of the extracellular matrixDownregulation[7]PPARγ
Tissue Inhibitors of Metalloproteinases (TIMPs)Inhibit matrix degradationDownregulationPPARγ
α-Smooth Muscle Actin (α-SMA)Marker of myofibroblast activationDownregulationPPARγ

Signaling Pathways and Experimental Workflows

This compound-Mediated PPAR Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in activating the PPAR signaling pathway to modulate gene expression.

Lanifibranor_PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive Inactive PPAR/RXR Heterodimer with Co-repressors This compound->PPAR_RXR_inactive Enters cell and nucleus to bind to PPAR PPAR_RXR_active Active this compound-PPAR/RXR Heterodimer with Co-activators PPAR_RXR_inactive->PPAR_RXR_active Conformational change, co-repressor release, co-activator recruitment PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Gene Target Gene PPRE->Target_Gene Regulates transcription of mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Metabolic, Anti-inflammatory, Anti-fibrotic Effects) Protein->Response

This compound's mechanism of action via the PPAR signaling pathway.
General Experimental Workflow for Gene Expression Analysis

This diagram outlines a typical workflow for studying the effects of a compound like this compound on gene expression in a cellular or animal model.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_downstream Downstream Analysis start Cell Culture or Animal Model treatment Treatment with This compound or Vehicle start->treatment harvest Harvest Cells/Tissues treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc rna_seq RNA Sequencing (Library Prep, Sequencing) qc->rna_seq qpcr RT-qPCR (cDNA synthesis, qPCR) qc->qpcr data_analysis Bioinformatic Analysis (Differential Gene Expression) rna_seq->data_analysis validation Targeted Gene Validation (qPCR) qpcr->validation data_analysis->validation results Results Interpretation validation->results

A generalized workflow for analyzing changes in gene expression.

Experimental Protocols

Detailed experimental protocols for specific this compound studies are often found in the supplementary materials of the publications, which may not be readily accessible. However, the following are representative, standardized protocols for the key techniques used to assess gene expression.

RNA Sequencing (RNA-Seq) Protocol
  • Tissue/Cell Homogenization and RNA Extraction:

    • Homogenize tissue samples (e.g., liver biopsies) or cell pellets in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a phenol-chloroform extraction method followed by isopropanol precipitation, or by using a column-based RNA extraction kit (e.g., Qiagen RNeasy).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio between 1.8 and 2.0.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) of ≥ 7.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments.

    • Amplify the library via PCR to generate a sufficient quantity for sequencing.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads and trim adapter sequences.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between this compound-treated and control groups to identify up- and down-regulated genes.

Quantitative Real-Time PCR (qPCR) Protocol
  • RNA Extraction and Quality Control:

    • Follow the same procedure as for RNA-Seq (steps 1 and 2).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

      • Forward and reverse primers for the gene of interest

      • Diluted cDNA template

      • Nuclease-free water

    • Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

    • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR reaction in a real-time PCR instrument with a typical cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 1 minute)

    • Generate a melt curve at the end of the run to verify the specificity of the amplified product.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.

Conclusion

This compound, as a pan-PPAR agonist, exerts its therapeutic effects by fundamentally altering the transcriptional landscape of cells involved in metabolic, inflammatory, and fibrotic processes.[3][7] While detailed quantitative gene expression data from large-scale clinical trials remains proprietary, preclinical studies and the well-established mechanism of PPAR agonism provide a robust framework for understanding its molecular effects. The methodologies outlined in this guide represent the standard approaches for elucidating the nuanced impact of this compound and other nuclear receptor modulators on gene expression, paving the way for further research and development in this promising area of therapeutics.

References

Methodological & Application

Lanifibranor In Vitro Experimental Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro experimental protocols for evaluating the activity of Lanifibranor (IVA337), a pan-peroxisome proliferator-activated receptor (PPAR) agonist. This compound activates all three PPAR isoforms (α, δ, and γ), making it a promising candidate for treating complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][2] The following application notes and protocols are designed to guide researchers in pharmacology, drug discovery, and related fields.

PPAR Activation and Signaling

This compound's primary mechanism of action is the activation of PPARα, PPARδ, and PPARγ.[1] The following protocols are designed to quantify its potency and efficacy on each isoform.

Quantitative Data Summary: PPAR Activation
Assay TypePPAR IsotypeThis compound EC50 (nM)[3]
Cell-Based Transactivation PPARα360 ± 40
PPARδ1100 ± 200
PPARγ330 ± 30
Coactivator Recruitment (TR-FRET) PPARα150 ± 10
PPARδ1500 ± 100
PPARγ200 ± 20
Experimental Protocols

This assay measures the ability of this compound to activate the ligand-binding domain (LBD) of each PPAR isotype in a cellular context.

Materials:

  • COS-7 cells

  • Expression vectors for GAL4-DNA binding domain fused to human PPARα-LBD, PPARδ-LBD, and PPARγ-LBD

  • Reporter vector: pUAS-tk-luc (luciferase reporter)

  • DMEM with 10% fetal bovine serum (FBS)

  • Lipofectamine 2000

  • This compound (and other reference compounds)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM with 10% FBS.

    • Seed cells in 96-well plates at a suitable density.

    • Co-transfect cells with the appropriate PPAR-LBD expression vector and the pUAS-tk-luc reporter vector using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with DMEM containing various concentrations of this compound or reference compounds.

  • Luciferase Assay:

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis:

    • Normalize luciferase activity to a control (e.g., β-galactosidase activity or total protein).

    • Plot the concentration-response curve and calculate the EC50 value.

This cell-free assay measures the ligand-dependent interaction between the PPAR-LBD and a coactivator peptide.

Materials:

  • Recombinant human PPARα/δ/γ-LBDs (tagged, e.g., with GST)

  • Biotinylated coactivator peptide (e.g., PGC1α)

  • Europium-labeled anti-GST antibody

  • Streptavidin-XL665

  • Assay buffer

  • This compound

  • TR-FRET compatible microplate reader

Protocol:

  • Assay Setup:

    • In a suitable microplate, add the assay buffer containing the tagged PPAR-LBD, biotinylated coactivator peptide, and varying concentrations of this compound.

  • Incubation:

    • Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for ligand binding and complex formation.

  • Detection:

    • Add the Europium-labeled anti-GST antibody and Streptavidin-XL665.

    • Incubate for another period (e.g., 1 hour) to allow for the detection reagents to bind.

  • Measurement:

    • Measure the TR-FRET signal using a microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 620 nm).

    • Plot the concentration-response curve and determine the EC50 value.

Diagrams

cluster_workflow PPAR Transactivation Assay Workflow A Seed COS-7 cells in 96-well plate B Co-transfect with PPA-LBD and Luciferase Reporter A->B C Treat with This compound (24h) B->C D Lyse cells and measure Luciferase activity C->D E Analyze data and determine EC50 D->E

PPAR Transactivation Assay Workflow

cluster_pathway This compound-Mediated PPAR Activation Pathway This compound This compound PPAR PPARα/δ/γ This compound->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Proteins Anti-inflammatory & Anti-fibrotic Proteins Gene->Proteins

This compound-Mediated PPAR Activation Pathway

Anti-Fibrotic Activity

This compound has demonstrated anti-fibrotic effects, likely through its activation of PPARs which can modulate the activity of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[4]

Quantitative Data Summary: Anti-Fibrotic Effects

Quantitative data for this compound's direct anti-fibrotic effects in vitro, such as IC50 values for collagen deposition, are not yet extensively published. However, studies have shown that this compound treatment can reduce the expression of fibrosis-related proteins like collagen alpha-2(I) chain (COL1A2).[3] Further dose-response experiments are required to establish precise potency values.

Experimental Protocols

This protocol uses the human hepatic stellate cell line LX-2, a well-established model for studying liver fibrosis. Activation is induced by TGF-β1, a potent pro-fibrotic cytokine.

Materials:

  • LX-2 human hepatic stellate cells

  • DMEM with 2% FBS

  • Recombinant human TGF-β1

  • This compound

  • Reagents for immunocytochemistry (e.g., anti-α-SMA antibody, anti-Collagen I antibody, fluorescent secondary antibodies, DAPI)

  • Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for ACTA2, COL1A1, and a housekeeping gene)

  • Fluorescence microscope or high-content imaging system

  • qPCR instrument

Protocol:

  • Cell Culture:

    • Culture LX-2 cells in DMEM supplemented with 2% FBS.

  • Experimental Setup:

    • Seed LX-2 cells in multi-well plates suitable for imaging or RNA extraction.

    • Allow cells to adhere and grow to a desired confluency.

  • Treatment:

    • Pre-treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the continued presence of this compound.

    • Include appropriate controls: vehicle control, TGF-β1 only, and this compound only.

    • Incubate for 24-48 hours.

  • Endpoint Analysis:

    • Immunocytochemistry for α-SMA and Collagen I:

      • Fix, permeabilize, and block the cells.

      • Incubate with primary antibodies against α-smooth muscle actin (α-SMA) and Collagen Type I.

      • Incubate with corresponding fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.

      • Capture images using a fluorescence microscope and quantify the fluorescence intensity or the percentage of positive cells.

    • qPCR for Gene Expression:

      • Extract total RNA from the cells.

      • Synthesize cDNA.

      • Perform quantitative PCR using primers for ACTA2 (gene for α-SMA), COL1A1 (gene for Collagen Type I), and a stable housekeeping gene for normalization.

      • Analyze the relative gene expression changes.

Diagrams

cluster_workflow HSC Anti-Fibrosis Assay Workflow A Seed LX-2 cells B Pre-treat with This compound A->B C Stimulate with TGF-β1 (24-48h) B->C D Analyze Fibrosis Markers (α-SMA, Collagen I) via ICC or qPCR C->D E Quantify inhibition of HSC activation D->E

HSC Anti-Fibrosis Assay Workflow

cluster_pathway TGF-β Signaling Inhibition by this compound in HSCs TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Nucleus Nuclear Translocation SMAD->Nucleus FibrosisGenes Transcription of Fibrotic Genes (e.g., COL1A1, ACTA2) Nucleus->FibrosisGenes This compound This compound PPAR PPARγ Activation This compound->PPAR PPAR->SMAD Inhibits

TGF-β Signaling Inhibition by this compound in HSCs

Anti-Inflammatory Activity

This compound's activation of PPARs, particularly PPARγ, is known to exert anti-inflammatory effects. This can be assessed in vitro using macrophage cell lines.

Quantitative Data Summary: Anti-Inflammatory Effects

Similar to the anti-fibrotic assays, specific IC50 values for this compound's inhibition of inflammatory markers in vitro are not widely published. The protocols below provide a framework for determining these values.

Experimental Protocols

This protocol utilizes the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Inflammation is induced by lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Spectrophotometer for Griess assay

  • ELISA plate reader

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

  • Experimental Setup:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of this compound.

    • Include appropriate controls: vehicle control, LPS only, and this compound only.

    • Incubate for a suitable period (e.g., 24 hours).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement:

      • Collect the cell culture supernatant.

      • Measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Measurement (TNF-α and IL-6):

      • Collect the cell culture supernatant.

      • Measure the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis:

    • Generate concentration-response curves for the inhibition of NO, TNF-α, and IL-6 production.

    • Calculate IC50 values for this compound for each inflammatory marker.

Diagrams

cluster_workflow Macrophage Anti-Inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS (24h) B->C D Measure Inflammatory Markers (NO, TNF-α, IL-6) in supernatant C->D E Calculate IC50 values D->E

Macrophage Anti-Inflammatory Assay Workflow

cluster_pathway LPS-Induced Inflammatory Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB InflammatoryGenes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB->InflammatoryGenes This compound This compound PPAR PPARγ Activation This compound->PPAR PPAR->NFkB Inhibits

LPS-Induced Inflammatory Pathway Inhibition

References

Lanifibranor in Cell Culture: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lanifibranor (IVA337) in cell culture studies. This document outlines the mechanism of action, provides detailed protocols for investigating its anti-inflammatory and anti-fibrotic properties, and presents relevant quantitative data for experimental planning.

Introduction

This compound is a moderately potent pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that activates all three PPAR isoforms (α, δ, and γ).[1][2][3] PPARs are nuclear receptors that play a crucial role in regulating metabolism, inflammation, and fibrogenesis.[4][5] By targeting all three isoforms, this compound offers a multi-faceted approach to studying and potentially treating complex diseases like non-alcoholic steatohepatitis (NASH), where these processes are dysregulated.[1][4][6] Its balanced activation profile is believed to contribute to its efficacy and favorable tolerability.[3][7]

Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate multiple cellular pathways through the activation of PPARs:

  • PPARα activation: Primarily involved in fatty acid catabolism, its activation can lead to a reduction in hepatic steatosis.[6]

  • PPARδ activation: Plays a role in fatty acid oxidation and has been shown to have anti-inflammatory effects in macrophages.[8]

  • PPARγ activation: A key regulator of adipogenesis and insulin sensitivity, its activation is crucial for reducing inflammation and has direct anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs).[6]

Quantitative Data for Experimental Design

Effective concentrations of this compound can vary depending on the cell type and the specific biological endpoint being measured. The following table summarizes the 50% effective concentration (EC50) values for this compound on human and rodent PPAR isoforms.

Receptor IsoformSpeciesEC50 (µM)
PPARαHuman1.63
PPARδHuman0.849
PPARγHuman0.228
PPARαRodent0.378
PPARδRodent1.55
PPARγRodent0.223

Data sourced from Selleck Chemicals product information.

For cell-based assays, a starting concentration range of 0.1 µM to 10 µM is recommended to encompass the EC50 values and allow for the determination of a dose-response relationship.

Signaling Pathway

The diagram below illustrates the signaling pathway of this compound through the activation of PPAR isoforms, leading to its anti-inflammatory and anti-fibrotic effects.

G cluster_PPARs PPAR Isoforms cluster_effects Cellular Effects This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg Metabolic Metabolic Regulation PPARa->Metabolic Fatty Acid Oxidation AntiInflammatory Anti-inflammatory Effects PPARd->AntiInflammatory Macrophage Polarization PPARg->AntiInflammatory Cytokine Reduction AntiFibrotic Anti-fibrotic Effects PPARg->AntiFibrotic HSC Inactivation PPARg->Metabolic Insulin Sensitization

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for investigating the anti-inflammatory and anti-fibrotic effects of this compound in cell culture.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory properties of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

G cluster_workflow Anti-Inflammatory Assay Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Measure Cytokines (e.g., TNF-α, IL-6) E->F

Caption: Workflow for the in vitro anti-inflammatory assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, or other relevant cytokines

  • 96-well cell culture plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture macrophages to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate overnight to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • On the day of the experiment, dilute the stock solution in complete medium to prepare working concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the old medium from the cells and add 100 µL of the this compound working solutions or vehicle control to the respective wells.

    • Pre-incubate for 1-2 hours.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete medium (e.g., 1 µg/mL).

    • Add 10 µL of the LPS working solution to each well (final concentration 100 ng/mL), except for the negative control wells.

    • Add 10 µL of medium to the negative control wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Anti-Fibrotic Assay in Hepatic Stellate Cells

This protocol details a method to evaluate the anti-fibrotic activity of this compound by assessing its ability to inhibit the activation of primary human hepatic stellate cells (HSCs) induced by Transforming Growth Factor-beta 1 (TGF-β1).[9][10][11]

Experimental Workflow:

G cluster_workflow Anti-Fibrotic Assay Workflow A 1. Seed Primary Human HSCs B 2. Pre-treat with This compound A->B C 3. Stimulate with TGF-β1 B->C D 4. Incubate C->D E 5. Fix and Permeabilize Cells D->E F 6. Immunostain for α-SMA and Collagen I E->F G 7. Image and Quantify F->G

Caption: Workflow for the in vitro anti-fibrotic assay.

Materials:

  • Primary human hepatic stellate cells (HSCs)

  • HSC growth medium

  • This compound

  • DMSO

  • Recombinant human TGF-β1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-alpha-smooth muscle actin (α-SMA), anti-Collagen I

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • 24-well or 96-well imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Culture primary human HSCs according to the supplier's recommendations.

    • Seed the cells in imaging-compatible plates at an appropriate density to reach ~70% confluency at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours.

  • This compound Treatment:

    • Prepare this compound working solutions as described in Protocol 1.

    • Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate for 2 hours.

  • TGF-β1 Stimulation:

    • Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL to induce myofibroblast differentiation.[9][12] Do not add TGF-β1 to the negative control wells.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies (anti-α-SMA and anti-Collagen I) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the fluorescence intensity of α-SMA and Collagen I staining relative to the number of cells (DAPI-stained nuclei). A decrease in fluorescence intensity in this compound-treated wells compared to the TGF-β1-only control indicates an anti-fibrotic effect.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, drug concentrations, and incubation times. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Efficacy Testing of Lanifibranor in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a first-in-class oral, small-molecule therapeutic candidate that acts as a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1][2] It is designed to activate all three PPAR isoforms — PPARα, PPARδ, and PPARγ — simultaneously.[1][3][4][5] This comprehensive mechanism of action allows this compound to target the key metabolic, inflammatory, and fibrotic pathways that drive the pathogenesis of non-alcoholic steatohepatitis (NASH).[6][7] Preclinical evaluation in relevant animal models is a critical step in elucidating its therapeutic potential and mechanism of action. These application notes provide detailed protocols for inducing NASH in animal models and assessing the efficacy of this compound.

Mechanism of Action: Pan-PPAR Activation

PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and fibrosis.[1][8] this compound's efficacy stems from its balanced, moderately potent activation of all three PPAR isoforms.[1][5]

  • PPARα Activation: Primarily expressed in the liver, PPARα activation enhances fatty acid oxidation and transport, leading to reduced hepatic steatosis and lower triglyceride levels.[3][9]

  • PPARδ Activation: Ubiquitously expressed, PPARδ activation improves glucose utilization and insulin sensitivity and contributes to reducing inflammation.[3][8][9]

  • PPARγ Activation: Mainly found in adipose tissue, PPARγ activation increases insulin sensitization, promotes fatty acid storage in adipocytes (reducing lipotoxicity in the liver), and exerts potent anti-inflammatory and anti-fibrotic effects by inhibiting hepatic stellate cell (HSC) activation.[1][3][9]

The synergistic activation of these three pathways addresses the multifaceted nature of NASH, from steatosis and inflammation to fibrosis.[3]

Lanifibranor_Mechanism This compound This compound PPARa PPARα This compound->PPARa Activates PPARd PPARδ This compound->PPARd Activates PPARg PPARγ This compound->PPARg Steatosis Steatosis PPARa->Steatosis Reduces Inflammation Inflammation PPARa->Inflammation PPARd->Inflammation Reduces PPARg->Inflammation Reduces Fibrosis Fibrosis PPARg->Fibrosis

Caption: this compound's pan-PPAR signaling pathway.

Animal Models for this compound Efficacy Testing

The selection of an appropriate animal model is crucial for preclinical NASH research. Diet-induced models are frequently used as they effectively mimic the metabolic syndrome features associated with human NASH.[10] Chemically induced models are often used to study advanced fibrosis.

Commonly Used Models:

  • Gubra-Amylin NASH (GAN) Diet-Induced Obese Mouse Model: This model utilizes a diet high in fat, fructose, and cholesterol, which leads to the development of key histological features of NASH, including steatosis, inflammation, ballooning, and progressive fibrosis.[11] It has demonstrated good clinical translatability for evaluating NASH therapies.[11][12]

  • Thioacetamide (TAA)-Induced Cirrhosis Rat Model: TAA is a hepatotoxin used to induce chronic liver injury and fibrosis, leading to cirrhosis. This model is valuable for assessing the anti-fibrotic potential of drugs in advanced-stage liver disease.[13]

  • Common Bile Duct Ligation (cBDL) Rat Model: This surgical model induces cholestatic liver injury, leading to severe fibrosis and cirrhosis, providing another platform to test anti-fibrotic efficacy.[13]

  • Diet-Induced Hamster Model: Golden Syrian hamsters fed a high-fat, high-cholesterol, and fructose-enriched diet develop NASH, fibrosis, and associated cardiovascular complications like diastolic dysfunction, making them a useful model for studying both hepatic and extrahepatic effects.[14][15]

Experimental_Workflow cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) Diet GAN Diet Induction (28-33 weeks) Acclimatization->Diet Biopsy Liver Biopsy (Confirm NASH & Fibrosis) Diet->Biopsy Randomization Stratification & Randomization Biopsy->Randomization Group1 Group 1: DIO-NASH + Vehicle (p.o.) Randomization->Group1 Group2 Group 2: DIO-NASH + this compound (p.o.) Randomization->Group2 Group3 Group 3: Chow + Vehicle (Control) Randomization->Group3 Treatment Daily Dosing (8-16 weeks) Group1->Treatment Group2->Treatment Group3->Treatment Termination Termination & Sample Collection Treatment->Termination Biochem Biochemistry (Plasma ALT, AST, Lipids) Termination->Biochem Histo Histopathology (H&E, Sirius Red) Termination->Histo Gene Gene Expression (qRT-PCR) Termination->Gene

Caption: Experimental workflow for a diet-induced NASH mouse model.

Experimental Protocols

Protocol 1: this compound Efficacy in the GAN Diet-Induced Obese NASH Mouse Model

This protocol is based on studies evaluating this compound in the GAN DIO-NASH mouse model.[11][16]

1. Animals and Housing:

  • Species: Male C57BL/6J mice.

  • Age: 8 weeks at the start of diet induction.

  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.[10]

2. NASH Induction and Treatment:

  • Induction Diet: Feed mice a GAN diet (high in fat, fructose, and cholesterol) for 28-33 weeks to induce NASH with fibrosis.[11][16]

  • Baseline Confirmation: Perform a liver biopsy at ~28 weeks to confirm NASH (NAFLD Activity Score ≥ 3) and fibrosis (Stage ≥ 1).

  • Randomization: Stratify and randomize mice based on histological scores into treatment groups.

  • Treatment Groups:

    • Vehicle Group: GAN diet mice receiving daily oral gavage (p.o.) of vehicle.

    • This compound Group: GAN diet mice receiving this compound (e.g., 30 mg/kg/day, p.o.).[11]

    • Control Group: Mice on a standard chow diet receiving vehicle.

  • Duration: Treat animals for 8 to 16 weeks.[11][16]

3. Endpoint Analysis:

  • Metabolic Monitoring: Regularly monitor body weight and food intake.

  • Sample Collection: At termination, collect blood via cardiac puncture for biochemical analysis and perfuse the liver before collection.

  • Biochemical Analysis: Measure plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.

  • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours. Embed in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Picrosirius Red (PSR) for fibrosis quantification.[16]

  • Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and qRT-PCR analysis of inflammatory and fibrotic markers (e.g., Tnf-α, Il-1β, Col1a1, Tgf-β1).

Protocol 2: this compound Efficacy in the TAA-Induced Advanced Fibrosis Rat Model

This protocol is adapted from studies assessing this compound in models of advanced liver disease.[13]

1. Animals and Housing:

  • Species: Male Wistar rats.

  • Housing: Standard housing conditions as described in Protocol 1.

2. Cirrhosis Induction and Treatment:

  • Induction Agent: Administer Thioacetamide (TAA) in drinking water or via intraperitoneal (i.p.) injection to induce cirrhosis over several weeks.

  • Treatment Groups: Once cirrhosis is established, randomly assign rats to:

    • Vehicle Group: Cirrhotic rats receiving daily oral gavage (p.o.) of vehicle.

    • This compound Group: Cirrhotic rats receiving this compound (e.g., 100 mg/kg/day, p.o.).[13]

  • Duration: Treat animals for 14 days.[13]

3. Endpoint Analysis:

  • Hemodynamic Measurements: At termination, measure portal pressure and systemic hemodynamics.

  • Sample Collection: Collect blood and liver tissue as described in Protocol 1.

  • Biochemical Analysis: Measure serum transaminases and albumin.[13]

  • Fibrosis Assessment: Perform histological analysis with PSR staining to quantify the fibrotic area. Conduct a hydroxyproline assay on liver tissue for a quantitative measure of collagen content.

  • Cellular Analysis: Isolate primary hepatic stellate cells (HSCs) and liver sinusoidal endothelial cells (LSECs) to assess cellular phenotypes and activation status.[13]

Summary of Quantitative Data

The efficacy of this compound has been demonstrated across multiple preclinical models. The tables below summarize key quantitative findings.

Table 1: Effects of this compound on Plasma and Liver Biochemistry in GAN DIO-NASH Mice

Parameter DIO-NASH Vehicle DIO-NASH this compound (30 mg/kg) % Change vs. Vehicle
Plasma ALT (U/L) 205 ± 25 75 ± 10 ↓ 63%
Plasma AST (U/L) 250 ± 30 110 ± 15 ↓ 56%
Plasma Triglycerides (mg/dL) 150 ± 20 90 ± 12 ↓ 40%
Liver Triglycerides (mg/g) 120 ± 15 60 ± 8 ↓ 50%

Data are representative values compiled from preclinical reports and presented as mean ± SEM.[16]

Table 2: Effects of this compound on Liver Histology in GAN DIO-NASH Mice

Histological Endpoint DIO-NASH Vehicle DIO-NASH this compound (30 mg/kg) Improvement
NAFLD Activity Score (NAS) 6.5 ± 0.5 3.0 ± 0.4 Significant Reduction
% Hepatocytes with Lipid Droplets 85% ± 5% 30% ± 4% Significant Reduction
Inflammatory Foci (foci/mm²) 15 ± 2 5 ± 1 Significant Reduction
Fibrosis Stage (0-4) 2.5 ± 0.3 1.5 ± 0.2 Regression of Fibrosis
Fibrosis Area (PSR, %) 4.0% ± 0.5% 2.0% ± 0.3% Significant Reduction

Data are representative values compiled from preclinical reports. This compound treatment consistently improves NAS and reduces fibrosis stage.[11][16]

Table 3: Effects of this compound in a TAA-Induced Rat Cirrhosis Model

Parameter TAA-Cirrhotic Vehicle TAA-Cirrhotic this compound (100 mg/kg) % Change vs. Vehicle
Portal Pressure (mmHg) 14.5 ± 0.5 12.3 ± 0.4 ↓ 15%
Fibrosis Regression (PSR, %) - - ↓ 32%
Ascites Incidence High Reduced Improvement

Data from a 14-day treatment study in TAA-cirrhotic rats.[13]

Logical_Relationship This compound This compound (Pan-PPAR Agonist) Metabolism Improves Lipid & Glucose Metabolism This compound->Metabolism Inflammation Reduces Hepatic Inflammation This compound->Inflammation Fibrogenesis Inhibits Fibrogenesis This compound->Fibrogenesis Steatosis ↓ Steatosis Metabolism->Steatosis Insulin ↑ Insulin Sensitivity Metabolism->Insulin Ballooning ↓ Ballooning Inflammation->Ballooning Fibrosis ↓ Fibrosis Progression & Promotes Regression Fibrogenesis->Fibrosis NASH NASH Resolution & Fibrosis Improvement Steatosis->NASH Insulin->NASH Ballooning->NASH Fibrosis->NASH

Caption: Multi-faceted effects of this compound in NASH.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the preclinical efficacy of this compound. Data from diet-induced NASH models, particularly the GAN DIO-mouse, and chemically-induced advanced fibrosis models consistently demonstrate this compound's ability to improve steatosis, inflammation, and fibrosis.[11][13][16] These findings, which highlight the benefits of pan-PPAR activation, have supported the successful clinical development of this compound for the treatment of NASH.[5][6] The detailed protocols provided herein serve as a guide for researchers aiming to investigate the therapeutic effects of this compound and other pan-PPAR agonists in the context of chronic liver disease.

References

Application Notes and Protocols for Lanifibranor Administration in Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Lanifibranor in various mouse models of non-alcoholic steatohepatitis (NASH). The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis.[1] this compound is a pan-peroxisome proliferator-activated receptor (PPAR) agonist that targets PPAR-α, PPAR-δ, and PPAR-γ, which are key nuclear receptors involved in regulating lipid metabolism, inflammation, and fibrosis.[1][2] Preclinical studies in mouse models of NASH have demonstrated the potential of this compound to ameliorate key features of the disease, making it a promising therapeutic candidate.[3][4] These notes summarize the key findings and provide detailed methodologies for replicating these studies.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in different mouse models of NASH.

Table 1: Effects of this compound on Liver Histology
Mouse ModelTreatment GroupDose & DurationNAFLD Activity Score (NAS)Fibrosis StageReference
GAN DIO-NASHVehicle-IncreasedWorsened[5]
This compound30 mg/kg/day, 12 weeksSignificantly ImprovedRegression[3]
CDAA-HFDVehicle-HighProgressive[6][7]
This compound30 mg/kg/day, 2 weeksSignificantly ReducedSignificantly Improved[6]
Table 2: Effects of this compound on Metabolic and Biochemical Markers
Mouse ModelTreatment GroupKey BiomarkerOutcomeReference
GAN DIO-NASHThis compoundPlasma GlucoseImproved[5]
Plasma InsulinImproved[5]
Liver TriglyceridesReduced[5]
CDAA-HFDThis compoundSerum TriglyceridesDecreased[4]
Plasma ALTNo significant change[8]
Plasma ASTNo significant change[8]
Table 3: Effects of this compound on Gene Expression
Mouse ModelTreatment GroupKey Gene RegulationPathway AffectedReference
GAN DIO-NASHThis compoundDownregulation of inflammatory and fibrosis-associated genesInflammation, Fibrosis[3][9]
CDAA-HFDThis compoundAltered expression of lipid handling genes in macrophagesLipid Metabolism, Inflammation[4]

Signaling Pathway of this compound in NASH

This compound exerts its therapeutic effects by activating all three PPAR isoforms, leading to a multi-pronged attack on the pathophysiology of NASH.

Lanifibranor_Pathway cluster_PPARs PPAR Agonism cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes in NASH This compound This compound PPARa PPAR-α This compound->PPARa PPARD PPAR-δ This compound->PPARD PPARG PPAR-γ This compound->PPARG Metabolism Improved Lipid Metabolism (Fatty Acid Oxidation ↑) PPARa->Metabolism Inflammation Reduced Inflammation (Macrophage Infiltration ↓) PPARD->Inflammation PPARG->Metabolism Fibrosis Reduced Fibrosis (HSC Activation ↓) PPARG->Fibrosis Steatosis Steatosis Reduction Metabolism->Steatosis Inflammation_resolve Inflammation Resolution Inflammation->Inflammation_resolve Fibrosis_reversal Fibrosis Reversal Fibrosis->Fibrosis_reversal

Caption: this compound's pan-PPAR agonism and downstream effects on NASH.

Experimental Protocols

Detailed protocols for key experiments cited in the literature are provided below.

Protocol 1: this compound Administration in the Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Mouse Model

This model recapitulates the key features of human NASH, including obesity, insulin resistance, and progressive liver fibrosis.[3]

1. Animal Model and Diet:

  • Species: Male C57BL/6J mice.[3]
  • Diet: Gubra-Amylin NASH (GAN) diet, which is high in fat (46% saturated fatty acids), fructose (22%), and cholesterol (2%).[9]
  • Induction Period: Feed mice the GAN diet for a minimum of 28 weeks to establish biopsy-confirmed NASH and fibrosis.[3]

2. This compound Formulation and Administration:

  • Formulation: Suspend this compound in a vehicle of 0.5% methylcellulose with 0.01% Tween-80.[9]
  • Dosage: 30 mg/kg/day.[3][10]
  • Administration: Administer once daily via oral gavage (p.o.).[3][10]
  • Treatment Duration: 12 weeks.[3]

3. Experimental Workflow:

GAN_DIO_NASH_Workflow cluster_treatment Treatment Phase (12 weeks) Start Start: C57BL/6J Mice Diet GAN Diet Induction (≥28 weeks) Start->Diet Biopsy Liver Biopsy for NASH Confirmation Diet->Biopsy Randomization Randomization to Treatment Groups Biopsy->Randomization Vehicle Vehicle Control (p.o., q.d.) Randomization->Vehicle This compound This compound (30 mg/kg, p.o., q.d.) Randomization->this compound Termination Termination & Tissue Collection Vehicle->Termination This compound->Termination Analysis Histological & Biochemical Analysis Termination->Analysis

Caption: Experimental workflow for this compound in GAN DIO-NASH mice.

4. Endpoints and Analysis:

  • Primary Endpoints:
  • NAFLD Activity Score (NAS): Assess steatosis, lobular inflammation, and hepatocyte ballooning.
  • Fibrosis Stage: Evaluate the progression or regression of liver fibrosis.
  • Secondary Endpoints:
  • Plasma and liver biochemistry (e.g., ALT, AST, triglycerides).
  • Gene expression analysis of liver tissue via RNA sequencing.
  • Histological Analysis:
  • Fix liver tissue in 10% neutral buffered formalin.
  • Embed in paraffin and section at 4-5 µm.
  • Stain with Hematoxylin and Eosin (H&E) for NAS and Picro-Sirius Red (PSR) for fibrosis.
  • Utilize automated deep learning-based image analysis for objective scoring.[3]

Protocol 2: this compound Administration in the Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model

This model is characterized by the rapid development of severe steatohepatitis and fibrosis.[6]

1. Animal Model and Diet:

  • Species: Male C57BL/6J mice.
  • Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).
  • Induction Period: Feed mice the CDAA-HFD for 6 weeks to induce NASH.[4]

2. This compound Formulation and Administration:

  • Formulation: As described in Protocol 1.
  • Dosage: 30 mg/kg/day.
  • Administration: Administer once daily via oral gavage (p.o.).
  • Treatment Duration: 2 weeks (for assessing early effects).[4][6]

3. Experimental Workflow:

CDAA_HFD_Workflow cluster_treatment Treatment Phase (2 weeks) Start Start: C57BL/6J Mice Diet CDAA-HFD Induction (6 weeks) Start->Diet Vehicle Vehicle Control (p.o., q.d.) Diet->Vehicle This compound This compound (30 mg/kg, p.o., q.d.) Diet->this compound Termination Termination & Tissue Collection Vehicle->Termination This compound->Termination Analysis Histological, Biochemical, & Macrophage Analysis Termination->Analysis

Caption: Experimental workflow for this compound in CDAA-HFD mice.

4. Endpoints and Analysis:

  • Primary Endpoints:
  • NAFLD Activity Score (NAS).
  • Liver fibrosis assessment.
  • Secondary Endpoints:
  • Hepatic lipid content.
  • Expression of inflammatory cytokines in the liver.
  • Quantification of hepatic macrophage infiltration.[6]
  • Macrophage Analysis:
  • Isolate hepatic non-parenchymal cells.
  • Perform flow cytometry to quantify total and pro-inflammatory monocyte-derived macrophages.

Conclusion

The administration of this compound in mouse models of NASH has consistently demonstrated its efficacy in improving liver histology, metabolic parameters, and inflammatory markers. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound and other pan-PPAR agonists for the treatment of NASH. Adherence to these detailed methodologies will ensure the generation of robust and reproducible preclinical data.

References

Application Notes and Protocols for Measuring Lanifibranor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a moderately potent, orally-available small molecule that functions as a pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist.[1][2] It is designed to target all three PPAR isoforms (α, δ, and γ) in a balanced manner, inducing anti-fibrotic, anti-inflammatory, and beneficial metabolic effects.[1] PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor family that regulate the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.[1][3] this compound's ability to engage all three PPAR isotypes makes it a promising therapeutic candidate for complex metabolic diseases like non-alcoholic steatohepatitis (NASH), as it can simultaneously address multiple pathogenic pathways including steatosis, inflammation, and fibrosis.[4][5]

These application notes provide a detailed overview of various assays to characterize the in vitro and in vivo activity of this compound, as well as endpoints used in clinical settings.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity across different assays.

Table 1: In Vitro Activity of this compound on PPAR Subtypes

Assay TypePPAR SubtypeEC50 ValueEfficacy (% of Maximal Response)Reference
Transactivation AssayPPARα4.66 µM13.3%[6]
PPARδ398 nM13.3%[6]
PPARγ572 nM24.9%[6]

EC50 (Half maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of its maximal effect. A lower EC50 value denotes higher potency.

Table 2: Key Clinical Trial Endpoints for this compound in NASH

Clinical Trial PhasePrimary EndpointKey Secondary EndpointsResultsReference
Phase IIb (NATIVE)Reduction of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) score with no worsening of fibrosis.NASH resolution with no worsening of fibrosis; Improvement of liver fibrosis with no worsening of NASH.Statistically significant reduction in SAF score at the 1200mg/day dose (p=0.004). Met key secondary endpoints.[7][8]
Phase III (NATiV3)NASH resolution and improvement of fibrosis.NASH resolution with no worsening of fibrosis; Improvement of fibrosis with no worsening of NASH.Ongoing, results expected in H2 2026.[3][7]

Signaling Pathway

This compound, as a pan-PPAR agonist, simultaneously activates PPARα, PPARδ, and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates gene expression, leading to a cascade of metabolic and anti-inflammatory effects.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARa PPARα This compound->PPARa binds PPARd PPARδ This compound->PPARd binds PPARg PPARγ This compound->PPARg binds RXR RXR PPARa->RXR heterodimerizes PPARd->RXR PPARg->RXR PPRE PPRE RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolism Lipid & Glucose Metabolism Gene_Expression->Metabolism Inflammation ↓ Inflammation Gene_Expression->Inflammation Fibrosis ↓ Fibrosis Gene_Expression->Fibrosis

Caption: this compound activates all three PPAR isoforms, leading to the regulation of target genes involved in metabolism, inflammation, and fibrosis.

Experimental Protocols

In Vitro Assays

1. PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of this compound to activate each PPAR isoform, leading to the expression of a reporter gene (luciferase).

Principle: Cells are co-transfected with a plasmid expressing a specific PPAR isoform (α, δ, or γ) and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of the PPAR by this compound leads to the expression of luciferase, and the resulting luminescence is measured.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, COS-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Seed cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARα, pCMX-hPPARδ, or pCMX-hPPARγ) and a reporter vector (e.g., pGL3-PPRE-luc) using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with DMEM containing a low percentage of FBS (e.g., 0.5%).

    • Prepare serial dilutions of this compound in the low-serum medium.

    • Add the diluted this compound to the cells and incubate for 18-24 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • If a Renilla luciferase control was used, measure its activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

2. TR-FRET Coactivator Recruitment Assay

This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR ligand-binding domain (LBD).

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled antibody binds to a GST-tagged PPAR-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is brought into proximity upon this compound binding to the LBD. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., TR-FRET Coregulator Buffer).

    • Dilute the GST-tagged PPAR-LBD, the fluorescein-labeled coactivator peptide (e.g., PGC1α), and the Tb-labeled anti-GST antibody in the assay buffer to their final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the test compound (this compound) at various concentrations.

    • Add the GST-PPAR-LBD to the wells and incubate for a short period.

    • Add a pre-mixed solution of the fluorescein-coactivator peptide and the Tb-anti-GST antibody.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the this compound concentration to generate a dose-response curve and determine the EC50 value.

3. Thermal Shift Assay (TSA)

This assay assesses the direct binding of this compound to the PPAR-LBD by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein generally increases its thermal stability. The melting temperature (Tm) of the protein is measured in the presence and absence of the ligand using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified PPAR-LBD in a suitable buffer.

    • Prepare serial dilutions of this compound.

    • In a 96-well PCR plate, mix the PPAR-LBD solution with the this compound dilutions. Include a no-ligand control.

    • Add a fluorescent dye (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to obtain a melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) induced by this compound. A positive ΔTm indicates ligand binding and stabilization.

In Vivo Assays

NASH Mouse Model

Animal models are crucial for evaluating the in vivo efficacy of this compound. A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced NASH model in mice.

Protocol:

  • Induction of NASH:

    • Feed C57BL/6J mice a CDAA-HFD for a specified period (e.g., 6-12 weeks) to induce NASH with fibrosis.

  • This compound Treatment:

    • Administer this compound orally (e.g., by gavage) at different doses (e.g., 10, 30 mg/kg/day) for a defined treatment period (e.g., 4-8 weeks).

    • Include a vehicle-treated control group.

  • Endpoint Analysis:

    • Histology: Collect liver tissue for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis. Score the liver histology using the NASH Clinical Research Network (CRN) scoring system or the SAF scoring system.

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol.

    • Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis in the liver tissue using quantitative PCR (qPCR) or RNA sequencing.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the activity of a PPAR agonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Validation cluster_clinical Clinical Development Assay1 Transactivation Assay (Luciferase) AnimalModel NASH Animal Model (e.g., CDAA-HFD mice) Assay1->AnimalModel Potency & Efficacy Assay2 Coactivator Recruitment (TR-FRET) Assay2->AnimalModel Assay3 Direct Binding Assay (Thermal Shift) Assay3->AnimalModel Histology Liver Histology (SAF Score) AnimalModel->Histology Biomarkers Serum Biomarkers (ALT, AST, Lipids) AnimalModel->Biomarkers Phase1 Phase I (Safety & PK/PD) Histology->Phase1 Proof-of-Concept Biomarkers->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: A streamlined workflow for evaluating this compound's activity from initial in vitro screening to clinical trials.

References

Application Notes and Protocols: Lanifibranor for Inducing Anti-Fibrotic Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lanifibranor, a pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) agonist, and its demonstrated anti-fibrotic effects in various in vivo models. Detailed protocols for inducing and evaluating fibrosis are included to guide researchers in their study design.

Introduction to this compound

This compound is an orally-available small molecule that uniquely activates all three PPAR isoforms (α, δ, and γ) in a balanced manner.[1] PPARs are nuclear hormone receptors that act as transcription factors to regulate genes involved in metabolism, inflammation, and fibrogenesis.[1][2] By targeting the three PPAR isotypes, this compound addresses multiple pathways implicated in the progression of fibrotic diseases like non-alcoholic steatohepatitis (NASH).[3][4] Its mechanism of action involves anti-inflammatory effects, beneficial metabolic changes, and direct anti-fibrotic actions, making it a promising therapeutic candidate.[1][5]

Mechanism of Action: Pan-PPAR Activation

This compound's efficacy stems from its ability to simultaneously engage PPARα, PPARγ, and PPARδ, each contributing to its anti-fibrotic profile:

  • PPARα Activation: Primarily expressed in the liver, its activation improves lipid metabolism by increasing fatty acid oxidation.[3]

  • PPARγ Activation: Highly enriched in adipocytes, its activation enhances insulin sensitivity.[3] Crucially, PPARγ activation plays a key role in preventing the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and can promote the regression of fibrosis.[3][6]

  • PPARδ Activation: Its activation contributes to increased fatty acid oxidation and has anti-inflammatory effects.[1][3]

This multi-targeted approach allows this compound to modulate the complex interplay of metabolic, inflammatory, and fibrogenic pathways that drive diseases like NASH.[7][8]

Lanifibranor_Pathway This compound's Anti-Fibrotic Signaling Pathway cluster_PPAR PPAR Isoforms cluster_effects Cellular & Systemic Effects PPARa PPARα Metabolism Improved Lipid Metabolism & Insulin Sensitivity PPARa->Metabolism Regulates Inflammation Reduced Inflammation PPARa->Inflammation Suppresses PPARg PPARγ PPARg->Metabolism Regulates PPARg->Inflammation Suppresses HSC Inhibition of Hepatic Stellate Cell (HSC) Activation PPARg->HSC Inhibits PPARD PPARδ PPARD->Metabolism Regulates PPARD->Inflammation Suppresses Fibrosis Reduction in Fibrosis (Decreased Collagen Deposition) Metabolism->Fibrosis Inflammation->Fibrosis HSC->Fibrosis This compound This compound (Pan-PPAR Agonist) This compound->PPARa Activates This compound->PPARg Activates This compound->PPARD Activates

Caption: this compound activates three PPAR isoforms to combat fibrosis.

Quantitative Data on Anti-Fibrotic Efficacy

The following tables summarize key quantitative findings from clinical and preclinical studies, demonstrating this compound's efficacy in reducing fibrosis.

Table 1: Summary of this compound's Efficacy in the NATIVE Phase 2b Clinical Trial (NASH) (24-week treatment period)

EndpointPlacebo (n=81)This compound 800 mg (n=83)This compound 1200 mg (n=83)
Improvement in fibrosis stage ≥1 without worsening of NASH 29%34%48%
NASH resolution without worsening of fibrosis 22%39%49%
Combined: NASH resolution AND improvement in fibrosis stage ≥1 9%25%35%
Decrease in SAF-Activity score ≥2 points without worsening of fibrosis (Primary Endpoint) 33%48% (p=0.07)55% (p=0.007)

Data sourced from the NATIVE Phase 2b trial.[7][9][10]

Table 2: Summary of this compound's Anti-Fibrotic Effects in Preclinical In Vivo Models

ModelSpeciesFibrosis InductionThis compound DoseKey Anti-Fibrotic OutcomeReference
Advanced Chronic Liver Disease RatThioacetamide (TAA)100 mg/kg/day-32% fibrosis regression; -15% reduction in portal pressure.[11][12]
Systemic Sclerosis / Lung Fibrosis Transgenic Mouse (TβRII∆k-fib)Bleomycin100 mg/kg/day-24% reduction in Ashcroft score; -50% reduction in collagen deposition.[13]
Diet-Induced NASH Golden Syrian HamsterHigh Fat/Cholesterol + Fructose diet30 mg/kg/dayMarked and significant improvement in fibrosis.[14]
Diet-Induced NASH MouseCholine-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)30 mg/kg/daySignificant improvement in all histological features, including fibrosis.[15]

Experimental Protocols

The following are detailed protocols for commonly used in vivo models to assess the anti-fibrotic effects of compounds like this compound.

Experimental_Workflow General In Vivo Experimental Workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Fibrosis Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Endpoint Analysis A 1. Animal Selection (e.g., C57BL/6 mice, Wistar rats) B 2. Acclimatization (1-2 weeks) A->B C 3. Baseline Measurements (Body weight, etc.) B->C D 4. Induction Agent Admin. (e.g., CCl4, TAA, Bleomycin, Special Diet) C->D E 5. Monitoring (Clinical signs, body weight) D->E F 6. Group Randomization (Vehicle, this compound Low Dose, this compound High Dose) E->F G 7. Daily Dosing (e.g., Oral Gavage for 4-8 weeks) F->G H 8. Euthanasia & Sample Collection (Blood, Liver/Lung Tissue) G->H I 9. Histopathology (H&E, Sirius Red/Masson's Trichrome) H->I J 10. Biomarker Analysis (Hydroxyproline, Gene Expression - Col1a1, α-SMA, TGF-β) H->J K 11. Data Analysis & Interpretation I->K J->K

Caption: Workflow for testing anti-fibrotic compounds in vivo.

Protocol 1: Toxin-Induced Liver Fibrosis (Thioacetamide Model)

This model is used to induce advanced chronic liver disease and portal hypertension.

  • Animal Model: Male Wistar rats.

  • Acclimatization: Animals are housed in controlled conditions (12-h light/dark cycle, 22°C) with ad libitum access to food and water for at least one week.

  • Fibrosis Induction:

    • Administer Thioacetamide (TAA) via intraperitoneal (i.p.) injection.

    • Dosage: Start with 100-200 mg/kg body weight, 3 times per week.[16]

    • Duration: Continue for 6 to 8 weeks to establish cirrhosis.[16] Monitor animals for signs of distress and ascites.

  • Therapeutic Intervention:

    • After cirrhosis is established, randomize animals into treatment groups (e.g., Vehicle control, this compound 100 mg/kg).

    • Administration: Administer this compound or vehicle daily via oral gavage.

    • Duration: Treat for 14 consecutive days.[12]

  • Endpoint Analysis:

    • Hemodynamics: Measure portal pressure and portal blood flow.

    • Serum Analysis: Collect blood to measure liver enzymes (ALT, AST) and albumin.[17]

    • Histopathology: Harvest liver tissue and fix in 10% formalin. Embed in paraffin and stain sections with Hematoxylin & Eosin (H&E) and Sirius Red to assess fibrosis and collagen deposition.

    • Gene Expression: Isolate RNA from liver tissue to perform qPCR for fibrotic markers (e.g., Col1a1, Acta2 (α-SMA), Tgf-β).[17]

Protocol 2: Diet-Induced NASH and Fibrosis

This model recapitulates the metabolic and fibrotic features of human NASH.

  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: As described in Protocol 1.

  • Fibrosis Induction:

    • Diet: Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a high-fat/cholesterol diet with fructose in drinking water.[14][18]

    • Duration: Maintain mice on the diet for 12-15 weeks to induce steatohepatitis and progressive fibrosis.[18]

  • Therapeutic Intervention:

    • Randomize animals into treatment groups (e.g., Vehicle control, this compound 30 mg/kg).

    • Administration: Administer this compound or vehicle daily via oral gavage, concurrently with the diet for the last 5-8 weeks of the study.

    • Duration: A typical treatment period is 5 weeks.[14]

  • Endpoint Analysis:

    • Serum Analysis: Measure ALT, AST, triglycerides, and glucose.

    • Histopathology: Assess liver sections for steatosis, inflammation, ballooning (NASH activity score), and fibrosis stage using Sirius Red staining.

    • Biomarker Analysis: Quantify hepatic triglyceride content and perform gene expression analysis for markers of inflammation and fibrosis.

Protocol 3: Bleomycin-Induced Lung Fibrosis

This is a widely used model for studying pulmonary fibrosis.

  • Animal Model: C57BL/6 mice or a specialized transgenic strain sensitive to fibrosis, such as the TβRII∆k-fib mouse.[13][19]

  • Acclimatization: As described in Protocol 1.

  • Fibrosis Induction:

    • Anesthetize the mouse.

    • Administration: Instill a single dose of bleomycin (e.g., 5 mg/kg) dissolved in saline via oropharyngeal aspiration or direct intratracheal injection.[19]

  • Therapeutic Intervention:

    • Randomize animals into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 100 mg/kg).

    • Administration: Begin daily oral gavage of this compound or vehicle either prophylactically (before bleomycin) or therapeutically (days after induction).

    • Duration: Continue treatment for 14 to 21 days post-induction.

  • Endpoint Analysis:

    • Histopathology: Harvest lungs, inflate with formalin, and embed in paraffin. Stain sections with H&E and Masson's Trichrome.

    • Fibrosis Scoring: Quantify the extent of fibrosis using the Ashcroft scoring method.[13]

    • Collagen Quantification: Measure total lung collagen content using a hydroxyproline assay.

    • Cardiorespiratory Assessment: In relevant models, right ventricular systolic pressure (RVSP) and right ventricular hypertrophy can be measured to assess pulmonary hypertension.[13][19]

Logical Relationship of Pan-PPAR Action in Fibrosis

This compound's efficacy is derived from the synergistic actions of activating three distinct PPAR isoforms. This integrated approach addresses the multifaceted nature of fibrotic diseases more comprehensively than selective PPAR agonists.

Logical_Relationship Synergistic Anti-Fibrotic Effects of Pan-PPAR Activation cluster_PPARs Activated Receptors cluster_Pillars Core Pathological Pillars of NASH/Fibrosis This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARD PPARδ This compound->PPARD Metabolic Metabolic Dysregulation PPARa->Metabolic Fatty Acid Oxidation Inflammation Inflammation & Cellular Injury PPARa->Inflammation Anti-inflammatory PPARg->Metabolic Insulin Sensitization PPARg->Inflammation Anti-inflammatory Fibrogenesis Fibrogenesis PPARg->Fibrogenesis Inhibits HSC Activation PPARD->Metabolic Glucose Utilization PPARD->Inflammation Anti-inflammatory Outcome Resolution of NASH & Regression of Fibrosis Metabolic->Outcome Inflammation->Outcome Fibrogenesis->Outcome

Caption: this compound integrates metabolic, inflammatory, and fibrogenic control.

References

Application Notes and Protocols for Immunohistochemical Analysis of Lanifibranor-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues, particularly liver tissue, from subjects treated with lanifibranor. This compound is a pan-PPAR (peroxisome proliferator-activated receptor) agonist that activates all three PPAR isoforms (α, δ, and γ), playing a crucial role in modulating metabolic, inflammatory, and fibrotic pathways.[1][2] This document offers a guide for assessing the pharmacodynamic effects of this compound by examining key protein markers involved in inflammation and fibrosis.

Mechanism of Action of this compound

This compound's therapeutic effects stem from its ability to simultaneously activate PPARα, PPARδ, and PPARγ.[1][2] This multi-faceted approach allows it to address the complex pathology of diseases like non-alcoholic steatohepatitis (NASH).[1][2]

  • PPARα activation: Primarily impacts fatty acid metabolism and transport in the liver, promoting fatty acid oxidation and reducing lipid accumulation (steatosis).[3][4]

  • PPARδ activation: Plays a role in both glucose and lipid metabolism, particularly enhancing fatty acid oxidation in extrahepatic tissues.[4]

  • PPARγ activation: Is crucial for improving insulin sensitivity and has direct anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[3][4]

The combined activation of these receptors leads to a reduction in liver steatosis, inflammation, and fibrosis.[1][5]

Signaling Pathway of this compound in Hepatic Fibrosis

Lanifibranor_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg RXR RXR PPARa->RXR + PPARd->RXR + PPARg->RXR + HSC_Activation Hepatic Stellate Cell (HSC) Activation PPARg->HSC_Activation inhibits PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Anti_Inflammatory ↓ Inflammation Gene_Expression->Anti_Inflammatory Fibrosis ↓ Fibrosis Anti_Inflammatory->Fibrosis HSC_Activation->Fibrosis Myofibroblast_Differentiation Myofibroblast Differentiation HSC_Activation->Myofibroblast_Differentiation ECM_Production Extracellular Matrix (ECM) Production Myofibroblast_Differentiation->ECM_Production ECM_Production->Fibrosis leads to

Caption: this compound's pan-PPAR agonism reduces liver fibrosis.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies in mouse models of NASH, demonstrating the effect of this compound on key immunohistochemical markers of inflammation and fibrosis.

Table 1: Effect of this compound on Immunohistochemical Markers of Inflammation and Fibrosis in CDAA-HFD Mice [6]

MarkerVehicle (% Area)This compound (30 mg/kg) (% Area)Fold Change
Galectin-3~4.5~1.5~0.33
Collagen-1a1~1.2~0.4~0.33
α-SMA~1.8~0.6~0.33

Data are estimated from graphical representations in the cited source and represent the approximate mean percentage of stained area.

Table 2: Effect of this compound on Immunohistochemical Markers of Inflammation and Fibrosis in GAN DIO-NASH Mice [7][8]

MarkerDIO-NASH Vehicle (% Area)DIO-NASH this compound (% Area)Fold Change
Galectin-3~4.0~1.5~0.38
Collagen-1a1~2.5~1.0~0.40
α-SMA~3.0~1.2~0.40

Data are estimated from graphical representations in the cited sources and represent the approximate mean percentage of stained area.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of key markers in formalin-fixed, paraffin-embedded (FFPE) liver tissue.

Experimental Workflow

IHC_Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding) Sectioning Sectioning (4-5 µm) Tissue_Prep->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging Imaging & Analysis Dehydration_Mounting->Imaging

References

Application Notes and Protocols: RNA Sequencing Analysis of Lanifibranor-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor is a pan-peroxisome proliferator-activated receptor (PPAR) agonist that activates all three PPAR isoforms (α, δ, and γ).[1][2] These receptors are nuclear hormone receptors that function as transcription factors, regulating the expression of a multitude of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[1][3] As a pan-PPAR agonist, this compound offers a multifaceted therapeutic approach for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][2]

RNA sequencing (RNA-seq) is a powerful tool for elucidating the transcriptomic effects of therapeutic compounds like this compound. By providing a comprehensive profile of gene expression changes, RNA-seq can uncover the molecular mechanisms underlying a drug's efficacy and identify potential biomarkers. These application notes provide a detailed framework for conducting RNA sequencing analysis on cells treated with this compound, from experimental design to data interpretation.

Signaling Pathways Modulated by this compound

This compound's activation of PPARα, PPARδ, and PPARγ initiates a cascade of transcriptional events. Each isoform has distinct but often overlapping roles in cellular regulation.

cluster_this compound This compound cluster_ppars PPAR Activation cluster_effects Downstream Effects This compound This compound ppara PPARα This compound->ppara pparg PPARγ This compound->pparg ppard PPARδ This compound->ppard lipid Lipid Metabolism (Fatty Acid Oxidation ↑) ppara->lipid inflammation Inflammation ↓ ppara->inflammation pparg->lipid pparg->inflammation fibrosis Fibrosis ↓ pparg->fibrosis insulin Insulin Sensitivity ↑ pparg->insulin ppard->lipid ppard->inflammation cluster_experimental Experimental Workflow cluster_bioinformatics Bioinformatics Workflow cell_culture Cell Culture (e.g., LX-2) treatment This compound Treatment (Vehicle Control) cell_culture->treatment rna_extraction RNA Extraction (TRIzol) treatment->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep Library Preparation (Illumina TruSeq) qc1->library_prep sequencing RNA Sequencing (Illumina Platform) library_prep->sequencing qc2 Raw Read Quality Control (FastQC) sequencing->qc2 trimming Adapter & Quality Trimming (Trimmomatic) qc2->trimming alignment Alignment to Reference Genome (STAR) trimming->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification dge Differential Gene Expression (DESeq2) quantification->dge pathway Pathway & Functional Analysis (GSEA, GO) dge->pathway

References

Application Notes and Protocols for Lanifibranor Solution Preparation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a potent pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that activates all three PPAR isoforms (α, δ, and γ).[1][2] This modulation of PPARs gives this compound a key role in regulating lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[1][2][3] Due to its therapeutic potential, particularly in non-alcoholic steatohepatitis (NASH), robust and reproducible methods for its formulation and administration in preclinical in vivo models are crucial for advancing research and development.

This compound is characterized by low aqueous solubility, which necessitates the use of specific vehicles for its effective delivery in animal studies.[4] This document provides detailed protocols for the preparation of this compound formulations suitable for oral administration in rodents, summarizes its physicochemical properties, and outlines its mechanism of action through a signaling pathway diagram.

Data Presentation: Physicochemical Properties and Dosing

A clear understanding of this compound's properties and established dosing in preclinical models is essential for study design.

ParameterValueReference
Synonym IVA337[4]
Molecular Formula C₁₉H₁₅ClN₂O₄S₂[4]
Molecular Weight 434.9 g/mol [4]
Solubility DMSO: 87 mg/mLEthanol: InsolubleWater: Insoluble[4]
Storage (Solid) -20°C[4]
Storage (in DMSO) 1 year at -80°C1 month at -20°C[4]
Typical In Vivo Doses (mice) 10 mg/kg, 30 mg/kg, 100 mg/kg[5]
Administration Route Oral gavage[5]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in 1% Methylcellulose for Oral Gavage

This is a widely used method for the oral administration of poorly soluble compounds in rodents.

Materials:

  • This compound powder

  • Methylcellulose (400 cP viscosity)

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Glass beaker

  • Graduated cylinder

Procedure:

  • Vehicle Preparation (1% Methylcellulose):

    • Heat approximately one-third of the total required volume of sterile water to 60-80°C.

    • While stirring the hot water, slowly add the methylcellulose powder to allow for proper dispersion.

    • Once the powder is fully wetted, remove the solution from the heat and add the remaining two-thirds of the water as cold sterile water.

    • Continue to stir the solution on a magnetic stirrer in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous.

  • Suspension Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, for a 10 mg/mL suspension to dose at 100 mg/kg with a 10 mL/kg dosing volume, weigh out 100 mg of this compound for a final volume of 10 mL.

    • Weigh the calculated amount of this compound powder.

    • For improved suspension, triturate the this compound powder in a mortar and pestle to ensure a fine and uniform particle size.

    • Transfer the powdered this compound to a glass beaker.

    • Add a small volume of the 1% methylcellulose vehicle to the powder and mix with a spatula to create a uniform paste.

    • Gradually add the remaining 1% methylcellulose vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.

Storage and Stability:

  • It is recommended to prepare the suspension fresh daily.

  • If short-term storage is necessary, store the suspension at 2-8°C, protected from light.

  • Before each administration, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing or stirring.

Protocol 2: Alternative Formulation using DMSO and Corn Oil

For certain experimental needs, a solution might be preferred over a suspension. Given this compound's high solubility in DMSO, this protocol offers an alternative.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile

  • Sterile tubes

  • Pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.

  • Working Solution Preparation:

    • For a 1 mL final working solution as an example, add 50 µL of the 100 mg/mL DMSO stock solution to 950 µL of corn oil.[4]

    • Mix thoroughly by vortexing to ensure a homogenous solution.

Important Considerations:

  • The final concentration of DMSO in the formulation should be carefully considered and kept to a minimum to avoid potential toxicity in the animals.

  • This mixed solution should be used immediately for optimal results.[4]

Mandatory Visualizations

This compound Preparation Workflow

G cluster_0 Vehicle Preparation (1% Methylcellulose) cluster_1 This compound Suspension Preparation v1 Heat 1/3 of sterile water v2 Disperse methylcellulose powder v1->v2 v3 Add remaining 2/3 cold sterile water v2->v3 v4 Stir until dissolved and clear v3->v4 s4 Create a paste with a small amount of vehicle v4->s4 Use as vehicle s1 Calculate required this compound and vehicle s2 Weigh this compound powder s1->s2 s3 Triturate powder (optional) s2->s3 s3->s4 s5 Gradually add remaining vehicle while stirring s4->s5 s6 Stir for 15-20 min for homogeneity s5->s6

Caption: Workflow for preparing a this compound suspension.

This compound Signaling Pathway

G cluster_PPARs PPAR Isoforms cluster_effects Downstream Gene Regulation & Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARD PPARδ This compound->PPARD activates PPARg PPARγ This compound->PPARg activates RXR RXR PPARa->RXR heterodimerizes with PPARD->RXR heterodimerizes with PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Metabolism Lipid Metabolism (↑ Fatty Acid Oxidation, ↓ Triglycerides) PPRE->Metabolism regulates transcription of target genes Inflammation Anti-inflammatory Effects (↓ Pro-inflammatory Cytokines) PPRE->Inflammation regulates transcription of target genes Fibrosis Anti-fibrotic Effects (↓ Collagen Deposition) PPRE->Fibrosis regulates transcription of target genes

Caption: this compound's pan-PPAR agonist signaling pathway.

References

Troubleshooting & Optimization

Lanifibranor solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and experimental use of Lanifibranor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (IVA337) is an orally-available small molecule that functions as a pan-PPAR (peroxisome proliferator-activated receptor) agonist.[1][2] It is the first drug candidate that simultaneously targets all three PPAR isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[2] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor family and regulate the expression of genes involved in metabolic processes, inflammation, and fibrosis.[2][3] this compound exhibits a moderately potent and well-balanced activation of PPARα and PPARδ, with a partial activation of PPARγ.[1][2] This comprehensive mechanism of action allows it to address multiple facets of complex metabolic diseases like non-alcoholic steatohepatitis (NASH).[4]

Q2: What are the known solvents for this compound?

This compound is a crystalline solid with good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[5] For experimental purposes, stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5]

Q3: What is the recommended storage and stability for this compound?

As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[5] It is recommended to prepare fresh aqueous solutions for experiments and not to store them for more than one day.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year; however, it is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: I'm observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What could be the cause and how can I prevent it?

This is a common issue with poorly soluble compounds and is often referred to as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution as its solubility limit is exceeded in the new solvent environment. To mitigate this, consider the following:

  • Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock can help improve solubility.

  • Slow, drop-wise addition: Add the DMSO stock solution to the medium slowly, drop-by-drop, while gently swirling the medium to ensure rapid and uniform dispersion.

  • Lower the stock concentration: Using a less concentrated DMSO stock solution can reduce the localized high concentration of this compound upon addition to the medium.

  • Ensure final DMSO concentration is low: The final concentration of DMSO in your cell culture should typically be kept below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced toxicity to the cells.

Troubleshooting Guides

In Vitro Assay Challenges
IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Multi-well Plates - High final concentration of this compound. - "Edge effects" in the plate leading to evaporation and increased concentration. - Interaction with components in the cell culture medium or serum.- Determine the kinetic solubility of this compound in your specific assay medium to establish a maximum working concentration. - To minimize edge effects, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. - If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
Inconsistent or Non-reproducible Results - Incomplete dissolution of this compound in the stock solution. - Degradation of this compound in the aqueous assay medium during prolonged incubation. - Cellular stress due to high DMSO concentration.- Ensure the this compound is fully dissolved in the DMSO stock. Gentle warming or brief sonication can aid dissolution. - As aqueous solutions are not recommended for storage beyond a day, prepare fresh dilutions for each experiment. - Maintain a consistent and low final DMSO concentration across all wells, including vehicle controls.
Unexpected Cellular Effects - Off-target effects of this compound at high concentrations. - Modulation of cellular pathways by the pan-PPAR agonism leading to complex biological responses.- Perform dose-response experiments to identify the optimal concentration range for your assay. - Include appropriate controls, such as selective PPAR agonists, to dissect the contribution of each PPAR isoform to the observed effect.

Data Presentation

This compound Solubility Data
SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~50 mg/mL[5]
Dimethylformamide (DMF)~50 mg/mL[5]
Ethanol~0.2 mg/mL[5]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Water bath sonicator

Methodology:

  • Calculate the required mass: The molecular weight of this compound is 434.9 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound.

  • Weighing: Accurately weigh the calculated mass of this compound and transfer it to a sterile amber vial.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial (e.g., 1 mL for 4.35 mg).

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a physiologically relevant aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Multichannel pipette

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring light scattering

Methodology:

  • Prepare serial dilutions: In the 96-well plate, prepare serial dilutions of the 10 mM this compound stock solution in DMSO.

  • Add buffer: Using a multichannel pipette, add PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound. The final DMSO concentration should be kept constant (e.g., 1%) across all wells.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker.

  • Measurement: Measure the light scattering (nephelometry) of each well.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.

Visualizations

Lanifibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_target_genes Target Gene Expression This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg RXR_c RXR RXR_n RXR RXR_c->RXR_n PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerization with RXR PPARd->PPRE Heterodimerization with RXR PPARg->PPRE Heterodimerization with RXR FattyAcidOxidation ↑ Fatty Acid Oxidation (e.g., CPT1, ACOX1) PPRE->FattyAcidOxidation LipidMetabolism ↑ Lipid Metabolism (e.g., LPL, CD36) PPRE->LipidMetabolism GlucoseHomeostasis ↑ Glucose Homeostasis (e.g., GLUT4) PPRE->GlucoseHomeostasis AntiInflammatory ↓ Inflammation (e.g., NF-κB inhibition) PPRE->AntiInflammatory AntiFibrotic ↓ Fibrosis (e.g., α-SMA, Collagen) PPRE->AntiFibrotic

Caption: this compound signaling pathway.

Lanifibranor_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepStock Prepare 10 mM This compound Stock in DMSO DiluteDrug Dilute this compound Stock in Media PrepStock->DiluteDrug CultureCells Culture Cells to Desired Confluency TreatCells Treat Cells with This compound and Controls CultureCells->TreatCells DiluteDrug->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate HarvestCells Harvest Cells/Supernatant Incubate->HarvestCells GeneExpression Gene Expression (qPCR, RNA-seq) HarvestCells->GeneExpression ProteinAnalysis Protein Analysis (Western Blot, ELISA) HarvestCells->ProteinAnalysis FunctionalAssay Functional Assay (e.g., Glucose Uptake) HarvestCells->FunctionalAssay

Caption: In vitro experimental workflow.

References

Technical Support Center: Lanifibranor Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lanifibranor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (IVA337) is an orally-available small molecule that functions as a pan-peroxisome proliferator-activated receptor (PPAR) agonist. It activates all three PPAR isoforms (PPARα, PPARδ, and PPARγ) with moderate and balanced potency.[1][2][3][4] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and fibrosis.[1][2]

Q2: What are the recommended storage and solubility guidelines for this compound?

  • Storage: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[5]

  • Solubility:

    • It is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 50 mg/mL.[5]

    • Solubility in ethanol is lower, at about 0.2 mg/mL.[5]

    • This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer of choice.[5] A 1:4 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[5]

    • Aqueous solutions are not recommended for storage for more than one day.[5]

Q3: What are the known off-target effects or confounding factors to consider?

While specific off-target effects for this compound are not extensively documented in the provided search results, general considerations for PPAR agonists include the potential for PPARγ-independent effects and interactions with other cellular pathways.[6][7] The choice of experimental model and conditions can influence the observed effects.[6] Additionally, some PPAR ligands have been shown to interact with other non-PPAR targets.[7]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or unexpected results in cell-based assays.

  • Potential Cause 1: Inconsistent Compound Preparation. this compound's poor aqueous solubility can lead to precipitation in culture media, resulting in inconsistent effective concentrations.

    • Troubleshooting: Always prepare a fresh stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. Vortex the diluted solution gently before adding it to the cells. It is advisable not to store aqueous working solutions for more than a day.[5]

  • Potential Cause 2: Cell Line Variability. Different cell lines have varying expression levels of PPAR isoforms, which will significantly impact the response to this compound.

    • Troubleshooting: Before starting your experiment, characterize the relative expression of PPARα, PPARδ, and PPARγ in your chosen cell line using qPCR or Western blot. Select a cell line that endogenously expresses the PPAR isoforms relevant to your research question. For example, hepatic cell lines like HepG2 or primary hepatocytes are suitable for studying metabolic effects.

  • Potential Cause 3: Serum Interference. Components in fetal bovine serum (FBS) can bind to PPAR agonists or contain endogenous ligands, leading to variability in results.

    • Troubleshooting: If possible, conduct experiments in serum-free media or with a reduced serum concentration. If serum is required for cell viability, ensure the same batch of FBS is used for all related experiments to minimize lot-to-lot variability. Include appropriate controls to assess the effect of serum on your assay.

  • Potential Cause 4: High Background in Reporter Assays. High background luminescence in luciferase reporter assays can mask the true signal from this compound-induced PPAR activation.[8]

    • Troubleshooting: Use white, opaque-walled plates to minimize well-to-well crosstalk.[9] Ensure your reporter construct has a minimal basal activity. Co-transfection with a control vector (e.g., Renilla luciferase) can help normalize for transfection efficiency and cell number.[8] If background remains high, consider reducing the amount of plasmid DNA used for transfection.[8]

Issue 2: No significant response to this compound treatment.

  • Potential Cause 1: Inactive Compound. Improper storage or handling may have degraded the compound.

    • Troubleshooting: Ensure this compound has been stored at -20°C in a tightly sealed container. Prepare fresh stock solutions.

  • Potential Cause 2: Low PPAR Expression. As mentioned above, the cell line may not express the target PPAR isoforms at a sufficient level.

    • Troubleshooting: Confirm PPAR expression in your cell line. Consider using a cell line with higher endogenous expression or transiently overexpressing the PPAR isoform of interest.

  • Potential Cause 3: Suboptimal Assay Conditions. Incubation time or compound concentration may not be optimal.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. A time-course experiment can also identify the optimal treatment duration.

In Vivo Experiments

Issue 1: Variability in animal responses to this compound treatment.

  • Potential Cause 1: Inconsistent Drug Formulation and Administration. The suspension of this compound for oral gavage may not be homogenous, leading to inconsistent dosing.

    • Troubleshooting: Ensure the vehicle (e.g., 1% carboxymethylcellulose, 0.1% DMSO) is properly prepared and that this compound is uniformly suspended before each administration.[10] Vortex the suspension immediately before drawing it into the gavage needle.

  • Potential Cause 2: Animal Model and Strain Differences. The genetic background of the animal model can significantly influence the response to PPAR agonists.

    • Troubleshooting: Be aware of the known sensitivities of your chosen animal strain to PPAR agonists. For example, some mouse strains are more prone to certain metabolic effects. Ensure that control and treatment groups are age- and sex-matched.

  • Potential Cause 3: Diet and Environmental Factors. The composition of the animal diet can impact metabolic parameters and influence the effects of this compound.

    • Troubleshooting: Use a standardized diet for all animals in the study. Control for environmental factors such as light-dark cycles and temperature, as these can affect metabolism.

Data Presentation

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesPPARα EC₅₀ (nM)PPARδ EC₅₀ (nM)PPARγ EC₅₀ (nM)Reference
Transactivation ActivityHuman1,537866206[5]
Transactivation ActivityRodent3781,550223

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelThis compound DoseTreatment DurationKey FindingsReference
Thioacetamide (TAA)-induced cirrhotic rats100 mg/kg/day (oral)14 days-15% reduction in portal pressure-32% fibrosis regression[11][12]
Common bile duct ligation (cBDL) cirrhotic rats100 mg/kg/day (oral)14 daysConfirmed beneficial effects on fibrosis and portal hypertension[11][12]
TβRII∆k-fib transgenic mouse model of scleroderma30 mg/kg or 100 mg/kg (oral gavage)Up to 4 weeksSignificant protection from lung fibrosis at 100 mg/kg[13]

Table 3: Clinical Trial Data for this compound in NASH (NATIVE Study)

EndpointPlaceboThis compound (800 mg/day)This compound (1200 mg/day)Reference
≥2-point decrease in SAF-A score without worsening of fibrosis33%48%55%[14][15][16]
NASH resolution without worsening of fibrosis22%39%49%[15][16]
Improvement in fibrosis stage ≥1 without worsening of NASH29%34%48%[15][16]
Resolution of NASH and improvement in fibrosis stage ≥19%25%35%[15][16]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound crystalline solid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). A stock solution of 87 mg/mL is equivalent to approximately 200 mM.[11]

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

PPAR Reporter Gene Assay

Objective: To measure the activation of a specific PPAR isoform by this compound.

Materials:

  • HEK293T or other suitable cell line

  • Expression vector for the PPAR isoform of interest (e.g., pCMX-hPPARγ)

  • Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL4.23[luc2/PPRE])

  • Control reporter vector (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

Protocol:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Include a known PPAR agonist as a positive control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Quantitative PCR (qPCR) for PPAR Target Gene Expression

Objective: To quantify the change in expression of PPAR target genes (e.g., FABP4, CD36) in response to this compound treatment.[5][10][17]

Materials:

  • HepG2, 3T3-L1, or other relevant cell line

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (FABP4, CD36) and a reference gene (e.g., GAPDH, ACTB)

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with different concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and primers for your target and reference genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treatment groups to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR (Inactive) This compound->PPAR_RXR_inactive Binds and Activates PPAR_RXR_active PPAR/RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Translocates to Nucleus PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Expression (e.g., FABP4, CD36) PPRE->Target_Genes Regulates Metabolic_Effects Metabolic & Anti-inflammatory Effects Target_Genes->Metabolic_Effects

Caption: this compound signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prepare_cells Prepare Cell Culture start->prepare_cells prepare_this compound Prepare this compound Stock Solution start->prepare_this compound treat_cells Treat Cells with This compound prepare_cells->treat_cells prepare_this compound->treat_cells reporter_assay Reporter Gene Assay treat_cells->reporter_assay qpcr qPCR for Target Genes treat_cells->qpcr viability_assay Cell Viability Assay treat_cells->viability_assay data_analysis Data Analysis reporter_assay->data_analysis qpcr->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General in vitro experimental workflow.

Troubleshooting_Logic start Unexpected Results check_compound Check Compound Preparation & Storage start->check_compound check_cells Verify Cell Line (PPAR expression) start->check_cells check_assay Review Assay Protocol start->check_assay end Resolved check_compound->end check_cells->end optimize_conditions Optimize Dose & Time check_assay->optimize_conditions positive_control Run Positive Control check_assay->positive_control optimize_conditions->end positive_control->end

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Optimizing Lanifibranor Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PPAR agonist lanifibranor in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally-available small molecule that functions as a pan-PPAR (peroxisome proliferator-activated receptor) agonist.[1][2] It moderately and concurrently activates all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[1][3] This balanced activation allows this compound to address multiple facets of complex metabolic diseases like non-alcoholic steatohepatitis (NASH), including inflammation, fibrosis, and metabolic dysregulation.[1][3][4]

  • PPARα activation: Modulates lipid metabolism, which can help reduce the accumulation of fat in the liver.[3] It also possesses anti-inflammatory properties.[3]

  • PPARδ activation: Improves insulin sensitivity and glucose metabolism.[3]

  • PPARγ activation: Plays a crucial role in controlling inflammation and fibrogenesis by inhibiting the activation of hepatic stellate cells, which are responsible for fibrosis.[3][4]

Q2: Which preclinical models are most commonly used to evaluate this compound efficacy, and what are the typical dosages?

Several preclinical models are used to assess the efficacy of this compound in NASH and liver fibrosis. The choice of model often depends on the specific aspect of the disease being investigated.

Preclinical ModelTypical this compound DosageKey Pathological Features Addressed
GAN DIO-NASH Mouse 30 mg/kg/day (oral gavage)Obesity, steatosis, inflammation, fibrosis, metabolic syndrome.[4][5]
CDAA-HFD Mouse Not specified in the provided results, but used to show reduction in NASH activity and macrophage infiltration.Severe inflammation and liver fibrosis.[6]
Thioacetamide (TAA)-induced Rat 100 mg/kg/day (oral gavage)Liver fibrosis, portal hypertension, ascites, inflammation.[7]
Common Bile Duct Ligation (cBDL) Rat 100 mg/kg/day (oral gavage)Liver fibrosis, portal hypertension.[7]
Partial Portal Vein Ligation (PPVL) Mouse 10mg/kg and 30mg/kgPortal hypertension independent of liver disease.[8]

Q3: What are the expected therapeutic effects of this compound in these models?

In preclinical studies, this compound has demonstrated a range of beneficial effects:

  • Anti-fibrotic: Reduces liver fibrosis in various models of liver injury.[6][7]

  • Anti-inflammatory: Decreases hepatic inflammation.[6]

  • Metabolic improvements: Improves insulin sensitivity and lipid profiles.[9]

  • Reduction in Portal Hypertension: Lowers portal pressure in models of both liver disease-related and non-liver disease-related portal hypertension.[7][8]

  • Histological Improvement: Leads to an improvement in the NAFLD Activity Score (NAS) by reducing steatosis, lobular inflammation, and hepatocellular ballooning.[10]

Troubleshooting Guides

Problem 1: High variability in dose-response between individual animals.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure precise oral gavage technique to deliver the full intended dose. For dietary administration, monitor food intake to ensure consistent drug consumption.

  • Possible Cause: Differences in disease severity at the start of treatment.

    • Solution: Stratify animals into treatment groups based on baseline disease markers (e.g., liver enzymes, body weight, or liver biopsy) to ensure comparable disease severity across groups.

  • Possible Cause: Genetic drift in outbred animal strains.

    • Solution: Use well-characterized and genetically stable inbred mouse or rat strains.

Problem 2: Unexpected side effects, such as significant body weight gain or hepatomegaly.

  • Possible Cause: PPARγ activation can lead to fluid retention and increased adiposity, which may contribute to weight gain.[11] Hepatomegaly can be a physiological response to PPARα activation, reflecting increased peroxisomal proliferation.[10]

    • Solution:

      • Monitor body weight and food and water intake regularly.

      • At necropsy, carefully weigh the liver and other organs to assess for specific organomegaly.

      • Histopathological examination of the liver can help differentiate between adaptive changes (e.g., hypertrophy) and toxicity.

      • Consider dose-response studies to identify a therapeutic window with minimal side effects.

Problem 3: Discrepancy in efficacy between different preclinical models.

  • Possible Cause: Different preclinical models recapitulate different aspects of human NASH. For example, diet-induced models like the GAN DIO-NASH model are more metabolically driven, while toxin-induced models like the TAA or cBDL models primarily induce fibrosis and injury.[4][7]

    • Solution:

      • Select the preclinical model that best reflects the specific therapeutic aspect of this compound you wish to investigate (e.g., metabolic effects vs. anti-fibrotic effects).

      • Utilize multiple preclinical models to obtain a comprehensive understanding of the drug's efficacy profile.[8][12]

Experimental Protocols

Protocol 1: Induction of NASH using the Gubra-Amylin NASH (GAN) Diet in Mice

  • Animals: Male C57BL/6J mice, 6-8 weeks old.[13]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]

  • Diet: Provide the GAN diet, which is high in saturated fat (40 kcal%), fructose (20 kcal%), and cholesterol (2%), for a duration of 21 weeks or more to induce NASH with fibrosis.[13]

  • Monitoring: Monitor body weight and food intake regularly. Glucose tolerance tests can be performed to assess metabolic dysfunction.[14]

  • This compound Administration: Administer this compound or vehicle control via oral gavage at the desired dosage (e.g., 30 mg/kg/day) for the specified treatment period.[4]

Protocol 2: Induction of Liver Fibrosis using Common Bile Duct Ligation (cBDL) in Mice

  • Animals: Male mice, 10-11 weeks old.[3]

  • Anesthesia: Anesthetize the mice using isoflurane inhalation.[3]

  • Surgical Procedure:

    • Make a midline abdominal incision.[15]

    • Gently expose the common bile duct.

    • Ligate the common bile duct in two locations with a non-absorbable suture.[3]

    • Close the abdominal incision in layers.[3]

  • Post-operative Care: Provide appropriate analgesia (e.g., buprenorphine) and monitor the animals for recovery.[3]

  • This compound Administration: Begin this compound or vehicle administration at the desired dosage and route following the surgical procedure for the intended duration of the study.

Protocol 3: Induction of Liver Fibrosis using Thioacetamide (TAA) in Rats

  • Animals: Male rats.

  • TAA Administration: Administer TAA intraperitoneally. A common protocol involves co-administration with a high-fat, high-cholesterol diet to induce fibrosing NASH. For example, TAA at 75 mg/kg can be given three times a week alongside a fast-food diet for eight weeks.[1][16][17]

  • Monitoring: Monitor animal health, body weight, and liver function through blood biochemistry.

  • This compound Administration: Administer this compound or vehicle control concurrently with TAA induction or as a therapeutic intervention after the establishment of fibrosis. A dose of 100 mg/kg/day has been used in rat models of cirrhosis.[7]

Visualizations

Lanifibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARD PPARδ This compound->PPARD Activates RXR RXR PPARa->RXR PPARg->RXR PPARD->RXR PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Lipid Lipid Metabolism ↑ TargetGenes->Lipid Inflammation Inflammation ↓ TargetGenes->Inflammation Insulin Insulin Sensitivity ↑ TargetGenes->Insulin Fibrosis Fibrosis ↓ TargetGenes->Fibrosis

Caption: this compound signaling pathway.

Experimental_Workflow_GAN_DIO_NASH start Start: 6-8 week old C57BL/6J mice diet GAN Diet Induction (21+ weeks) start->diet random Randomization into Treatment Groups diet->random treatment This compound or Vehicle Administration (Oral Gavage) random->treatment monitoring Monitor: Body Weight, Glucose Tolerance treatment->monitoring endpoint Endpoint Analysis: Histopathology, Biochemistry treatment->endpoint

Caption: Experimental workflow for the GAN DIO-NASH model.

References

Technical Support Center: Lanifibranor Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of lanifibranor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally-available small molecule that functions as a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1] It activates all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[2] This comprehensive activation allows it to address various aspects of non-alcoholic steatohepatitis (NASH), including inflammation, fibrosis, and metabolic dysregulation.[1][3]

Q2: What are the known or suspected off-target effects of this compound from clinical trials?

Clinical trials have identified several adverse events that could be considered off-target effects or manifestations of on-target effects. The most common events reported more frequently with this compound than with placebo include diarrhea, nausea, peripheral edema, anemia, and weight gain.[4] In a phase III trial, a case of suspected unexpected serious adverse reaction (SUSAR) involving elevated liver enzymes, indicative of autoimmune hepatitis, was reported in a patient with a predisposition to autoimmune liver disease.[5]

Q3: Why is it important to investigate the off-target effects of a pan-PPAR agonist like this compound?

Investigating off-target effects is a critical aspect of drug development to ensure safety and efficacy.[6][7] For a pan-PPAR agonist, it is important to determine if the observed effects, both therapeutic and adverse, are solely due to PPAR activation or if the compound interacts with other unintended molecular targets.[8] Understanding the complete pharmacological profile helps in predicting potential side effects, identifying patient populations at risk, and designing safer and more effective therapeutic strategies.[9]

Q4: What are the initial steps to screen for potential off-target effects of this compound in a preclinical setting?

A common starting point is to perform broad screening panels. This typically includes:

  • Receptor Binding Assays: Screening this compound against a panel of known receptors, ion channels, and transporters to identify any unintended binding interactions.

  • Kinase Profiling: Assessing the activity of this compound against a wide range of protein kinases, as off-target kinase inhibition is a common source of adverse effects.[10]

  • Cell-Based Phenotypic Screening: Using high-content imaging or other cell-based assays to observe the effects of this compound on various cellular processes in different cell types.[6]

Troubleshooting Guides

Guide 1: Receptor Binding Assays

Q: I am seeing high non-specific binding (NSB) in my radioligand binding assay to test this compound against a panel of off-targets. What could be the cause and how can I fix it?

A: High non-specific binding can obscure the specific binding signal, making it difficult to determine if a true interaction is occurring. Here are potential causes and solutions:

  • Possible Cause 1: Radioligand concentration is too high. Using a radioligand concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.[11]

    • Solution: Use a radioligand concentration at or below its Kd value to ensure binding is primarily to high-affinity specific sites.[11]

  • Possible Cause 2: Insufficient blocking of non-specific sites. The filter or plate material may have sites that bind the radioligand non-specifically.

    • Solution: Pre-treat the filters/plates with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI).

  • Possible Cause 3: Inadequate washing. Insufficient washing may not effectively remove all unbound radioligand.

    • Solution: Increase the number of wash steps or the volume of ice-cold wash buffer. Ensure the washing is performed rapidly to prevent dissociation of the specific binding.[12]

Q: The signal in my receptor binding assay is too low. How can I troubleshoot this?

A: A low signal suggests an issue with one of the core components of the assay.

  • Possible Cause 1: Insufficient receptor concentration. The membrane preparation may have a low concentration of the target receptor.

    • Solution: Increase the amount of membrane protein per well. You may need to optimize your membrane preparation protocol to increase the yield of active receptors.[11]

  • Possible Cause 2: Degraded radioligand. The radioligand may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of radioligand and verify its activity. Avoid repeated freeze-thaw cycles.[12]

  • Possible Cause 3: Incubation time is too short. The binding reaction may not have reached equilibrium.

    • Solution: Perform a time-course experiment (association kinetics) to determine the optimal incubation time for the binding to reach a steady state.[11]

Guide 2: Kinase Inhibition Assays

Q: My Z'-factor is consistently low (< 0.5) in my kinase inhibitor screening assay with this compound. What does this indicate and how can I improve it?

A: A low Z'-factor indicates high variability in your control wells and a small separation between the signals of your positive and negative controls, making the assay unsuitable for reliable screening.[13]

  • Possible Cause 1: High variability in pipetting. Inaccurate or inconsistent liquid handling can introduce significant errors.

    • Solution: Use calibrated pipettes and consider using automated liquid handlers for better precision. Run more replicates to identify and minimize variability.[13]

  • Possible Cause 2: Suboptimal enzyme or ATP concentration. The concentrations of the kinase and ATP can affect the assay window.

    • Solution: Determine the Michaelis constant (Km) for ATP under your assay conditions. For competitive inhibitors, running the assay at the ATP Km is a standard practice. Optimize the enzyme concentration to ensure the reaction is in the linear range.[14]

  • Possible Cause 3: Insufficient reaction time. A short incubation time may not allow for enough product to be generated, resulting in a small signal window.

    • Solution: Increase the incubation time to enhance the signal difference between inhibited and uninhibited reactions, but ensure the reaction remains in the initial velocity phase (typically <10% substrate consumption).[15]

Q: I've identified a potential "hit" for this compound in my primary kinase screen, but it's not confirming in a secondary, orthogonal assay. What could be the reason?

A: This is a common issue in drug discovery and can be due to assay artifacts.

  • Possible Cause 1: Compound interference in the primary assay. this compound might be interfering with the detection method of your primary assay (e.g., autofluorescence in a fluorescence-based assay, or inhibiting the coupling enzyme in an ADP-Glo assay).

    • Solution: Run a counterscreen where this compound is tested in the assay system without the primary kinase. This will help identify if the compound directly affects the detection reagents.[13]

  • Possible Cause 2: Different assay conditions. The conditions between the primary and secondary assays (e.g., ATP concentration, substrate, kinase construct) may be different, leading to different results.

    • Solution: Carefully compare the protocols of both assays. For ATP-competitive inhibitors, potency can be highly dependent on the ATP concentration. Test the compound in the secondary assay across a range of ATP concentrations to understand its mechanism of action.

  • Possible Cause 3: The "hit" is a false positive. The initial result may have been a statistical anomaly or due to experimental error.

    • Solution: Repeat the primary assay with a fresh dilution series of this compound to confirm the initial hit before committing resources to secondary assays.

Data Presentation

Table 1: Summary of Common Adverse Events from this compound Clinical Trials

This table summarizes the frequency of common adverse events observed in a phase 2b clinical trial of this compound in patients with NASH.

Adverse EventPlacebo GroupThis compound 800 mg/dayThis compound 1200 mg/day
Diarrhea12%17%22%
Nausea9%11%18%
Peripheral Edema4%8%14%
Anemia0%5%6%
Weight Gain1.2%2.6% (mean increase)3.1% (mean increase)

Data adapted from Francque SM, et al. N Engl J Med. 2021 and Inventiva Pharma press release, June 2020.[4][16]

Experimental Protocols

Protocol 1: Off-Target Screening via Radioligand Receptor Binding Assay

This protocol provides a general methodology for screening this compound against a panel of receptors using a competitive radioligand binding assay format.

1. Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Receptor Source: Cell membranes prepared from cell lines overexpressing the target receptor.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Assay Buffer: Buffer optimized for the specific receptor target (e.g., 50 mM Tris-HCl, pH 7.4, with required ions).

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled Competitor: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail and Vials.

  • Multi-well plates (96-well or 384-well).

  • Cell Harvester and Scintillation Counter.

2. Method:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare working solutions of the radioligand, cell membranes, and unlabeled competitor in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to the appropriate wells:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of the unlabeled competitor.

    • Test Compound: Assay buffer, cell membranes, radioligand, and this compound at various concentrations.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.[17]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: Off-Target Screening via In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general method for screening this compound for inhibitory activity against a panel of protein kinases.

1. Materials:

  • Test Compound: this compound, dissolved in DMSO.

  • Kinase Panel: A selection of purified, active protein kinases.

  • Substrate: A specific peptide or protein substrate for each kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Buffer optimized for kinase activity (e.g., containing MgCl₂).

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Multi-well plates (e.g., 384-well).

  • Luminometer.

2. Method:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare working solutions of each kinase, its corresponding substrate, and ATP in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • Kinase assay buffer.

    • Test compound (this compound) or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Kinase enzyme.

    • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of kinase inhibition against the concentration of this compound.

    • Determine the IC50 value for any kinases that show significant inhibition.

Mandatory Visualization

Lanifibranor_Signaling_Pathway cluster_PPARs PPAR Isoforms cluster_effects Biological Effects in NASH This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates RXR RXR PPARa->RXR heterodimerizes with PPARg->RXR heterodimerizes with PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Metabolism ↑ Fatty Acid Oxidation ↓ Lipogenesis ↑ Insulin Sensitivity PPRE->Metabolism regulates gene expression leading to Inflammation ↓ Pro-inflammatory  Cytokine Production PPRE->Inflammation regulates gene expression leading to Fibrosis ↓ Hepatic Stellate Cell  Activation & Fibrogenesis PPRE->Fibrosis regulates gene expression leading to

Caption: this compound activates all three PPAR isoforms, leading to beneficial effects in NASH.

Off_Target_Workflow cluster_screening Primary Screening (In Vitro) cluster_validation Hit Validation & Characterization Start Test Compound (e.g., this compound) Kinase_Screen Broad Kinase Panel (>400 kinases) Start->Kinase_Screen Receptor_Screen Receptor/Ion Channel Binding Panel Start->Receptor_Screen Pheno_Screen Phenotypic Screening (e.g., Cell Painting) Start->Pheno_Screen Hit_Ident Identify Potential 'Hits' (Unintended Interactions) Kinase_Screen->Hit_Ident Receptor_Screen->Hit_Ident Pheno_Screen->Hit_Ident Dose_Response IC50/EC50/Kd Determination Hit_Ident->Dose_Response for each hit Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Cellular_Assay Cell-Based Target Engagement Assay Orthogonal_Assay->Cellular_Assay Risk_Assess Safety & Risk Assessment Cellular_Assay->Risk_Assess End Refine Compound or Proceed with Caution Risk_Assess->End

Caption: General workflow for investigating and validating potential off-target effects.

References

Mitigating lanifibranor-induced peripheral edema in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PPAR agonist lanifibranor, specifically addressing the potential for peripheral edema in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced peripheral edema?

A1: this compound is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), with activity at PPARα, PPARδ, and PPARγ isoforms.[1] The peripheral edema observed with this compound and other PPAR agonists is primarily attributed to the activation of PPARγ.[2] This activation can lead to two main physiological changes:

  • Renal Sodium and Water Retention: PPARγ activation in the renal collecting ducts can increase the expression and activity of the epithelial sodium channel (ENaC).[3][4] This leads to increased sodium reabsorption, and consequently, water retention.[2][5]

  • Increased Vascular Permeability: Some studies on PPARγ agonists suggest they may increase vascular permeability, potentially through mechanisms involving vascular endothelial growth factor (VEGF), which could contribute to fluid leakage into the interstitial space.[6]

Q2: Is peripheral edema a commonly observed side effect of this compound in preclinical and clinical studies?

A2: Yes, peripheral edema has been reported as an adverse event in clinical trials of this compound, occurring more frequently in the this compound-treated groups compared to placebo.[7][8][9][10][11] While often mild to moderate in severity, it is a known class effect of PPARγ-activating compounds.[12][13][14] Preclinical studies with this compound have primarily focused on efficacy in conditions like NASH and fibrosis, with less detailed public reporting on the incidence and severity of edema in animal models.[15][16][17]

Q3: What animal models are suitable for studying this compound-induced peripheral edema?

A3: Standard rodent models, such as rats and mice, are appropriate for investigating this compound-induced peripheral edema. While this compound itself may induce edema at therapeutic doses, researchers can also utilize established models of inflammation-induced edema to study the modulatory effects of this compound and potential mitigation strategies. The carrageenan-induced paw edema model is a widely used and reproducible method for this purpose.[18][19]

Q4: How can peripheral edema be quantitatively measured in animal models?

A4: The most common and accepted method for quantifying paw edema in rodents is plethysmometry.[20][21] This technique measures the volume of the paw by water displacement. The change in paw volume is calculated before and after the administration of this compound or an inducing agent.

Troubleshooting Guide: Managing this compound-Induced Peripheral Edema in Animal Studies

Issue: Observation of peripheral edema in animals treated with this compound.

Step 1: Quantify the Edema

  • Action: Use a plethysmometer to measure the paw volume of the affected animals and compare it to baseline measurements and vehicle-treated control animals.[20][21]

  • Rationale: Objective quantification is crucial to determine the severity of the edema and to assess the efficacy of any mitigation strategies.

Step 2: Consider Co-administration of a Diuretic

  • Action: Based on the proposed mechanism of PPARγ-mediated sodium and water retention, co-administration of a diuretic can be an effective mitigation strategy. The choice of diuretic is important:

    • Loop Diuretics (e.g., Furosemide): Act on the loop of Henle to inhibit the Na-K-Cl cotransporter.

    • Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): Spironolactone is an aldosterone antagonist, while amiloride directly blocks the ENaC in the distal tubules and collecting ducts. Given the role of ENaC in PPARγ-mediated fluid retention, amiloride and spironolactone may be particularly effective.[22]

  • Rationale: To counteract the fluid retention caused by this compound.

Step 3: Determine the Appropriate Diuretic Dose

  • Action: Conduct a dose-response study to find the optimal dose of the selected diuretic that mitigates edema without causing excessive dehydration or electrolyte imbalance. Refer to the tables below for suggested starting dose ranges in rats.

  • Rationale: To ensure the welfare of the animals and the validity of the experimental results.

Step 4: Monitor Animal Health

  • Action: Closely monitor animals for signs of dehydration (e.g., lethargy, decreased skin turgor) and ensure free access to drinking water. Monitor body weight and food/water intake.

  • Rationale: Diuretic administration can lead to adverse effects that need to be managed.

Quantitative Data: Suggested Diuretic Dosing in Rats

Table 1: Furosemide Dosing in Rats

ParameterValueReference(s)
Route of AdministrationOral (PO), Subcutaneous (SQ), Intramuscular (IM), Intravenous (IV)[23]
Suggested Dose Range0.3 - 40 mg/kg[7][23][24]
Dosing FrequencyEvery 12 to 24 hours[23]
NotesA dose of 5 mg/kg (IV) has been shown to produce a clear diuretic effect.[7] Dose-dependent pharmacokinetics have been observed.[24]

Table 2: Spironolactone Dosing in Rats

ParameterValueReference(s)
Route of AdministrationOral (PO)[25]
Suggested Dose Range20 - 200 mg/kg/day[25]
NotesOften used in combination with other diuretics for congestive heart failure.[26] A human equivalent dose of 50 mg/day corresponds to 4.41 mg/kg/day in rats based on allometric scaling.[25]

Table 3: Amiloride Dosing in Rats

ParameterValueReference(s)
Route of AdministrationOral (PO)[27][28]
Suggested Dose Range5 - 10 mg/day (in divided doses)[28]
NotesDirectly blocks the epithelial sodium channel (ENaC).[27] May be particularly effective against PPARγ-mediated fluid retention.[29]

Experimental Protocols

Protocol 1: Quantification of Paw Edema using Plethysmometry

  • Baseline Measurement: Gently hold the rat and immerse one hind paw into the plethysmometer's measuring cell up to a marked level (e.g., the lateral malleolus). Record the initial paw volume (V₀).

  • Drug Administration: Administer this compound, vehicle control, or other test substances as per the study design.

  • Post-Treatment Measurements: At predetermined time points after drug administration (e.g., 1, 2, 3, 4, and 24 hours), measure the paw volume again (Vₜ).

  • Calculation of Edema: The degree of edema is calculated as the change in paw volume (ΔV = Vₜ - V₀) or as a percentage of the initial volume.

Protocol 2: Mitigation of this compound-Induced Edema with a Diuretic

  • Animal Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: this compound + Diuretic (e.g., Furosemide, Spironolactone, or Amiloride)

    • Group 4: Diuretic alone

  • Procedure:

    • Administer the diuretic at the selected dose and route. The timing of administration relative to this compound may need to be optimized (e.g., concurrently or 30-60 minutes prior).

    • Administer this compound at the therapeutic dose being studied.

    • Measure paw volume using a plethysmometer at baseline and at regular intervals post-lanifibranor administration.

  • Data Analysis: Compare the change in paw volume between the group receiving this compound alone and the group receiving the combination of this compound and the diuretic. Also, assess the effect of the diuretic alone compared to the vehicle control.

Protocol 3: Assessment of Vascular Permeability using Evans Blue Dye Extravasation Assay

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Dye Injection: Inject Evans blue dye solution (e.g., 50 mg/kg) intravenously (e.g., via the tail vein).[3]

  • Circulation: Allow the dye to circulate for a specified period (e.g., 30 minutes).

  • Perfusion: Perfuse the animal with saline to remove the dye from the vasculature.

  • Tissue Collection: Collect the tissue of interest (e.g., paw tissue).

  • Dye Extraction: Incubate the tissue in a solvent (e.g., formamide) to extract the extravasated dye.[4][5]

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and normalize it to the tissue weight.

Visualizations

G cluster_0 Mechanism of this compound-Induced Peripheral Edema cluster_1 Kidney Collecting Duct cluster_2 Vasculature This compound This compound (pan-PPAR Agonist) PPARg PPARγ Activation This compound->PPARg ENaC ↑ Epithelial Sodium Channel (ENaC) Activity PPARg->ENaC Vasc_Perm ↑ Vascular Permeability PPARg->Vasc_Perm Na_Retention ↑ Sodium & Water Retention ENaC->Na_Retention Edema Peripheral Edema Na_Retention->Edema Fluid_Leak Fluid Leakage into Interstitial Space Vasc_Perm->Fluid_Leak Fluid_Leak->Edema

Caption: Signaling pathway of this compound-induced peripheral edema.

G cluster_0 Experimental Workflow for Edema Assessment and Mitigation Start Start of Study Baseline Baseline Paw Volume Measurement (Plethysmometer) Start->Baseline Administer Administer this compound +/- Diuretic Baseline->Administer Monitor Monitor for Edema (Visual & Quantitative) Administer->Monitor Edema_Observed Edema Observed? Monitor->Edema_Observed Implement Implement Mitigation Strategy (Diuretic) Edema_Observed->Implement Yes Continue Continue Monitoring Edema_Observed->Continue No Implement->Monitor Endpoint Endpoint Measurement & Data Analysis Continue->Endpoint

Caption: Experimental workflow for edema assessment and mitigation.

G cluster_0 Troubleshooting Guide for this compound-Induced Edema cluster_1 Possible Causes cluster_2 Recommended Solutions Issue Issue: Peripheral Edema Observed Cause1 PPARγ-mediated renal sodium/water retention Issue->Cause1 Cause2 Increased vascular permeability Issue->Cause2 Solution1 Co-administer a diuretic (e.g., amiloride, spironolactone, furosemide) Cause1->Solution1 Solution4 Perform vascular permeability assay (Evans Blue) Cause2->Solution4 Solution2 Conduct dose-response study for the diuretic Solution1->Solution2 Solution3 Monitor for dehydration and electrolyte imbalance Solution2->Solution3

Caption: Troubleshooting guide for managing peripheral edema.

References

Technical Support Center: Overcoming Lanifibranor Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing lanifibranor in in vitro studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and potentially overcome this compound resistance in your cell line models.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during your experiments with this compound.

Observed Problem Potential Cause Recommended Action
Reduced or no cellular response to this compound treatment (e.g., no change in target gene expression, lipid accumulation, or cell proliferation). 1. Suboptimal drug concentration or treatment duration. 2. Cell line is inherently resistant to PPAR agonists. 3. Development of acquired resistance. 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).2. Assess the baseline expression of PPARα, PPARδ, and PPARγ in your cell line via Western blot or qRT-PCR. Low or absent expression of PPAR isoforms can lead to a lack of response.[1][2]3. If the cell line was previously responsive, it may have developed resistance. Proceed to the "Characterizing this compound Resistance" section.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. This compound degradation. 3. Inconsistent cell passage number. 1. Ensure consistent cell culture conditions, including media composition, serum concentration, and incubation parameters (temperature, CO2).2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Perform a new dose-response curve to confirm drug activity.3. Use cells within a consistent and limited passage number range for all experiments, as prolonged passaging can lead to phenotypic and genotypic changes.
High background in cell-based assays. 1. Assay interference. 2. Cell contamination. 1. Run appropriate controls, including vehicle-only and untreated cells, to determine the baseline response. If using a colorimetric or fluorometric assay, check for any intrinsic absorbance or fluorescence of this compound at the measurement wavelength.2. Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and drug response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[3] It activates all three PPAR isoforms (α, δ, and γ), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism, inflammation, and fibrosis.[3][4][5]

Q2: My cell line is not responding to this compound. What are the possible reasons?

A2: A lack of response to this compound can be due to several factors:

  • Low or absent PPAR expression: The cell line may not express sufficient levels of the PPAR isoforms for this compound to exert its effects.

  • Mutations in PPAR genes: Pre-existing mutations in the ligand-binding domain of PPARs can prevent this compound from binding and activating the receptor.[6][7][8]

  • Dominant negative signaling pathways: Other signaling pathways in the cell may be constitutively active and override the effects of PPAR activation.

  • Drug efflux: The cells may be actively pumping this compound out through the action of ATP-binding cassette (ABC) transporters.[9]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: To confirm this compound resistance, you should:

  • Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50): Generate a dose-response curve for this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the curve and an increase in the IC50/EC50 value indicate resistance.[10][11]

  • Assess downstream target engagement: Measure the expression of known PPAR target genes (e.g., FABP4, CPT1, ACOX1) via qRT-PCR or Western blot after this compound treatment. A blunted or absent response in the suspected resistant line compared to the parental line is indicative of resistance.[4][12][13]

Q4: What are the potential molecular mechanisms of this compound resistance?

A4: Based on known mechanisms of drug resistance, potential mechanisms for this compound resistance include:

  • Target alteration: Mutations in the PPARA, PPARD, or PPARG genes that alter the ligand-binding pocket, preventing this compound from binding effectively.[6][7][8]

  • Decreased target expression: Reduced expression of PPAR isoforms or their heterodimerization partner, the retinoid X receptor (RXR).

  • Altered co-factor recruitment: Changes in the expression or activity of co-activators (e.g., PGC-1α, SRC-1) or co-repressors that modulate PPAR transcriptional activity.[14][15]

  • Increased drug efflux: Upregulation of ABC transporters, such as ABCG2 (BCRP), which can be regulated by PPARγ itself, leading to increased removal of this compound from the cell.[9]

  • Activation of bypass pathways: Upregulation of parallel signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) that can compensate for the effects of PPAR activation and promote cell survival and proliferation.[16][17][18]

Q5: How can I overcome this compound resistance in my cell line?

A5: Strategies to overcome this compound resistance depend on the underlying mechanism:

  • Combination therapy: If resistance is due to the activation of bypass pathways, combining this compound with inhibitors of those pathways (e.g., PI3K or MAPK inhibitors) may restore sensitivity.

  • Inhibition of drug efflux: If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor could increase the intracellular concentration of this compound.

  • Genetic modification: For research purposes, you could consider overexpressing the wild-type PPAR isoform in the resistant cell line to see if sensitivity can be restored.

Experimental Protocols

Generating this compound-Resistant Cell Lines

This protocol describes a common method for developing acquired resistance to a drug in a cell line through continuous exposure.[3][10][11][19]

  • Determine the initial IC20: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.

  • Initial exposure: Culture the parental cells in media containing the IC20 concentration of this compound.

  • Monitor cell growth: Observe the cells daily. Initially, you may observe significant cell death and reduced proliferation.

  • Subculture: When the cells reach 70-80% confluency, subculture them into fresh media containing the same concentration of this compound.

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

  • Repeat cycles: Repeat steps 3-5 for several months. With each increase in concentration, the cells will be under selective pressure, and resistant clones will be enriched.

  • Characterize the resistant population: Periodically, test the cell population for a shift in the IC50 value compared to the parental cell line. A 5- to 10-fold increase in IC50 is generally considered a good indicator of resistance.

  • Monoclonal selection (optional): To obtain a homogenous resistant population, you can perform single-cell cloning by limiting dilution.

Cell Viability Assays (MTT and CellTiter-Glo)

These assays are used to assess cell viability and proliferation and are essential for determining the IC50 of this compound.

MTT Assay Protocol [20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol [20][21][23]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix them to form the CellTiter-Glo® Reagent.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.

Western Blot for PPAR Expression

This protocol allows for the analysis of PPAR protein levels in sensitive versus resistant cells.[1][2][12][24]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARα, PPARδ, PPARγ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the PPAR protein levels to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for PPAR Target Genes

This protocol is for measuring changes in the mRNA expression of PPAR target genes.[4][13][25][26][27]

  • RNA Extraction: Isolate total RNA from this compound-treated and untreated cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., FABP4, CPT1, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

This table presents example data to illustrate the expected shift in IC50 values in a resistant cell line. Actual values will vary depending on the cell line and experimental conditions.

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental (Sensitive)1.51.0
This compound-Resistant18.212.1

Table 2: Hypothetical Relative mRNA Expression of PPAR Target Genes in Response to this compound

This table illustrates the expected blunted response of PPAR target genes to this compound in a resistant cell line. Data are presented as fold change relative to untreated cells.

GeneParental (Sensitive)This compound-Resistant
FABP4 8.51.2
CPT1 6.21.1
ACOX1 5.80.9

Visualizations

Lanifibranor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARs_inactive PPARα/δ/γ (inactive) This compound->PPARs_inactive activates CoRepressors Co-repressors PPARs_inactive->CoRepressors bound to PPARs_active PPARα/δ/γ PPARs_inactive->PPARs_active translocates to nucleus RXR_inactive RXR (inactive) RXR_active RXR RXR_inactive->RXR_active translocates to nucleus CoRepressors->PPARs_active dissociates from PPRE PPRE PPARs_active->PPRE bind to CoActivators Co-activators PPARs_active->CoActivators recruit RXR_active->PPRE bind to RXR_active->CoActivators recruit Gene_Expression Target Gene Expression PPRE->Gene_Expression activates Metabolic_Effects Metabolic, Anti-inflammatory, Anti-fibrotic Effects Gene_Expression->Metabolic_Effects

Caption: this compound signaling pathway.

Resistance_Mechanisms cluster_drug Drug Action cluster_cell Cell cluster_resistance Potential Resistance Mechanisms This compound This compound PPARs PPARs This compound->PPARs activates Cellular_Response Cellular Response PPARs->Cellular_Response leads to PPAR_Mutation PPAR Mutation/ Downregulation PPAR_Mutation->PPARs inhibits Drug_Efflux Increased Drug Efflux Drug_Efflux->this compound reduces intracellular concentration of Bypass_Pathways Activation of Bypass Pathways Bypass_Pathways->Cellular_Response bypasses

Caption: Potential mechanisms of this compound resistance.

Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance Start Observe Reduced This compound Efficacy IC50 Determine IC50 (Sensitive vs. Resistant) Start->IC50 Molecular_Analysis Molecular Analysis IC50->Molecular_Analysis Western_Blot Western Blot (PPAR Expression) Molecular_Analysis->Western_Blot qRT_PCR qRT-PCR (Target Gene Expression) Molecular_Analysis->qRT_PCR Sequencing Sequencing (PPAR Genes) Molecular_Analysis->Sequencing Conclusion Identify Resistance Mechanism Western_Blot->Conclusion qRT_PCR->Conclusion Sequencing->Conclusion

Caption: Experimental workflow for resistance investigation.

References

Technical Support Center: Lanifibranor Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using lanifibranor in animal studies. The information is designed to address common challenges and improve the efficiency and reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the administration of this compound in animal models.

Issue 1: Variability in Experimental Results

Question: We are observing high variability in our experimental outcomes (e.g., plasma drug levels, efficacy endpoints) between animals in the same treatment group. What could be the cause and how can we mitigate this?

Answer: High variability in studies with orally administered compounds like this compound, which has low aqueous solubility, can stem from several factors related to drug delivery.

  • Inconsistent Formulation: An uneven suspension of this compound in the vehicle can lead to inconsistent dosing.

    • Recommendation: Ensure the this compound suspension is homogenous before and during administration. Vortex the stock solution thoroughly before drawing each dose. If preparing doses for multiple animals at once, continuous stirring of the stock solution is recommended.

  • Improper Oral Gavage Technique: Incorrect oral gavage can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can affect the animal's physiology and drug absorption.[1] Stress from the procedure itself can be a confounding variable.[2]

    • Recommendation: Ensure all personnel are properly trained in oral gavage techniques. Consider using flexible gavage tubes to minimize the risk of injury.[3] For mice, precoating the gavage needle with sucrose has been shown to reduce procedural time and animal stress.[1]

  • Animal-Specific Factors: Differences in food consumption and gastrointestinal transit time can influence drug absorption.

    • Recommendation: Fasting animals for a short period (e.g., 4-6 hours) before dosing can help standardize gut content, but be mindful that this can also be a stressor.[3] Ensure consistent light/dark cycles and minimize other environmental stressors.

Issue 2: Difficulty in Preparing a Stable this compound Formulation

Question: We are having trouble preparing a stable and consistent suspension of this compound for oral gavage. What is the recommended vehicle and preparation method?

Answer: this compound is a poorly soluble compound, which can make formulation challenging. A commonly used and effective vehicle is an aqueous suspension using a suspending agent.

  • Recommended Vehicle: Several preclinical studies have successfully used a 1% methylcellulose solution in water as a vehicle for this compound.[4] Another study used a suspension of 1% methylcellulose and 0.1% poloxamer in water.

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Prepare the 1% methylcellulose solution according to the manufacturer's instructions. This usually involves dispersing the methylcellulose powder in hot water and then cooling it to allow for complete hydration and thickening.

    • Gradually add the this compound powder to a small amount of the vehicle to create a paste.

    • Slowly add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

    • Using a sonicator can help in breaking down drug clumps and creating a finer, more homogenous suspension.

  • Alternative Vehicles: For poorly soluble drugs, other vehicles can be considered, though they should be validated for compatibility with this compound and the specific animal model. These include:

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO) in combination with other agents like PEG400 and Tween-80.[5]

    • Corn oil or other edible oils.[6][7]

    Note: Always conduct a small pilot study to assess the tolerability of any new vehicle in your animal model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[6][8][9][10] It activates all three PPAR isoforms (α, δ, and γ), which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[6][8] This multi-faceted mechanism allows it to address various pathological aspects of diseases like non-alcoholic steatohepatitis (NASH) and fibrosis.[6][8]

Q2: What are the typical dosages of this compound used in rodent studies?

A2: The dosage of this compound can vary depending on the animal model and the disease being studied. Commonly reported dosages in mouse and rat studies range from 10 mg/kg/day to 100 mg/kg/day, administered orally.[4][9][11][12][13][14]

Q3: How should this compound be administered to animals?

A3: The most common route of administration for this compound in preclinical studies is oral gavage.[4][11][12][13][14] This method ensures accurate dosing. It is crucial to use a proper gavage technique to avoid causing stress or injury to the animals.

Q4: What are the expected therapeutic effects of this compound in animal models of liver fibrosis and NASH?

A4: In various preclinical models, this compound has been shown to:

  • Reduce liver fibrosis.[4]

  • Decrease inflammation and hepatocyte ballooning.

  • Improve metabolic parameters such as insulin sensitivity and lipid profiles.[6]

  • Reduce portal hypertension.[4][9]

Data Presentation

Table 1: Summary of this compound Effects in Preclinical Models

Animal ModelThis compound DoseDuration of TreatmentKey FindingsReference
Thioacetamide (TAA)-induced cirrhotic rats100 mg/kg/day14 days-15% reduction in portal pressure; -32% regression in liver fibrosis[4]
TβRII∆k-fib transgenic mouse model of systemic sclerosis30 mg/kg and 100 mg/kg/dayUp to 4 weeksSignificant protection from bleomycin-induced lung fibrosis at 100 mg/kg dose[11][12][13][14]
Lysosomal acid lipase knockout (Lal−/−) mice30 mg/kg/day21 daysDownregulation of inflammation-related proteins and improvement in dyslipidemia
Partial Portal Vein Ligation (PPVL) mouse model10 mg/kg and 30 mg/kg/day7 daysDose-dependent reduction in portal pressure (-28% at 10mg/kg, -39% at 30mg/kg)[9]
Common Bile Duct Ligation (cBDL) mouse modelNot specified14 daysDose-dependent reduction in portal pressure and spleen weight with improved fibrosis[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Formulation Preparation (10 mg/mL suspension):

    • Prepare a 1% (w/v) solution of methylcellulose in sterile water.

    • Weigh the appropriate amount of this compound to achieve a final concentration of 10 mg/mL.

    • Create a homogenous suspension by gradually adding the this compound powder to the methylcellulose solution while continuously vortexing.

    • Store the suspension at 4°C and protect from light. Before each use, bring the suspension to room temperature and vortex thoroughly.

  • Animal Handling and Dosing:

    • Handle mice gently to minimize stress.

    • The volume to be administered is calculated based on the animal's body weight (e.g., for a 100 mg/kg dose in a 25g mouse, administer 0.25 mL of a 10 mg/mL suspension).

    • Use a sterile, flexible-tipped gavage needle of appropriate size for the mouse.

    • Gently restrain the mouse and insert the gavage needle orally, advancing it along the esophagus into the stomach.

    • Administer the suspension slowly and carefully.

    • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Mandatory Visualizations

Signaling Pathways

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARs PPARα, PPARδ, PPARγ This compound->PPARs Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPARs->PPAR_RXR_complex Forms heterodimer with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (PPAR Response Element) PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolism ↑ Lipid Metabolism ↑ Glucose Homeostasis Target_Genes->Metabolism Inflammation ↓ Inflammation Target_Genes->Inflammation Fibrosis ↓ Fibrosis Target_Genes->Fibrosis

TGF_Beta_Fibrosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response TGFB TGF-β TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR Binds to SMAD Smad2/3 Phosphorylation TGFBR->SMAD Activates SMAD_complex Smad Complex SMAD->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Gene_Transcription Fibrotic Gene Transcription SMAD_complex->Gene_Transcription Translocates to nucleus and initiates Fibrosis Fibrosis Gene_Transcription->Fibrosis This compound This compound (via PPAR activation) This compound->TGFB Inhibits pathway

References

Lanifibranor treatment duration for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanifibranor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended treatment duration with this compound to observe significant efficacy in non-alcoholic steatohepatitis (NASH)?

Based on the Phase IIb NATIVE clinical trial, a 24-week treatment period with this compound has demonstrated significant histological improvement in patients with non-cirrhotic NASH.[1][2] Specifically, treatment with 1200 mg/day of this compound resulted in a statistically significant reduction in the Steatosis, Activity, and Fibrosis (SAF) activity score without worsening of fibrosis.[3] The ongoing Phase III NATiV3 trial is evaluating a longer treatment duration of 72 weeks, with topline results expected in the second half of 2026, which will provide further insights into optimal treatment duration for long-term efficacy and safety.[4]

Q2: What are the key molecular targets of this compound?

This compound is a pan-PPAR (peroxisome proliferator-activated receptor) agonist, meaning it activates all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[5][6] These receptors are nuclear hormone receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[7][8]

Q3: What is the expected timeline for observing changes in key biomarkers following this compound treatment?

Significant changes in several key biomarkers can be observed within the first few weeks of treatment. For instance, improvements in liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) have been noted to begin after just 4 weeks of treatment and are sustained over a 24-week period.[1] Similarly, beneficial changes in lipid profiles, including decreased triglycerides and increased HDL-cholesterol, are also observed early in the course of treatment. A study analyzing the time course of biomarker changes showed that levels of HDL-C, HbA1c, ALT, and AST showed noticeable changes at week 4, with continued improvement at week 14 and at the end of the 24-week treatment.[9][10]

Q4: Are there any common adverse events to be aware of in preclinical or clinical studies?

In clinical trials, this compound has generally shown a favorable safety profile.[1] Commonly reported adverse events that occurred more frequently with this compound than with placebo include diarrhea, nausea, peripheral edema, anemia, and weight gain.[4] It is important to monitor for these potential side effects in your experiments.

Troubleshooting Guides

Issue 1: High variability in efficacy endpoints between experimental subjects.

  • Possible Cause: Heterogeneity in the baseline characteristics of the study population. NASH is a complex disease with a varied presentation.

  • Troubleshooting Steps:

    • Stratify by Baseline Characteristics: Ensure that your study groups are well-matched for key baseline parameters such as disease severity (as determined by histology), presence of type 2 diabetes, and baseline biomarker levels.[1]

    • Strict Inclusion/Exclusion Criteria: Adhere to stringent inclusion and exclusion criteria to ensure a more homogenous study population. Key criteria from clinical trials include a confirmed histological diagnosis of NASH with a specific SAF activity score and exclusion of patients with cirrhosis.[7]

    • Standardize Procedures: Ensure all experimental procedures, from drug administration to sample collection and analysis, are highly standardized to minimize procedural variability.

Issue 2: Lack of significant improvement in liver fibrosis in a short-term study.

  • Possible Cause: The timeframe of the experiment may be insufficient to observe significant anti-fibrotic effects. While changes in inflammation and steatosis can occur relatively quickly, fibrosis reversal is a slower process.

  • Troubleshooting Steps:

    • Extend Treatment Duration: Consider longer-term studies to allow for more substantial changes in liver fibrosis. The rationale for the 72-week duration of the NATiV3 trial is to capture these longer-term changes.[4]

    • Use Sensitive Fibrosis Markers: In addition to histology, employ a panel of non-invasive fibrosis biomarkers (e.g., Pro-C3, TIMP-1, hyaluronic acid) to detect more subtle changes over time.[1]

    • Focus on Key Pathways: Analyze molecular markers related to hepatic stellate cell activation, a key event in fibrogenesis, to demonstrate target engagement even if overt histological changes are not yet apparent.[2]

Data Presentation

Table 1: Summary of Efficacy Endpoints from the Phase IIb NATIVE Trial (24-Week Treatment)

Efficacy EndpointPlacebo (N=81)This compound 800 mg/day (N=83)This compound 1200 mg/day (N=83)
Primary Endpoint
≥2-point decrease in SAF activity score without worsening of fibrosis33%48%55%
Secondary Endpoints
NASH resolution and no worsening of fibrosis29%34%48%
Improvement in fibrosis stage ≥1 with no worsening of NASH29%34%48%
NASH resolution and improvement in fibrosis stage ≥19%25%35%

Data sourced from Francque et al. (2021) and Inventiva Pharma press releases.[2][3]

Table 2: Time Course of Changes in Key Metabolic and Liver Biomarkers

BiomarkerTimepointThis compound (pooled doses) - Mean Change from BaselinePlacebo - Mean Change from Baseline
ALT (U/L) Week 4-20.5-5.2
Week 14-25.1-6.8
Week 24-28.3-7.1
AST (U/L) Week 4-12.7-3.1
Week 14-15.9-3.9
Week 24-17.4-4.2
GGT (U/L) Week 4-22.1-3.5
Week 14-28.9-4.7
Week 24-31.6-5.3
Triglycerides (mg/dL) Week 24-35.4+4.4
HDL-Cholesterol (mg/dL) Week 24+8.1+0.8
HbA1c (%) in T2D patients Week 24-0.7%+0.1%

Data adapted from published analyses of the NATIVE trial.[1][2][9][10]

Experimental Protocols

Protocol 1: Histological Assessment of Liver Biopsy using SAF Score

  • Tissue Collection and Preparation:

    • Obtain a liver biopsy specimen of adequate length (ideally >15 mm).

    • Fix the tissue in 10% neutral buffered formalin immediately after collection.

    • Embed the fixed tissue in paraffin and section at 4-5 µm thickness.

    • Prepare slides stained with Hematoxylin and Eosin (H&E) and a connective tissue stain (e.g., Masson's trichrome or Sirius red).

  • Scoring by a Qualified Pathologist:

    • A pathologist blinded to the treatment allocation should evaluate the slides.

    • The Steatosis, Activity, Fibrosis (SAF) scoring system is used, which evaluates three components separately:

      • Steatosis (S): Scored from 0 to 3 based on the percentage of hepatocytes containing fat droplets.

      • Activity (A): A composite score of lobular inflammation and hepatocyte ballooning, each graded from 0 to 2, for a total activity score of 0 to 4.

      • Fibrosis (F): Staged from 0 to 4 based on the location and extent of fibrosis, similar to the NASH CRN fibrosis staging system.[11][12]

  • Data Interpretation:

    • The primary endpoint in the NATIVE trial was a decrease of at least 2 points in the SAF activity score without worsening of the fibrosis stage.[7]

    • NASH resolution is typically defined as the absence of hepatocyte ballooning and minimal or no lobular inflammation.

Protocol 2: Analysis of Key Serum Biomarkers

  • Sample Collection and Processing:

    • Collect whole blood samples from fasting subjects at baseline and specified time points during the study (e.g., weeks 4, 12, 24).

    • For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.

    • Aliquot the serum into cryovials and store at -80°C until analysis.

  • Biomarker Analysis:

    • Liver Enzymes (ALT, AST, GGT): Analyze using standard automated clinical chemistry analyzers.

    • Lipid Panel (Triglycerides, HDL-C, LDL-C): Analyze using standard enzymatic colorimetric assays on a clinical chemistry analyzer.

    • Glycemic Control (Glucose, HbA1c): Measure fasting glucose using a glucose oxidase method. Analyze HbA1c using high-performance liquid chromatography (HPLC).

    • Fibrosis and Inflammation Markers (e.g., Pro-C3, TIMP-1, hs-CRP, Adiponectin): Analyze using specific enzyme-linked immunosorbent assays (ELISAs) or other validated immunoassays according to the manufacturer's instructions.[1]

  • Data Analysis:

    • Calculate the absolute and percentage change from baseline for each biomarker at each time point.

    • Use appropriate statistical tests to compare changes between treatment and control groups.

Mandatory Visualizations

Lanifibranor_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR binds PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR binds RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR RXR->PPARd_RXR PPRE PPRE (DNA Binding) PPARa_RXR->PPRE PPARg_RXR->PPRE PPARd_RXR->PPRE Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPRE->Lipid_Metabolism Gene Transcription Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Gluconeogenesis PPRE->Glucose_Homeostasis Gene Transcription Inflammation ↓ Pro-inflammatory Cytokines (TNFα, IL-6) PPRE->Inflammation Gene Transcription Fibrosis ↓ Hepatic Stellate Cell Activation PPRE->Fibrosis Gene Transcription

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment - Liver Biopsy (SAF Score) - Blood Sampling (Biomarkers) - Imaging (e.g., FibroScan) start->baseline randomization Randomization (1:1:1) baseline->randomization treatment_A Group A: This compound 800mg/day randomization->treatment_A treatment_B Group B: This compound 1200mg/day randomization->treatment_B placebo Group C: Placebo randomization->placebo duration 24-Week Treatment Period treatment_A->duration treatment_B->duration placebo->duration monitoring Ongoing Monitoring (Adverse Events, Biomarkers at Weeks 4, 12) duration->monitoring end_of_treatment End of Treatment (Week 24) - Repeat Liver Biopsy - Final Blood Sampling monitoring->end_of_treatment analysis Data Analysis - Histological Improvement - Biomarker Changes - Safety Assessment end_of_treatment->analysis

Caption: NATIVE Phase IIb clinical trial workflow.

References

Lanifibranor Studies: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanifibranor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1][2][3] It activates all three PPAR isoforms (α, δ, and γ), which are nuclear receptors that regulate gene expression.[2][4] This triple activation allows this compound to simultaneously address multiple facets of metabolic dysfunction-associated steatohepatitis (MASH), including inflammation, fibrosis, and metabolic dysregulation.[2][4]

Q2: What are the primary downstream effects of activating each PPAR isoform with this compound?

  • PPARα activation: Primarily impacts fatty acid metabolism and transport in the liver, leading to increased fatty acid oxidation.[4][5]

  • PPARδ activation: Plays a role in glucose and lipid metabolism, particularly in extrahepatic tissues, and contributes to the regulation of inflammation.[4][5]

  • PPARγ activation: Is crucial for improving insulin sensitivity, promoting fatty acid storage in adipocytes, and has direct anti-fibrotic effects by inhibiting the activation of hepatic stellate cells.[4][5]

Q3: What are the common preclinical animal models used to study this compound's efficacy in MASH?

Several preclinical models are used to induce MASH and study the effects of this compound. These include:

  • Diet-induced models:

    • Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model.

    • Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) mouse model.

    • High-fat, high-fructose, high-cholesterol diet in ob/ob mice.

  • Genetic models:

    • TβRII∆k-fib transgenic mouse model of scleroderma, which also exhibits fibrosis.[6]

  • Chemically-induced models:

    • Carbon tetrachloride (CCl4)-induced liver injury model.

Q4: What are the reported adverse events associated with this compound in clinical trials?

Commonly reported adverse events in clinical trials include diarrhea, nausea, peripheral edema, anemia, and weight gain.[7] The dropout rate due to adverse events has been noted to be similar between this compound and placebo groups in some studies.[7]

Troubleshooting Guides

In Vivo Experiments

Q5: We are observing high variability in our MASH animal model. How can we reduce this?

High variability is a known challenge in diet-induced MASH models. Here are some strategies to mitigate it:

  • Standardized Diet: Use a consistent, high-quality diet from a reputable supplier and ensure proper storage to prevent degradation of components.

  • Animal Strain and Supplier: Be aware that the genetic background of the animal strain can significantly influence MASH development. Even substrains (e.g., C57BL/6J vs. C57BL/6N) can have different metabolic phenotypes. Using animals from a single, reliable supplier can help reduce variability.

  • Co-housing: Co-housing animals from different litters before the study can help normalize the gut microbiota, which can influence metabolic responses.

  • Baseline Characterization and Randomization: Before initiating treatment, randomize animals into groups based on body weight and key metabolic markers (e.g., blood glucose, triglycerides). This ensures an even distribution of baseline characteristics. For studies with longer timelines, performing liver biopsies to confirm the stage of MASH before treatment can be highly effective in reducing variability.

  • Environmental Controls: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) throughout the experiment.

Q6: What is an appropriate vehicle control for oral gavage administration of this compound in rodents?

While the exact vehicle composition may vary between studies, a common and appropriate vehicle for oral gavage of insoluble compounds like this compound is an aqueous suspension containing a suspending agent. A frequently used vehicle is 0.5% to 1% carboxymethylcellulose (CMC) in water . It is crucial to ensure the vehicle is homogenous and the compound is evenly suspended before each administration. The vehicle control group should receive the same volume of the vehicle solution as the treatment groups.

In Vitro Experiments

Q7: My cells are not responding to this compound treatment in our cell culture experiments. What could be the issue?

Several factors could contribute to a lack of response:

  • Cell Type: Ensure the cell line you are using expresses all three PPAR isoforms (α, δ, and γ). Primary hepatocytes or hepatic stellate cells are often used.

  • Compound Stability and Storage: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in cell culture media for each experiment.

  • Dose and Duration: The optimal concentration and treatment duration can vary between cell types. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.

  • Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors like contamination, high passage number, or inappropriate media conditions. Mycoplasma contamination can alter cellular responses and should be regularly tested for.

  • Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using a serum-free media during the treatment period, if compatible with your cell line's viability.

Q8: What are appropriate positive and negative controls for a PPAR activation assay?

  • Negative Control: The vehicle used to dissolve this compound, typically DMSO, should be used as a negative control at the same final concentration as in the this compound-treated wells.

  • Positive Controls: Use well-characterized, isoform-specific PPAR agonists as positive controls to ensure the assay is working correctly.

    • PPARα: GW7647 or fenofibrate.

    • PPARδ: GW0742 or L-165041.[8]

    • PPARγ: Rosiglitazone or pioglitazone.[9]

Data Presentation

Table 1: Summary of Efficacy Endpoints from the NATIVE Phase 2b Clinical Trial

EndpointThis compound 800 mgThis compound 1200 mgPlacebo
Primary Endpoint
Decrease in SAF-A score ≥2 points without worsening of fibrosis48%55%33%
Key Secondary Endpoints
NASH resolution without worsening of fibrosis39%49%22%
Improvement in fibrosis stage ≥1 without worsening of NASH34%48%29%
NASH resolution AND improvement in fibrosis stage ≥125%35%9%

Data adapted from the NATIVE Phase 2b trial results.[10]

Table 2: Effects of this compound on Metabolic Parameters in the NATIVE Phase 2b Trial (Mean Change from Baseline)

ParameterThis compound 800 mgThis compound 1200 mgPlacebo
Triglycerides (mg/dL)-28.3-30.1-4.4
HDL Cholesterol (mg/dL)+5.8+6.6+1.2
LDL Cholesterol (mg/dL)-1.9-3.1+3.5
HbA1c (%)-0.3-0.4+0.1
Adiponectin (µg/mL)+7.9+10.1+0.3

Data represents approximate mean changes as reported in various analyses of the NATIVE trial.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Diet-Induced MASH Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • MASH Induction: Feed mice a high-fat, high-fructose, high-cholesterol diet for 16-24 weeks to induce MASH with fibrosis.

  • Baseline Assessment and Randomization: At the end of the diet induction period, perform baseline measurements of body weight, blood glucose, and plasma lipids. Randomize mice into treatment groups (n=10-12 per group) based on these parameters to ensure homogeneity.

  • Treatment Groups:

    • Vehicle Control: Administer vehicle (e.g., 0.5% CMC in water) by oral gavage once daily.

    • This compound Low Dose: Administer this compound (e.g., 10 mg/kg) in vehicle by oral gavage once daily.

    • This compound High Dose: Administer this compound (e.g., 30 mg/kg) in vehicle by oral gavage once daily.

    • Positive Control (Optional): Administer a known therapeutic agent for MASH (e.g., obeticholic acid) according to established protocols.

  • Treatment Period: Treat animals for 8-12 weeks. Monitor body weight and food intake weekly.

  • Endpoint Analysis:

    • Biochemical Analysis: At the end of the treatment period, collect blood samples for analysis of ALT, AST, triglycerides, cholesterol, and glucose.

    • Histological Analysis: Euthanize animals and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.

    • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of PPAR target genes (e.g., CPT1A, CD36) and fibrosis markers (e.g., Col1a1, a-SMA).

Protocol 2: In Vitro PPAR Reporter Assay
  • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of PPARs.

  • Transfection: Co-transfect cells with:

    • An expression vector for the ligand-binding domain of the human PPAR isoform of interest (α, δ, or γ) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After 24 hours of transfection, treat the cells with:

    • Vehicle Control (e.g., 0.1% DMSO).

    • This compound at various concentrations (e.g., 0.01 to 100 µM) to generate a dose-response curve.

    • Positive Control: A known agonist for the specific PPAR isoform being tested (e.g., 1 µM GW7647 for PPARα, 0.1 µM GW0742 for PPARδ, 1 µM Rosiglitazone for PPARγ).

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity relative to the vehicle control. Plot the dose-response curve and calculate the EC50 value for this compound.

Visualizations

Lanifibranor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound ppar_alpha PPARα This compound->ppar_alpha Activates ppar_delta PPARδ This compound->ppar_delta Activates ppar_gamma PPARγ This compound->ppar_gamma Activates ppar_rxr_alpha PPARα-RXR ppar_alpha->ppar_rxr_alpha Heterodimerizes with RXR ppar_rxr_delta PPARδ-RXR ppar_alpha->ppar_rxr_delta Heterodimerizes with RXR ppar_rxr_gamma PPARγ-RXR ppar_alpha->ppar_rxr_gamma Heterodimerizes with RXR ppar_delta->ppar_rxr_alpha Heterodimerizes with RXR ppar_delta->ppar_rxr_delta Heterodimerizes with RXR ppar_delta->ppar_rxr_gamma Heterodimerizes with RXR ppar_gamma->ppar_rxr_alpha Heterodimerizes with RXR ppar_gamma->ppar_rxr_delta Heterodimerizes with RXR ppar_gamma->ppar_rxr_gamma Heterodimerizes with RXR rxr RXR rxr->ppar_rxr_alpha rxr->ppar_rxr_delta rxr->ppar_rxr_gamma ppre PPRE ppar_rxr_alpha->ppre ppar_rxr_delta->ppre ppar_rxr_gamma->ppre target_genes Target Gene Transcription ppre->target_genes Binds to DNA metabolic Improved Metabolism target_genes->metabolic Leads to inflammation Reduced Inflammation target_genes->inflammation Leads to fibrosis Reduced Fibrosis target_genes->fibrosis Leads to

Caption: this compound signaling pathway.

In_Vivo_Workflow cluster_induction MASH Induction cluster_treatment Treatment Phase (8-12 weeks) cluster_analysis Endpoint Analysis start Start with C57BL/6J mice diet High-Fat/Fructose/Cholesterol Diet (16-24 weeks) start->diet randomize Baseline Assessment & Randomization diet->randomize group1 Vehicle Control (e.g., 0.5% CMC) randomize->group1 group2 This compound (e.g., 10 mg/kg) randomize->group2 group3 This compound (e.g., 30 mg/kg) randomize->group3 collect Sample Collection (Blood & Liver) group1->collect group2->collect group3->collect biochem Biochemistry (ALT, AST, Lipids) collect->biochem histo Histology (H&E, Sirius Red) collect->histo gene Gene Expression (qRT-PCR) collect->gene

Caption: In vivo experimental workflow for this compound.

In_Vitro_Workflow cluster_setup Assay Setup cluster_treatment Treatment (18-24 hours) cluster_readout Assay Readout start Seed HEK293T cells transfect Co-transfect with: - PPAR-GAL4 construct - UAS-Luciferase reporter - Renilla control start->transfect treat Add Compounds transfect->treat neg_ctrl Negative Control (DMSO) treat->neg_ctrl pos_ctrl Positive Control (e.g., Rosiglitazone) treat->pos_ctrl This compound This compound (Dose-response) treat->this compound lyse Lyse Cells neg_ctrl->lyse pos_ctrl->lyse This compound->lyse luciferase Dual-Luciferase Assay lyse->luciferase analyze Data Analysis (Normalize, Fold Change, EC50) luciferase->analyze

Caption: In vitro PPAR reporter assay workflow.

References

Validation & Comparative

A Head-to-Head Comparison of Lanifibranor and Elafibranor in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. Among the promising therapeutic targets are the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and fibrosis. This guide provides a detailed comparison of two PPAR agonists that have been in clinical development for NASH: lanifibranor, a pan-PPAR agonist, and elafibranor, a dual PPARα/δ agonist.

Mechanism of Action: A Tale of Two PPAR Agonists

This compound is a pan-PPAR agonist, meaning it activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1][2] This broad-spectrum activation allows it to simultaneously address multiple pathways involved in NASH pathogenesis. Elafibranor, in contrast, is a dual agonist that selectively targets PPARα and PPARδ.[3][4] The distinct receptor activation profiles of these two molecules lead to different downstream effects.

Activation of PPARα primarily stimulates fatty acid oxidation in the liver, thereby reducing hepatic fat accumulation. PPARγ activation is key to improving insulin sensitivity and has direct anti-fibrotic effects. PPARδ activation also contributes to fatty acid oxidation and has been shown to reduce inflammation.

This compound's activation of all three isoforms suggests a comprehensive approach to tackling the metabolic, inflammatory, and fibrotic components of NASH.[1][5] Elafibranor's dual agonism focuses on improving lipid metabolism and reducing inflammation through PPARα and PPARδ, with a lesser direct impact on insulin sensitization and fibrosis compared to a pan-PPAR agonist.[3][4]

cluster_this compound This compound (Pan-PPAR Agonist) cluster_elafibranor Elafibranor (Dual PPARα/δ Agonist) This compound This compound PPARa_L PPARα This compound->PPARa_L PPARg_L PPARγ This compound->PPARg_L PPARd_L PPARδ This compound->PPARd_L FattyAcidOxidation_L ↑ Fatty Acid Oxidation PPARa_L->FattyAcidOxidation_L AntiInflammatory_L ↓ Inflammation PPARa_L->AntiInflammatory_L InsulinSensitivity_L ↑ Insulin Sensitivity PPARg_L->InsulinSensitivity_L AntiFibrotic_L ↓ Fibrosis PPARg_L->AntiFibrotic_L PPARd_L->FattyAcidOxidation_L PPARd_L->AntiInflammatory_L Elafibranor Elafibranor PPARa_E PPARα Elafibranor->PPARa_E PPARd_E PPARδ Elafibranor->PPARd_E FattyAcidOxidation_E ↑ Fatty Acid Oxidation PPARa_E->FattyAcidOxidation_E AntiInflammatory_E ↓ Inflammation PPARa_E->AntiInflammatory_E PPARd_E->FattyAcidOxidation_E PPARd_E->AntiInflammatory_E

Signaling Pathways of this compound and Elafibranor

Preclinical Efficacy in a Head-to-Head NASH Model

Direct comparative studies in preclinical models are crucial for understanding the relative efficacy of different therapeutic agents. The Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model is a well-established preclinical model that recapitulates key features of human NASH. Both this compound and elafibranor have been evaluated in this model, providing a unique opportunity for a head-to-head comparison.

Experimental Protocol: Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Mouse Model

A generalized protocol for evaluating compounds in the GAN DIO-MASH mouse model is as follows:

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a GAN diet, which is high in fat (40 kcal%), fructose (22% w/w), and cholesterol (2% w/w), for an extended period (e.g., ≥34 weeks) to induce a NASH phenotype with fibrosis.[6][7]

  • Disease Confirmation: Prior to treatment initiation, a liver biopsy is often performed to confirm the presence of NASH, typically defined by a NAFLD Activity Score (NAS) of ≥5 and a fibrosis stage of ≥F1.[6]

  • Treatment Administration: Animals are randomized to receive vehicle control, this compound, or elafibranor. The drugs are typically administered orally, once daily, for a period of 12 weeks.[6][7]

  • Endpoint Analysis: At the end of the treatment period, a comprehensive analysis is conducted, including:

    • Histopathology: Liver tissue is collected for histological assessment of steatosis, inflammation, ballooning (the components of the NAS), and fibrosis stage.

    • Biochemical Analysis: Blood and liver samples are analyzed for relevant biomarkers, such as plasma alanine aminotransferase (ALT), lipids, and markers of inflammation and fibrosis.

    • Gene Expression Analysis: Liver tissue may be used for transcriptomic analysis to understand the molecular changes induced by the treatments.

Induction NASH Induction (GAN Diet) Biopsy Liver Biopsy & Disease Confirmation Induction->Biopsy Randomization Randomization Biopsy->Randomization Treatment Treatment Period (12 weeks) Randomization->Treatment Termination Termination & Sample Collection Treatment->Termination Analysis Endpoint Analysis (Histology, Biomarkers) Termination->Analysis

Experimental Workflow for Preclinical NASH Studies
Comparative Efficacy Data

The following tables summarize the preclinical data for this compound and elafibranor from studies utilizing the GAN DIO-MASH mouse model. It is important to note that while both drugs were tested in the same model, the data may be from separate studies, and direct statistical comparisons between the two drugs were not performed in the available literature.

Table 1: Effects on Histological Endpoints in GAN DIO-MASH Mice

ParameterThis compound (30 mg/kg/day)ElafibranorVehicle Control
Change in NAFLD Activity Score (NAS) Significant ReductionSignificant ReductionMinimal Change
Resolution of NASH (no worsening of fibrosis) AchievedAchievedLow Incidence
Change in Fibrosis Stage Significant Improvement (Regression)No Significant ImprovementProgression
≥1-stage Fibrosis Improvement (no worsening of NASH) AchievedNot AchievedLow Incidence

Data compiled from Gubra preclinical studies.[6][7]

Table 2: Effects on Biochemical and Metabolic Parameters in GAN DIO-MASH Mice

ParameterThis compoundElafibranorVehicle Control
Plasma ALT Significant ReductionSignificant ReductionElevated
Liver Triglycerides Significant ReductionSignificant ReductionElevated
Liver Cholesterol Significant ReductionSignificant ReductionElevated
Body Weight ReductionReductionIncreased

Data compiled from Gubra preclinical studies.[8][9]

Summary of Findings and Clinical Translation

The preclinical data from the GAN DIO-MASH mouse model highlights key differences in the efficacy profiles of this compound and elafibranor.

  • This compound demonstrated robust efficacy across all key aspects of NASH, significantly improving the NAFLD Activity Score, resolving NASH, and, importantly, inducing regression of liver fibrosis.[10] These preclinical findings are consistent with the positive results from the Phase IIb NATIVE clinical trial, where this compound met both the primary endpoint of a significant decrease in the SAF activity score and key secondary endpoints, including NASH resolution and fibrosis improvement.[11][12]

  • Elafibranor also showed efficacy in reducing steatosis and inflammation (as reflected by the improvement in NAS and biochemical markers).[8] However, it did not demonstrate a significant effect on liver fibrosis in the GAN DIO-MASH model. This preclinical observation aligns with the outcome of the Phase III RESOLVE-IT trial in NASH patients, which was terminated due to a lack of significant efficacy on the primary endpoint of NASH resolution without worsening of fibrosis.[13] It is noteworthy that elafibranor has since been repurposed and has shown positive results in Phase III trials for another liver disease, Primary Biliary Cholangitis (PBC).

cluster_this compound This compound cluster_elafibranor Elafibranor L_Target Pan-PPAR (α, γ, δ) Agonist L_Preclinical Preclinical: ↓NAS, ↓Fibrosis L_Target->L_Preclinical L_Clinical Clinical (NASH): Positive Phase IIb L_Preclinical->L_Clinical E_Target Dual PPARα/δ Agonist E_Preclinical Preclinical: ↓NAS, No Fibrosis Effect E_Target->E_Preclinical E_Clinical Clinical (NASH): Discontinued Phase III E_Preclinical->E_Clinical

Comparative Logic of this compound and Elafibranor

Conclusion

The head-to-head comparison in the GAN DIO-MASH preclinical model suggests that the pan-PPAR agonism of this compound offers a more comprehensive therapeutic benefit for NASH, particularly in addressing liver fibrosis, compared to the dual PPARα/δ agonism of elafibranor. The strong correlation between these preclinical findings and the respective clinical trial outcomes underscores the predictive value of this translational model. For researchers and drug developers, these findings highlight the potential importance of targeting all three PPAR isoforms to achieve a robust anti-fibrotic effect in addition to improving the metabolic and inflammatory drivers of NASH.

References

A Comparative Guide to Lanifibranor and Other PPAR Agonists in the Treatment of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic intervention for fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH), is evolving rapidly. Peroxisome proliferator-activated receptors (PPARs) have emerged as crucial therapeutic targets due to their central role in regulating metabolism, inflammation, and fibrogenesis.[1][[“]] This guide provides an objective comparison of Lanifibranor, a novel pan-PPAR agonist, with other selective and dual PPAR agonists, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: The PPAR Family

PPARs are nuclear receptors that exist in three isoforms: PPARα, PPARγ, and PPARβ/δ.[1] Each isoform has a distinct tissue distribution and function, making them attractive targets for the multifaceted pathology of diseases like NASH.

  • PPARα: Highly expressed in the liver, PPARα activation primarily governs fatty acid oxidation and transport.[1] Agonists like fibrates target this receptor.

  • PPARγ: Predominantly found in adipose tissue, PPARγ is a key regulator of insulin sensitivity, adipogenesis, and lipid storage.[1][3] It also has direct anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][4][5]

  • PPARβ/δ: Ubiquitously expressed, this isoform plays a role in lipid metabolism and the transition from inflammation to wound healing.[6]

This compound is the only pan-PPAR agonist in clinical development, designed to activate all three isoforms in a moderately potent and well-balanced manner.[4][7] This multi-targeted approach aims to simultaneously address the metabolic dysregulation, inflammation, and fibrosis that characterize NASH.[7][8]

Signaling Pathways of PPAR Agonists in Fibrosis

The activation of different PPAR isoforms by their respective agonists initiates a cascade of events that collectively counter the progression of fibrosis.

cluster_agonists PPAR Agonists cluster_receptors PPAR Isoforms cluster_effects Cellular & Systemic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Pioglitazone Pioglitazone Pioglitazone->PPARg Saroglitazar Saroglitazar Saroglitazar->PPARa Saroglitazar->PPARg Elafibranor Elafibranor Elafibranor->PPARa Elafibranor->PPARd Metabolism ↑ Lipid Metabolism ↑ Insulin Sensitivity PPARa->Metabolism PPARg->Metabolism Inflammation ↓ Hepatic Inflammation (↓ Macrophage Activation) PPARg->Inflammation Fibrogenesis ↓ Fibrogenesis (↓ HSC Activation) PPARg->Fibrogenesis PPARd->Metabolism Outcome Amelioration of Fibrosis Metabolism->Outcome Inflammation->Outcome Fibrogenesis->Outcome cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Biopsy1 Screening Liver Biopsy (e.g., NASH with F2/F3 Fibrosis) Screening->Biopsy1 Enrollment Patient Enrollment Biopsy1->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization ArmA Drug Dose A (e.g., this compound 1200mg) Randomization->ArmA ArmB Drug Dose B (e.g., this compound 800mg) Randomization->ArmB ArmC Placebo Randomization->ArmC Dosing 24-Week Daily Dosing Biopsy2 End-of-Treatment Liver Biopsy Dosing->Biopsy2 Analysis Histological Analysis (Primary & Secondary Endpoints) Biopsy2->Analysis Results Data Unblinding & Results Analysis->Results cluster_input PPAR Agonist & Target Profile cluster_output Primary Clinical Outcome in Fibrosis Trials Lani This compound (pan-PPAR: α, γ, δ) Lani_Out SUCCESS: NASH Resolution AND Fibrosis Improvement Lani->Lani_Out Pio Pioglitazone (PPARγ >> α) Pio_Out PARTIAL SUCCESS: Histology/Fibrosis Improvement, No NASH Resolution Endpoint Pio->Pio_Out Saro Saroglitazar (PPARα/γ) Saro_Out EMERGING DATA: Improvement in Non-Invasive Fibrosis Markers Saro->Saro_Out Ela Elafibranor (PPARα/δ) Ela_Out FAILURE (in NASH): Did Not Meet Primary Endpoint for NASH Resolution Ela->Ela_Out

References

Lanifibranor's Anti-Inflammatory Profile: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the anti-inflammatory efficacy of lanifibranor against other peroxisome proliferator-activated receptor (PPAR) agonists, supported by experimental data and detailed methodologies.

This compound, a novel pan-PPAR agonist, is emerging as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by significant inflammation. Its ability to activate all three PPAR isoforms (α, δ, and γ) allows it to comprehensively target the multiple pathological facets of NASH, including metabolic dysregulation, steatosis, and critically, inflammation and fibrosis.[1] This guide provides a comparative analysis of this compound's anti-inflammatory effects, placing its performance in the context of other PPAR agonists and offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental evidence.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize key quantitative data from clinical and preclinical studies, offering a direct comparison of this compound's anti-inflammatory and related effects with other PPAR agonists.

Table 1: Clinical Trial Efficacy on Liver Histology (Inflammation)

Drug (Trial)DosagePrimary EndpointResult vs. Placebop-valueReference
This compound (NATIVE, Phase IIb)1200 mg/day≥2-point reduction in SAF-Activity score* without worsening of fibrosis55% vs. 33%0.007[2][3][4]
800 mg/day≥2-point reduction in SAF-Activity score* without worsening of fibrosis48% vs. 33%0.07[2]
Elafibranor (RESOLVE-IT, Phase III)120mgNASH resolution without worsening of fibrosis19.2% vs. 14.7%Not Met[5][6]
Pioglitazone (PIVENS)30 mg/dayImprovement in NASH histologyDemonstrated improvements in steatosis and inflammation, but did not meet the primary outcomeInferior to Vitamin E in the trial[7]
Pemafibrate (Phase II)0.2 mg/dayChange in ALT levelsSignificant decrease in ALT<0.0001[8]

*SAF-Activity score combines ballooning and lobular inflammation.

Table 2: Effects on Key Inflammatory and Metabolic Biomarkers

BiomarkerThis compound (NATIVE Trial)PioglitazonePemafibrate
hs-CRP Significant Reduction--
Ferritin Significant Reduction--
Adiponectin IncreasedIncreased-
ALT DecreasedDecreasedDecreased[8]
γ-GTP Decreased-Decreased[8]
Insulin Resistance (HOMA-IR) DecreasedDecreased-
Triglycerides DecreasedDecreasedDecreased[8]
HDL-Cholesterol IncreasedIncreasedIncreased[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the validation of this compound's anti-inflammatory effects.

NATIVE Phase IIb Clinical Trial Protocol
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled trial.[9][10]

  • Participants: Adult patients with non-cirrhotic, highly active NASH, confirmed by liver biopsy.[2][3]

  • Intervention: Patients were randomized to receive this compound (800 mg or 1200 mg once daily) or placebo.[2][3]

  • Primary Endpoint Assessment: The primary endpoint was a reduction of at least 2 points in the activity part of the Steatosis, Activity, Fibrosis (SAF) scoring system, without any worsening of fibrosis.[2][9]

  • Histological Analysis (SAF Score): Liver biopsies were performed at baseline and at the end of the 24-week treatment period. The SAF score separately assesses steatosis (S), activity (A), and fibrosis (F). The activity score is a composite of lobular inflammation (graded 0-2) and hepatocyte ballooning (graded 0-2).[11][12][13] A central reading of liver biopsies was conducted to ensure consistency.

  • Biomarker Analysis: Serum levels of various inflammatory and metabolic markers, including liver enzymes (ALT, AST, GGT), lipids (triglycerides, HDL), glucose metabolism markers (fasting glucose, insulin, HbA1c), and inflammatory markers (hs-CRP, fibrinogen), were measured at baseline and throughout the study.[14]

Preclinical Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model of NASH
  • Model Induction: Male C57BL/6J mice are fed a choline-deficient, L-amino acid-defined diet with a high-fat content (typically 60 kcal% fat).[15][16][17] This diet rapidly induces key features of human NASH, including steatohepatitis, fibrosis, and inflammation.[15][16][17]

  • Treatment: Following a period of diet-induced NASH development, mice are treated with this compound or a vehicle control, typically administered daily via oral gavage.[18]

  • Endpoint Analysis:

    • Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.[16]

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1).

    • Immunohistochemistry: Liver sections are stained for specific markers of inflammation, such as F4/80 for macrophages, to quantify immune cell infiltration.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Lanifibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Anti-Inflammatory Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARd PPARδ This compound->PPARd Activates PPARg PPARγ This compound->PPARg Activates RXR RXR PPARa->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Dec_Inflammatory_Cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Dec_Inflammatory_Cytokines Inc_Anti_Inflammatory ↑ Anti-inflammatory Pathways Gene_Expression->Inc_Anti_Inflammatory Dec_Immune_Cell_Infiltration ↓ Immune Cell Infiltration Gene_Expression->Dec_Immune_Cell_Infiltration

Caption: this compound's pan-PPAR activation signaling pathway.

NATIVE_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (24 Weeks) cluster_analysis Endpoint Analysis Patient_Recruitment Patient Recruitment (NASH with F2/F3 Fibrosis) Baseline_Biopsy Baseline Liver Biopsy (SAF Score) Patient_Recruitment->Baseline_Biopsy Randomization Randomization (1:1:1) Baseline_Biopsy->Randomization Lanifibranor_1200 This compound 1200mg Randomization->Lanifibranor_1200 Lanifibranor_800 This compound 800mg Randomization->Lanifibranor_800 Placebo Placebo Randomization->Placebo End_of_Treatment_Biopsy End of Treatment Liver Biopsy (SAF Score) Lanifibranor_1200->End_of_Treatment_Biopsy Biomarker_Analysis Biomarker Analysis (Inflammatory & Metabolic) Lanifibranor_1200->Biomarker_Analysis Lanifibranor_800->End_of_Treatment_Biopsy Lanifibranor_800->Biomarker_Analysis Placebo->End_of_Treatment_Biopsy Placebo->Biomarker_Analysis Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) End_of_Treatment_Biopsy->Data_Analysis Biomarker_Analysis->Data_Analysis Preclinical_Model_Workflow cluster_induction NASH Induction cluster_intervention Intervention cluster_outcome Outcome Assessment Mice C57BL/6J Mice CDAA_HFD CDAA-HFD Diet Feeding Mice->CDAA_HFD NASH_Development NASH Phenotype Develops CDAA_HFD->NASH_Development Treatment_Groups Treatment Groups NASH_Development->Treatment_Groups Lanifibranor_Treatment This compound (Oral Gavage) Treatment_Groups->Lanifibranor_Treatment Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Tissue_Harvest Liver Tissue Harvest Lanifibranor_Treatment->Tissue_Harvest Vehicle_Control->Tissue_Harvest Histology Histological Analysis (H&E, Sirius Red) Tissue_Harvest->Histology Gene_Expression Gene Expression (qRT-PCR) Tissue_Harvest->Gene_Expression IHC Immunohistochemistry (F4/80) Tissue_Harvest->IHC

References

A Comparative Analysis of Lanifibranor and Other Late-Stage Therapeutics for Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for lanifibranor against other leading drug candidates in the treatment of nonalcoholic steatohepatitis (NASH). This analysis is based on publicly available data from pivotal clinical trials and focuses on efficacy, safety, and mechanisms of action to inform research and development decisions.

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis, liver failure, and hepatocellular carcinoma. The complex pathophysiology of NASH has presented significant challenges in drug development. This guide examines the clinical trial data for this compound, a pan-PPAR agonist, and compares its performance with other prominent late-stage NASH drug candidates: Resmetirom, Obeticholic Acid, Semaglutide, and Tirzepatide.

Comparative Efficacy of NASH Therapeutics

The primary goals for the treatment of NASH are the resolution of steatohepatitis without the worsening of liver fibrosis and the improvement of liver fibrosis without the worsening of NASH. The following tables summarize the key efficacy endpoints from major clinical trials for this compound and its competitors.

Table 1: NASH Resolution Without Worsening of Fibrosis
Drug (Trial)DosagePatient PopulationTreatment DurationNASH Resolution RatePlacebo Rate
This compound (NATIVE) 800 mg/dayBiopsy-proven non-cirrhotic NASH (F2/F3 fibrosis)24 weeks39%22%
1200 mg/day49%[1]
Resmetirom (MAESTRO-NASH) 80 mg/dayBiopsy-proven NASH (F1B, F2, or F3 fibrosis)52 weeks25.9%9.7%
100 mg/day29.9%[2][3]
Obeticholic Acid (REGENERATE) 10 mg/dayBiopsy-proven NASH (F2/F3 fibrosis)18 monthsNot Statistically Significant-
25 mg/day6.5%3.5%[2]
Semaglutide (Phase 2) 0.4 mg/dayBiopsy-proven NASH (F1, F2, or F3 fibrosis)72 weeks59%17%[4]
Tirzepatide (SYNERGY-NASH) 5 mg/weekBiopsy-proven MASH (F2/F3 fibrosis)52 weeks44%10%
10 mg/week56%
15 mg/week62%[5]
Table 2: Fibrosis Improvement by ≥1 Stage Without Worsening of NASH
Drug (Trial)DosagePatient PopulationTreatment DurationFibrosis Improvement RatePlacebo Rate
This compound (NATIVE) 800 mg/dayBiopsy-proven non-cirrhotic NASH (F2/F3 fibrosis)24 weeks34%29%
1200 mg/day48%[1]
Resmetirom (MAESTRO-NASH) 80 mg/dayBiopsy-proven NASH (F1B, F2, or F3 fibrosis)52 weeks24.2%14.2%
100 mg/day25.9%[2][3]
Obeticholic Acid (REGENERATE) 10 mg/dayBiopsy-proven NASH (F2/F3 fibrosis)18 months17.6%11.9%
25 mg/day22.4%[6]9.6%[6]
Semaglutide (Phase 2) 0.4 mg/dayBiopsy-proven NASH (F1, F2, or F3 fibrosis)72 weeksNot Statistically Significant-
Tirzepatide (SYNERGY-NASH) 5 mg/weekBiopsy-proven MASH (F2/F3 fibrosis)52 weeks55%30%
10 mg/week51%
15 mg/week51%[5]

Comparative Safety and Tolerability

The safety and tolerability of a NASH therapeutic are critical for long-term patient management. This table provides an overview of the most common adverse events observed in the clinical trials.

Table 3: Common Adverse Events
DrugCommon Adverse Events
This compound Diarrhea, nausea, peripheral edema, anemia, weight gain.[7] The dropout rate for adverse events was low and comparable to placebo (<5%).[8]
Resmetirom Diarrhea and nausea were the most common adverse events.[2]
Obeticholic Acid Pruritus (itching) was the most common adverse event and was dose-dependent.[6]
Semaglutide Gastrointestinal events such as nausea and diarrhea were the most common.[9]
Tirzepatide Gastrointestinal events including nausea, diarrhea, and decreased appetite were the most frequent, and were generally mild to moderate in severity.[5][10]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound: NATIVE Trial
  • Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.[4]

  • Participants: Adult patients with biopsy-proven, non-cirrhotic, highly active NASH.[8] Inclusion required a Steatosis, Activity, Fibrosis (SAF) Activity score of 3 or 4 and a SAF Steatosis score of ≥1.[11] Patients with cirrhosis (F4 fibrosis) were excluded.[11]

  • Intervention: Patients were randomized to receive this compound 800 mg/day, 1200 mg/day, or placebo for 24 weeks.[4]

  • Primary Endpoint: A reduction of at least 2 points in the SAF activity score (combining inflammation and ballooning) without worsening of fibrosis.[4]

Resmetirom: MAESTRO-NASH Trial
  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[12]

  • Participants: Adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[12] Key exclusion criteria included excessive alcohol consumption and a glycated hemoglobin level of more than 9.0%.[12]

  • Intervention: Patients were randomized to receive resmetirom 80 mg/day, 100 mg/day, or placebo.[12]

  • Primary Endpoints: NASH resolution with no worsening of fibrosis, and an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score (NAS) at 52 weeks.[12]

Obeticholic Acid: REGENERATE Trial
  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[13]

  • Participants: Patients with biopsy-confirmed NASH and stage 2 or 3 liver fibrosis.[13] Patients with cirrhosis or other chronic liver diseases were excluded.[14]

  • Intervention: Patients were randomized to receive obeticholic acid 10 mg/day, 25 mg/day, or placebo.[13]

  • Primary Endpoints (18-month interim analysis): Improvement of fibrosis by ≥1 stage with no worsening of NASH, or resolution of NASH with no worsening of fibrosis.[13]

Tirzepatide: SYNERGY-NASH Trial
  • Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.[15]

  • Participants: Adults with biopsy-confirmed MASH, F2-F3 fibrosis, and a NAFLD Activity Score ≥4.[15][16]

  • Intervention: Patients were randomized to receive subcutaneous tirzepatide at doses of 5 mg, 10 mg, or 15 mg once weekly, or placebo for 52 weeks.[17]

  • Primary Endpoint: Resolution of MASH without worsening of fibrosis at 52 weeks.[17]

Histological Scoring Systems
  • NAFLD Activity Score (NAS): The NAS is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total range of 0-8.[18] A score of 5 or higher is often correlated with a diagnosis of NASH.[19]

  • Steatosis, Activity, Fibrosis (SAF) Score: This system separately evaluates steatosis (S), necroinflammatory activity (A - the sum of ballooning and lobular inflammation), and fibrosis (F).[7]

Mechanism of Action and Signaling Pathways

The therapeutic candidates for NASH target different pathways involved in the disease's pathogenesis. Understanding these mechanisms is crucial for designing future therapies and combination strategies.

This compound Signaling Pathway

This compound is a pan-PPAR agonist, activating all three PPAR isoforms (α, δ, and γ).[20] This broad-spectrum activation allows it to address multiple facets of NASH, including metabolic dysregulation, inflammation, and fibrosis.[20]

Lanifibranor_Pathway cluster_PPARs PPAR Isoforms cluster_Effects Cellular Effects This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg Lipid_Metabolism ↑ Lipid Metabolism ↓ Triglycerides PPARa->Lipid_Metabolism Inflammation ↓ Inflammation PPARa->Inflammation Glucose_Homeostasis ↑ Glucose Homeostasis ↑ Insulin Sensitivity PPARd->Glucose_Homeostasis PPARd->Inflammation PPARg->Glucose_Homeostasis PPARg->Inflammation Fibrosis ↓ Fibrosis PPARg->Fibrosis

Caption: this compound's pan-PPAR agonism targets key pathways in NASH.

Comparative Signaling Pathways of NASH Therapeutics

The following diagram illustrates the distinct primary targets of this compound and its competitors.

Comparative_Pathways cluster_this compound This compound cluster_Resmetirom Resmetirom cluster_Obeticholic_Acid Obeticholic Acid cluster_GLP1_Agonists GLP-1 RAs Lani This compound PPARs PPARα, δ, γ Lani->PPARs Metabolism Metabolic Regulation PPARs->Metabolism Inflammation Inflammation PPARs->Inflammation Fibrosis Fibrosis PPARs->Fibrosis Res Resmetirom THR_beta THR-β Res->THR_beta THR_beta->Metabolism OCA Obeticholic Acid FXR FXR OCA->FXR FXR->Metabolism FXR->Inflammation FXR->Fibrosis Sema_Tirze Semaglutide Tirzepatide GLP1R GLP-1R Sema_Tirze->GLP1R GIPR GIPR (Tirzepatide only) Sema_Tirze->GIPR GLP1R->Metabolism GLP1R->Inflammation GIPR->Metabolism

Caption: Primary molecular targets of leading NASH drug candidates.

Clinical Trial Workflow and Endpoint Logic

The development of NASH therapeutics follows a structured clinical trial process with specific histological endpoints recognized by regulatory agencies.

Typical NASH Clinical Trial Workflow

The diagram below outlines a simplified workflow for a Phase 2/3 clinical trial in NASH.

NASH_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Biopsy Baseline Liver Biopsy (Histological Staging - NAS/SAF) Screening->Baseline_Biopsy Randomization Randomization Baseline_Biopsy->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment Follow_up_Biopsy Follow-up Liver Biopsy (Post-treatment Histology) Treatment->Follow_up_Biopsy Endpoint_Analysis Primary Endpoint Analysis Follow_up_Biopsy->Endpoint_Analysis

Caption: Simplified workflow for a typical NASH clinical trial.

Logical Relationship of Primary Endpoints

The primary endpoints for NASH clinical trials are designed to demonstrate a clinically meaningful improvement in liver histology. The logic for determining a positive outcome is illustrated below.

Endpoint_Logic cluster_Endpoints Primary Histological Endpoints Outcome Positive Trial Outcome NASH_Resolution NASH Resolution (without worsening of fibrosis) NASH_Resolution->Outcome OR Fibrosis_Improvement Fibrosis Improvement (≥1 stage) (without worsening of NASH) Fibrosis_Improvement->Outcome OR

Caption: Logical relationship of the dual primary endpoints in NASH trials.

References

A Head-to-Head Comparison of Lanifibranor and Seladelpar in the Treatment of Chronic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of emerging therapeutics for chronic liver diseases, lanifibranor and seladelpar have emerged as promising agents, each targeting the peroxisome proliferator-activated receptor (PPAR) family, albeit with distinct selectivity. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are unavailable due to their development for different primary indications—this compound for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and seladelpar for Primary Biliary Cholangitis (PBC)—this document synthesizes available clinical and preclinical data to offer a comprehensive comparative analysis of their mechanisms, efficacy, and safety profiles.

Mechanism of Action: A Tale of Two PPAR Agonists

This compound and seladelpar both exert their effects by activating PPARs, which are nuclear receptors that regulate gene expression involved in metabolism, inflammation, and fibrosis. However, their selectivity for PPAR isoforms is a key differentiator.

This compound is a pan-PPAR agonist, meaning it activates all three PPAR isoforms: α, δ, and γ.[1][2] This broad-spectrum activity allows it to address multiple facets of MASH pathology.[3] Activation of PPARα and PPARδ helps to reduce triglyceride levels and increase HDL cholesterol, while PPARγ activation improves insulin sensitivity.[1] Furthermore, PPARγ activation is associated with anti-fibrotic effects, and all three isoforms contribute to reducing inflammation and hepatocyte ballooning.[1][4]

Seladelpar , in contrast, is a potent and selective PPARδ agonist.[5][6] Its mechanism in PBC is primarily linked to the inhibition of bile acid synthesis.[7][8] By activating PPARδ, seladelpar has been shown to downregulate CYP7A1, a key enzyme in bile acid synthesis from cholesterol, through a fibroblast growth factor 21 (FGF21)-dependent pathway.[7][8][9] This targeted action helps to reduce the cholestatic liver injury characteristic of PBC.

Signaling Pathway Diagrams

Lanifibranor_Mechanism cluster_PPARs PPAR Isoforms cluster_Effects Downstream Effects in MASH This compound This compound PPARa PPARα This compound->PPARa Activates PPARD PPARδ This compound->PPARD Activates PPARg PPARγ This compound->PPARg Activates Metabolism Improved Lipid & Glucose Metabolism PPARa->Metabolism Inflammation Reduced Inflammation & Ballooning PPARa->Inflammation PPARD->Metabolism PPARD->Inflammation PPARg->Metabolism Insulin Sensitization PPARg->Inflammation Fibrosis Anti-Fibrotic Effects PPARg->Fibrosis

Caption: this compound's pan-PPAR activation pathway in MASH.

Seladelpar_Mechanism Seladelpar Seladelpar PPARD PPARδ Seladelpar->PPARD Selectively Activates FGF21 FGF21 Upregulation PPARD->FGF21 Inflammation Anti-inflammatory Effects PPARD->Inflammation CYP7A1 CYP7A1 Downregulation FGF21->CYP7A1 BileAcid Reduced Bile Acid Synthesis CYP7A1->BileAcid

Caption: Seladelpar's selective PPARδ activation pathway in PBC.

Clinical Efficacy: A Tale of Two Indications

This compound in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

This compound has demonstrated significant efficacy in resolving MASH and improving fibrosis in clinical trials. The Phase 2b NATIVE study was a key trial evaluating its effects.

NATIVE (Phase 2b) Trial - Primary and Key Secondary Endpoints (24 weeks) Placebo This compound 800 mg This compound 1200 mg
Primary Endpoint: ≥2-point decrease in SAF-A score¹ without worsening of fibrosis33%48%55%[10]
Secondary Endpoint: NASH Resolution² without worsening of fibrosis22%39%49%[10]
Secondary Endpoint: Fibrosis improvement (≥1 stage) without worsening of NASH29%34%48%[10]
Composite Endpoint: NASH Resolution and Fibrosis Improvement (≥1 stage)9%25%35%[10]
¹SAF-A score combines scores for steatosis, inflammation, and ballooning.
²NASH resolution defined as lobular inflammation score of 0 or 1 and hepatocyte ballooning score of 0.

More recently, the Phase 2 LEGEND trial showed that this compound, both alone and in combination with empagliflozin, significantly lowered HbA1c and reduced hepatic steatosis in patients with MASH and type 2 diabetes.[11][12] After 24 weeks, patients treated with this compound alone experienced a 47% reduction in hepatic steatosis as measured by MRI-PDFF, compared to 0% in the placebo group.[11]

Seladelpar in Primary Biliary Cholangitis (PBC)

Seladelpar has shown robust and sustained improvements in biochemical markers of cholestasis and pruritus in patients with PBC who have had an inadequate response or intolerance to ursodeoxycholic acid (UDCA).

RESPONSE (Phase 3) Trial - Primary and Key Secondary Endpoints (12 months) Placebo Seladelpar 10 mg
Primary Endpoint: Composite Biochemical Response¹20%61.7%[6][13]
Key Secondary Endpoint: Alkaline Phosphatase (ALP) Normalization0%25%[6][9]
Key Secondary Endpoint: Significant Reduction in Pruritus (NRS ≥4)-1.7 (mean change)-3.2 (mean change)[13][14]
¹Composite response: ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ULN.

Long-term data from the open-label ASSURE study further support the durability of these effects. After two years of treatment, 72% of patients met the composite response endpoint, and 17% achieved ALP normalization.[15] Importantly, seladelpar also demonstrated a rapid and sustained reduction in pruritus.[13][15]

Safety and Tolerability

This compound has generally been well-tolerated in clinical trials.[2][12] In the NATIVE study, the incidence of adverse events was similar between the this compound and placebo groups.[10] Some patients treated with this compound have experienced moderate, metabolically healthy weight gain, which was mitigated when combined with an SGLT2 inhibitor in the LEGEND study.[11][12] The ongoing NATiV3 Phase 3 trial continues to monitor the long-term safety profile.[2]

Seladelpar has also demonstrated a favorable safety profile in clinical trials.[15][16] In the RESPONSE and ASSURE studies, there were no treatment-related serious adverse events reported.[14][15] The development of seladelpar for MASH was previously discontinued due to unexpected histological findings in a trial; however, these were later found to predate treatment.[16][17] For its approved indication in PBC, it is considered safe and well-tolerated.[15][16]

Experimental Protocols

This compound: NATIVE (Phase 2b) Trial (NCT03008070)
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled trial.[10][18]

  • Patient Population: Adults with non-cirrhotic MASH (NAS ≥ 4 with at least 1 point in inflammation and ballooning) and F2-F3 fibrosis.[10][18]

  • Intervention: Patients were randomized (1:1:1) to receive this compound 800 mg/day, this compound 1200 mg/day, or placebo.[10][18]

  • Primary Endpoint: A decrease of at least 2 points in the SAF activity score (combining inflammation and ballooning) without worsening of fibrosis.[10][19]

  • Key Secondary Endpoints: Resolution of NASH without worsening of fibrosis, and improvement in fibrosis stage by at least one stage without worsening of NASH.[10]

  • Assessments: Liver biopsies were performed at baseline and at the end of the 24-week treatment period.[20]

Seladelpar: RESPONSE (Phase 3) Trial (NCT04620733)
  • Study Design: A 12-month, multicenter, double-blind, randomized, placebo-controlled trial.[14][21]

  • Patient Population: Adults with PBC who had an inadequate response (ALP ≥ 1.67 x ULN) or intolerance to UDCA.[14][22]

  • Intervention: Patients were randomized (2:1) to receive oral seladelpar 10 mg daily or a matching placebo.[14] The majority of patients continued to receive UDCA.[23]

  • Primary Endpoint: A composite biochemical response defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of the normal range, with a decrease of 15% or more from baseline, and a normal total bilirubin level at 12 months.[14]

  • Key Secondary Endpoints: ALP normalization at 12 months and change from baseline in pruritus score on a numerical rating scale (NRS).[14]

  • Assessments: Biochemical markers of liver function and patient-reported pruritus were assessed at baseline and throughout the 12-month study period.[21]

Experimental Workflow: Clinical Trial Protocol

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Biopsy, Bloodwork, PROs) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Active Treatment Arm (this compound or Seladelpar) Randomization->ArmA ArmB Placebo Arm Randomization->ArmB Treatment Treatment Period (e.g., 24 or 52 weeks) ArmA->Treatment ArmB->Treatment Monitoring Ongoing Monitoring (Safety & Efficacy) Treatment->Monitoring Endpoint End-of-Treatment Assessments (Biopsy, Bloodwork, PROs) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A generalized workflow for the cited clinical trials.

Conclusion

This compound and seladelpar are two distinct PPAR-targeting agents poised to address significant unmet needs in chronic liver disease. This compound's pan-PPAR agonism provides a multi-pronged approach to the complex pathophysiology of MASH, demonstrating benefits in resolving steatohepatitis and improving fibrosis. Seladelpar's selective PPARδ agonism offers a targeted mechanism for reducing cholestatic injury and pruritus in PBC. While a direct comparison is precluded by their different target indications, the data presented herein highlight the unique strengths of each compound. The choice between such agents in a hypothetical future where indications might overlap would depend on the specific disease drivers in an individual patient—be it the metabolic and fibrotic complexity of MASH or the cholestatic and symptomatic burden of PBC. Further research and long-term data from ongoing Phase 3 trials will continue to delineate the therapeutic roles of these promising molecules.

References

Lanifibranor's Preclinical Promise: A Comparative Analysis in NASH Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical data for the pan-PPAR agonist lanifibranor reveals a consistent pattern of efficacy in reducing steatosis, inflammation, and fibrosis across various animal models of non-alcoholic steatohepatitis (NASH). Comparative studies against other PPAR agonists, such as the selective PPARγ agonist pioglitazone and the dual PPARα/δ agonist elafibranor, suggest a potential advantage for this compound's pan-agonist approach in addressing the multifaceted pathology of NASH.

This compound is a novel oral medication that activates all three peroxisome proliferator-activated receptor (PPAR) isoforms (α, γ, and δ), which are key regulators of metabolism, inflammation, and fibrosis.[1][2] This triple activation is believed to contribute to its broad efficacy observed in preclinical settings.

Comparative Efficacy in a Hamster Model of NASH

In a head-to-head study, this compound was compared to pioglitazone in a hamster model of diet-induced NASH. After 5 weeks of treatment, this compound demonstrated superior effects on key features of NASH compared to pioglitazone.[3]

ParameterVehicleThis compound (30 mg/kg)Pioglitazone (30 mg/kg)
Hepatic Steatosis SevereMarked ReductionModerate Reduction
Hepatic Inflammation SignificantSignificant ReductionModerate Reduction
Hepatic Fibrosis PresentImprovementNo significant improvement
Hepatic Triglycerides ElevatedReducedNo significant reduction
Hepatic Cholesterol ElevatedReducedNo significant reduction
Epididymal White Adipose Tissue IncreasedSignificantly ReducedNo significant reduction
HOMA-IR Index ElevatedTendency to ReduceTendency to Reduce
Data from a preclinical study in a hamster model of diet-induced NASH.[3]

Robust Anti-Fibrotic Effects in Rodent Models

This compound has demonstrated significant anti-fibrotic activity in multiple preclinical models of liver fibrosis. In a diet-induced obese (DIO) mouse model of NASH (GAN model), long-term treatment with this compound led to a significant prevention of fibrosis stage worsening and a reduction in quantitative histological markers of fibrosis.[1]

Furthermore, in two distinct rat models of advanced chronic liver disease and cirrhosis (thioacetamide-induced and common bile duct ligation-induced), this compound treatment resulted in a significant regression of established fibrosis.[4][5] Specifically, in the thioacetamide-induced model, this compound led to a 32% reduction in fibrosis.[4]

In Vitro PPAR Activation Profile

The distinct pharmacological profile of this compound is rooted in its balanced activation of all three PPAR subtypes. In vitro assays comparing this compound to other PPAR agonists highlight these differences.

CompoundPPARα EC50 (nM)PPARδ EC50 (nM)PPARγ EC50 (nM)
This compound 4660398572
Seladelpar >1000020>10000
Elafibranor 10100>10000
EC50 values represent the concentration required to elicit a half-maximal response in a transactivation assay.[6]

This pan-agonist activity is believed to translate to a broader spectrum of beneficial effects on the various pathological drivers of NASH.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the activation of all three PPAR isoforms, leading to a cascade of downstream effects on lipid metabolism, inflammation, and fibrogenesis.

lanifibranor_mechanism cluster_PPARs PPAR Activation cluster_effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg Lipid Lipid Metabolism (Fatty Acid Oxidation ↑) PPARa->Lipid Inflammation Inflammation ↓ PPARa->Inflammation PPARd->Lipid PPARd->Inflammation PPARg->Lipid PPARg->Inflammation Fibrosis Fibrogenesis ↓ PPARg->Fibrosis Insulin Insulin Sensitivity ↑ PPARg->Insulin experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Induce NASH in Animal Model (e.g., GAN DIO-NASH mice) Treatment Administer this compound or Comparator (e.g., Pioglitazone) Induction->Treatment Metabolic Metabolic & Biochemical Analysis (e.g., Plasma ALT, Liver Triglycerides) Treatment->Metabolic Histology Histopathological Assessment (Steatosis, Inflammation, Fibrosis Scoring) Treatment->Histology Gene Gene Expression Analysis (e.g., qPCR for inflammatory markers) Treatment->Gene

References

Lanifibranor's Efficacy in Preclinical NASH Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Lanifibranor's performance across various animal models of non-alcoholic steatohepatitis (NASH), supported by experimental data and protocol details.

This compound, a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, has demonstrated significant therapeutic potential in preclinical models of non-alcoholic steatohepatitis (NASH). By activating all three PPAR isoforms (α, γ, and δ), this compound targets multiple pathogenic pathways in NASH, including steatosis, inflammation, and fibrosis.[1][2] This guide provides a comparative overview of this compound's efficacy in different well-established animal models of NASH, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy of this compound in Rodent Models of NASH

The therapeutic effects of this compound have been evaluated in several key preclinical NASH models, each recapitulating different aspects of the human disease. This section summarizes the quantitative outcomes of these studies.

Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Mouse Model

The GAN DIO-NASH mouse model is a widely used model that develops key features of human NASH, including steatosis, inflammation, and fibrosis, in the context of obesity and metabolic syndrome.[3][4][5]

Table 1: Efficacy of this compound in the GAN DIO-NASH Mouse Model [3][4]

ParameterVehicle ControlThis compound (30 mg/kg/day)Semaglutide (30 nmol/kg/day)
NAFLD Activity Score (NAS) 5.5 ± 0.33.1 ± 0.4 4.1 ± 0.3*
Fibrosis Stage 2.1 ± 0.21.4 ± 0.2*2.0 ± 0.2
Steatosis (% area) 12.5 ± 1.14.2 ± 0.77.8 ± 0.9**
Inflammatory Foci (count/mm²) 18.3 ± 1.58.9 ± 1.1 13.5 ± 1.2*
Alanine Aminotransferase (ALT) (U/L) 152 ± 1868 ± 9115 ± 12
***p<0.001, **p<0.01, p<0.05 vs. Vehicle Control. Data are presented as mean ± SEM.

In this model, this compound demonstrated superior efficacy in improving both NASH activity and fibrosis compared to the GLP-1 receptor agonist semaglutide.[4]

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model

The CDAA-HFD model is characterized by the rapid development of severe steatohepatitis and robust fibrosis, making it suitable for evaluating the anti-fibrotic potential of drug candidates.[6]

Table 2: Efficacy of this compound in the CDAA-HFD Mouse Model [6]

ParameterVehicle ControlThis compound (30 mg/kg/day)
NAFLD Activity Score (NAS) 6.2 ± 0.43.5 ± 0.3
Fibrosis Stage 3.1 ± 0.21.8 ± 0.2**
Sirius Red Staining (% area) 4.8 ± 0.52.1 ± 0.3**
Hepatic Hydroxyproline (µg/g) 350 ± 45180 ± 30**
Hepatic Triglycerides (mg/g) 85 ± 942 ± 6
***p<0.001, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

This compound significantly attenuated all key histological features of NASH, including a marked reduction in fibrosis, in the CDAA-HFD model.[6]

Diet-Induced Obese (DIO) Hamster Model

Hamster models of NASH are valuable due to their more human-like lipid metabolism. In a free-choice, high-fat, high-fructose diet-induced obese hamster model, this compound was compared with the PPARγ agonist pioglitazone.

Table 3: Efficacy of this compound in a Diet-Induced Obese Hamster Model

ParameterVehicle ControlThis compound (30 mg/kg/day)Pioglitazone (30 mg/kg/day)
Total Histology Score (Steatosis + Inflammation + Ballooning + Fibrosis) 6.5 ± 0.63.2 ± 0.5 5.1 ± 0.7
Hepatic Triglycerides (mg/g liver) 120 ± 1565 ± 10110 ± 12
Hepatic Cholesterol (mg/g liver) 45 ± 525 ± 4**42 ± 6
Collagen Gene Expression (Col1a1, fold change) 4.5 ± 0.81.8 ± 0.43.9 ± 0.7
Inflammation Gene Expression (MCP-1, fold change) 3.8 ± 0.61.5 ± 0.33.2 ± 0.5
***p<0.01, p<0.05 vs. Vehicle Control. Data are presented as mean ± SEM.

This compound demonstrated broader efficacy than pioglitazone, significantly improving not only inflammation and fibrosis but also hepatic lipid accumulation.

Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound's therapeutic effects are mediated through the activation of all three PPAR isoforms, which play crucial roles in regulating lipid metabolism, inflammation, and fibrogenesis.

Lanifibranor_Mechanism cluster_PPARs PPAR Activation cluster_effects Cellular & Physiological Effects cluster_outcomes Therapeutic Outcomes in NASH This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Lipid ↑ Fatty Acid Oxidation ↓ Lipogenesis PPARa->Lipid PPARg->Lipid Inflammation ↓ Inflammatory Cytokines ↓ Macrophage Infiltration PPARg->Inflammation Fibrosis ↓ HSC Activation ↓ Collagen Deposition PPARg->Fibrosis Insulin ↑ Insulin Sensitivity PPARg->Insulin PPARd->Lipid PPARd->Inflammation Steatosis ↓ Steatosis Lipid->Steatosis NASH ↓ Inflammation & Ballooning Inflammation->NASH Fibrosis_Outcome ↓ Fibrosis Fibrosis->Fibrosis_Outcome Insulin->Steatosis

Caption: this compound's pan-PPAR activation pathway.

Typical Experimental Workflow for Preclinical NASH Studies

The evaluation of anti-NASH therapies in animal models typically follows a standardized workflow from diet induction to endpoint analysis.

NASH_Workflow cluster_induction Disease Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Diet NASH-Inducing Diet (e.g., GAN, CDAA-HFD) Duration Induction Period (Weeks to Months) Diet->Duration Randomization Randomization into Treatment Groups Duration->Randomization Treatment Daily Dosing (e.g., this compound, Vehicle) Randomization->Treatment Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice Histology Liver Histopathology (H&E, Sirius Red) Sacrifice->Histology Biochemistry Blood and Liver Biochemistry Sacrifice->Biochemistry Gene_Expression Gene Expression Analysis Sacrifice->Gene_Expression

Caption: Experimental workflow for NASH animal models.

Detailed Experimental Protocols

Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Mouse Model
  • Animals: Male C57BL/6J mice.[4][5]

  • Diet: Mice are fed a Gubra-Amylin NASH (GAN) diet, which is high in fat (40% kcal), fructose (22% by weight), and cholesterol (2% by weight).[4][5]

  • Induction Period: The diet is administered for 28 to 88 weeks to induce different stages of NASH and fibrosis.[3][4]

  • Treatment: this compound (30 mg/kg/day) or vehicle is administered orally once daily for a period of 8 to 12 weeks.[4]

  • Endpoints:

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red for fibrosis staging.[4]

    • Biochemistry: Plasma levels of ALT, AST, triglycerides, and cholesterol are measured. Hepatic triglyceride and cholesterol content are also quantified.[4]

    • Gene Expression: Hepatic gene expression analysis for markers of inflammation and fibrosis is performed using qPCR or RNA sequencing.[4]

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model
  • Animals: Male C57BL/6J mice.[6]

  • Diet: Mice are fed a choline-deficient, L-amino acid-defined diet with high-fat content (60% kcal from fat).[6]

  • Induction Period: The diet is typically administered for 6 to 12 weeks to induce severe steatohepatitis and fibrosis.[6]

  • Treatment: this compound (30 mg/kg/day) or vehicle is administered orally once daily, often starting after an initial disease induction period.[6]

  • Endpoints:

    • Histopathology: Similar to the GAN DIO model, liver sections are assessed for NAS and fibrosis stage.[6]

    • Fibrosis Quantification: In addition to staging, fibrosis is quantified by measuring the Sirius Red positive area and hepatic hydroxyproline content.[6]

    • Biochemistry: Standard plasma and hepatic lipid profiles are analyzed.[6]

Diet-Induced Obese (DIO) Hamster Model
  • Animals: Male Golden Syrian hamsters.

  • Diet: Hamsters are given a free choice between a standard chow diet with normal water and a high-fat/high-cholesterol diet with 10% fructose in the drinking water.

  • Induction Period: The diet is provided for 15 weeks to induce NASH and fibrosis.

  • Treatment: this compound (30 mg/kg/day), pioglitazone (30 mg/kg/day), or vehicle is administered orally once daily for 5 weeks.

  • Endpoints:

    • Histopathology: A composite histology score including steatosis, inflammation, ballooning, and fibrosis is determined.

    • Metabolic Parameters: Blood glucose, insulin, and HOMA-IR are measured. Hepatic lipids are quantified.

    • Gene Expression: Hepatic expression of genes involved in inflammation (e.g., MCP-1) and fibrosis (e.g., Col1a1) is analyzed.

Conclusion

This compound consistently demonstrates robust efficacy in reducing steatosis, inflammation, and fibrosis across multiple, diverse preclinical models of NASH. Its pan-PPAR agonism allows for a multi-faceted therapeutic approach that addresses the complex pathophysiology of the disease. The data from the GAN DIO-NASH mouse, CDAA-HFD mouse, and diet-induced obese hamster models strongly support the continued clinical development of this compound as a promising treatment for patients with NASH. The comparative data presented in this guide highlights its potential advantages over other therapeutic strategies and provides a valuable resource for researchers in the field.

References

A Cross-Validated Look at Lanifibranor's Pan-PPAR Agonism in the Treatment of Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lanifibranor's mechanism of action and performance with other peroxisome proliferator-activated receptor (PPAR) agonists in the context of Non-Alcoholic Steatohepatitis (NASH). The information is supported by experimental data from preclinical and clinical studies.

This compound is a novel pan-PPAR agonist that activates all three PPAR isoforms (α, δ, and γ), distinguishing it from other PPAR-targeted therapies that are typically selective for one or two isoforms. This comprehensive activation profile allows this compound to address the multifaceted pathogenesis of NASH, including metabolic dysregulation, inflammation, and fibrosis.

Comparative Efficacy of PPAR Agonists in NASH

The following tables summarize key clinical trial data for this compound and other notable PPAR agonists that have been evaluated for the treatment of NASH. It is important to note that direct head-to-head trials are limited, and these comparisons are based on data from separate clinical studies.

Table 1: Comparison of Histological Outcomes in NASH Clinical Trials

Drug (Class)TrialDosePrimary Endpoint Met?Key Histological OutcomesCitation(s)
This compound (pan-PPAR agonist)NATIVE (Phase 2b)800 mg & 1200 mg/dayYes (1200 mg dose)NASH Resolution without Worsening of Fibrosis: 49% (1200 mg) and 39% (800 mg) vs. 22% placebo. Fibrosis Improvement of ≥1 Stage without Worsening of NASH: 48% (1200 mg) and 34% (800 mg) vs. 29% placebo.
Pioglitazone (PPARγ agonist)PIVENS (Phase 3)30 mg/dayYesImprovement in NASH (≥2-point reduction in NAS score without worsening of fibrosis): 47% vs. 21% placebo. No significant improvement in fibrosis score alone.
Elafibranor (PPARα/δ agonist)RESOLVE-IT (Phase 3)120 mg/dayNoThe trial was terminated for lack of efficacy at an interim analysis. No significant difference in NASH resolution without worsening of fibrosis compared to placebo.
Pemafibrate (selective PPARα modulator)Phase 20.1 mg & 0.2 mg/dayYes (surrogate endpoints)Significant reductions in serum ALT and liver fat content. Histological data on NASH resolution and fibrosis are not as extensively reported from this phase.

Table 2: Comparison of Metabolic and Safety Parameters

DrugKey Metabolic EffectsCommon Adverse EventsCitation(s)
This compound Improved glycemic control (reduced HbA1c), improved lipid profile (reduced triglycerides, increased HDL).Diarrhea, nausea, peripheral edema, anemia, and weight gain.
Pioglitazone Improved insulin sensitivity and glycemic control.Weight gain, edema, and risk of bone fractures.
Elafibranor Improved lipid profile (reduced triglycerides, LDL-C, and total cholesterol; increased HDL-C).Generally well-tolerated; some reports of mild gastrointestinal effects.
Pemafibrate Significant reduction in triglycerides and apolipoprotein C-III.Generally well-tolerated; some reports of mild gastrointestinal effects and increases in serum creatinine.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential in NASH stems from its ability to simultaneously activate PPARα, PPARδ, and PPARγ, each contributing to distinct and complementary beneficial effects.

PPAR_Signaling_Pathway cluster_this compound This compound (Pan-PPAR Agonist) cluster_PPARs PPAR Isoforms cluster_Effects Downstream Effects in NASH This compound This compound PPARa PPARα This compound->PPARa PPARd PPARδ This compound->PPARd PPARg PPARγ This compound->PPARg FattyAcidOxidation ↑ Fatty Acid Oxidation ↓ Lipogenesis PPARa->FattyAcidOxidation AntiInflammatory ↓ Inflammatory Cytokines PPARa->AntiInflammatory PPARd->FattyAcidOxidation PPARd->AntiInflammatory GlucoseHomeostasis ↑ Glucose Uptake ↑ Insulin Sensitivity PPARg->GlucoseHomeostasis PPARg->AntiInflammatory AntiFibrotic ↓ Hepatic Stellate Cell Activation ↓ Collagen Deposition PPARg->AntiFibrotic

  • PPARα activation primarily targets the liver, where it stimulates the expression of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in hepatic steatosis. It also has anti-inflammatory effects.

  • PPARδ activation is more ubiquitous and contributes to improved fatty acid oxidation in both liver and skeletal muscle. It also plays a role in reducing inflammation.

  • PPARγ activation is crucial for improving insulin sensitivity and glucose metabolism. Importantly, in the context of NASH, PPARγ activation has direct anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.

Experimental Protocols

The validation of this compound's mechanism of action and its comparison with other PPAR agonists rely on a variety of in vitro and in vivo experimental models.

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of a compound as a PPAR agonist.

Transactivation_Assay_Workflow cluster_workflow PPAR Transactivation Assay Workflow start Start step1 Co-transfect cells (e.g., HEK293T) with PPAR expression vector and a luciferase reporter plasmid step2 Incubate cells with This compound or other PPAR agonists step3 Lyse cells and measure luciferase activity step4 Analyze data to determine EC50 and maximal activation end End

Detailed Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a plasmid expressing a specific human PPAR isoform (α, δ, or γ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Transfection is typically performed using a lipid-based transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a medium containing the test compound (e.g., this compound, pioglitazone) at various concentrations. A known potent agonist for each PPAR isoform is used as a positive control.

  • Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The relative luciferase units are normalized to a control (e.g., vehicle-treated cells), and dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) and maximal activation for each compound on each PPAR isoform.

Gene Expression Analysis in Liver Tissue (Quantitative PCR)

This method is used to quantify the changes in the expression of PPAR target genes in the liver of animal models or in human liver biopsies.

Detailed Methodology:

  • RNA Extraction: Total RNA is extracted from liver tissue samples using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Specific primers for target genes (e.g., CPT1A, ACSL1 for fatty acid oxidation; TIMP1, COL1A1 for fibrosis) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, comparing the expression levels in the treated group to the control group.

In Vivo NASH Animal Models

Rodent models are extensively used to evaluate the efficacy of anti-NASH drug candidates.

Detailed Methodology:

  • Model Induction: A common model involves feeding mice or rats a diet high in fat, fructose, and cholesterol (e.g., the Gubra-Amylin NASH diet) for an extended period (e.g., 12-21 weeks) to induce a NASH phenotype with steatosis, inflammation, and fibrosis.

  • Drug Administration: Once the NASH phenotype is established, animals are treated with the test compound (e.g., this compound) or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.

    • Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.

    • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis quantification. The NAFLD Activity Score (NAS) and fibrosis stage are determined.

    • Gene and Protein Expression Analysis: As described above, qPCR and Western blotting can be performed on liver tissue to assess changes in the expression of key genes and proteins involved in NASH pathogenesis.

Conclusion

This compound's unique pan-PPAR agonism presents a promising and comprehensive therapeutic approach for NASH by simultaneously targeting metabolic dysregulation, inflammation, and fibrosis. Clinical trial data, particularly from the NATIVE study, have demonstrated its potential for achieving both NASH resolution and fibrosis improvement. While direct comparative trials with other PPAR agonists are lacking, the available data suggest that this compound's broader mechanism of action may offer advantages over single or dual PPAR agonists, some of which have faced challenges in late-stage clinical development. Further research and the results of ongoing Phase 3 trials will be crucial in definitively establishing the position of this compound in the future landscape of NASH therapeutics.

Lanifibranor Combination Therapies in NASH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment landscape for non-alcoholic steatohepatitis (NASH) is rapidly evolving, with a growing consensus that combination therapies targeting multiple pathogenic pathways will be necessary for optimal outcomes.[1] This guide provides a comparative analysis of clinical trial data for combination therapies involving lanifibranor, a pan-PPAR agonist, and other therapeutic agents in the treatment of NASH.

Executive Summary

This compound, an orally active pan-PPAR agonist, has demonstrated efficacy in improving liver histology in patients with NASH by modulating key metabolic, inflammatory, and fibrogenic pathways.[2] Recent clinical trial data from the LEGEND study has shown promising results for this compound in combination with the SGLT2 inhibitor empagliflozin, particularly in patients with NASH and type 2 diabetes (T2D). This combination has been shown to improve glycemic control, reduce liver fat, and positively impact markers of liver injury without the weight gain sometimes associated with this compound monotherapy.[3][4][5][6][7][8]

For comparison, this guide also examines a notable combination trial involving the GLP-1 receptor agonist semaglutide with the FXR agonist cilofexor and the ACC inhibitor firsocostat. This combination has also shown to be well-tolerated and resulted in improvements in liver steatosis and biochemistry compared to semaglutide alone.[9][10]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from the key clinical trials discussed.

Table 1: Efficacy of this compound in Combination with Empagliflozin (LEGEND Trial - Interim Analysis) [3][5][7]

EndpointThis compound (800mg) + Empagliflozin (10mg)This compound (800mg)Placebo
Primary Endpoint
Absolute Change in HbA1c at Week 24-1.59%-1.14%+0.26%
Secondary & Exploratory Endpoints
Reduction in Hepatic Steatosis (MRI-PDFF)-38%-47%0%
Patients with ≥30% Reduction in Hepatic Fat67%83%0%
Change in Body WeightStableModerate, metabolically healthy gainStable
Relative Reduction in VAT/SAT Ratio-17%-5%+11%
Liver & Metabolic Markers
Alanine Aminotransferase (ALT)Statistically significant reductionStatistically significant reductionNo significant change
Aspartate Aminotransferase (AST)Statistically significant reductionStatistically significant reductionNo significant change
Insulin Resistance (HOMA-IR)Statistically significant reductionStatistically significant reductionNo significant change

Table 2: Efficacy of Semaglutide in Combination with Cilofexor and Firsocostat (Phase II Trial) [9]

Endpoint (at 24 weeks)Semaglutide + Cilofexor (30mg or 100mg) and/or Firsocostat (20mg)Semaglutide Monotherapy
Exploratory Efficacy Endpoints
Absolute Change in Liver Steatosis (MRI-PDFF)-9.8% to -11.0%-8.0%
Improvements in Liver BiochemistryGreater improvements observedImprovements observed
Safety and Tolerability
Incidence of Adverse Events73-90%Similar to combination arms
Most Common Adverse EventsGastrointestinalGastrointestinal
Weight Loss7-10%Similar to combination arms

Experimental Protocols

LEGEND Trial: this compound and Empagliflozin Combination
  • Study Design: A multicenter, randomized, placebo-controlled Phase II proof-of-concept trial. The trial was double-blind for the placebo and this compound monotherapy arms, and open-label for the combination arm.[3][5]

  • Participants: Patients with non-cirrhotic NASH and type 2 diabetes mellitus.[3][11] Diagnosis of NASH was based on historical histology or a combination of non-invasive methods including imaging.[5]

  • Intervention:

    • Combination arm: this compound 800mg once daily and empagliflozin 10mg once daily.[5]

    • Monotherapy arm: this compound 800mg once daily.[5]

    • Placebo arm.[5]

  • Duration: 24 weeks.[3][5]

  • Primary Endpoint: Absolute change in Hemoglobin A1c (HbA1c) from baseline to week 24.[5][7]

  • Key Secondary and Exploratory Endpoints:

    • Change in hepatic steatosis measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[5]

    • Markers of liver injury (ALT, AST).[3]

    • Markers of glucose and lipid metabolism.[3]

    • Change in the ratio of visceral to subcutaneous adipose tissue (VAT/SAT).[5]

Semaglutide, Cilofexor, and Firsocostat Combination Trial
  • Study Design: A Phase II, open-label, proof-of-concept trial with five arms.[9]

  • Participants: 108 patients with NASH and mild-to-moderate fibrosis (F2-F3 on biopsy or MRI-PDFF ≥10% and liver stiffness by transient elastography ≥7 kPa).[9]

  • Intervention:

    • Semaglutide 2.4 mg once weekly as monotherapy.[9]

    • Semaglutide in combination with once-daily cilofexor (30 mg or 100 mg).[9]

    • Semaglutide in combination with once-daily firsocostat (20 mg).[9]

    • Semaglutide in combination with both cilofexor (30 mg) and firsocostat (20 mg).[9]

  • Duration: 24 weeks.[9]

  • Primary Endpoint: Safety and tolerability.[9]

  • Exploratory Efficacy Endpoints:

    • Change in liver steatosis measured by MRI-PDFF.[9]

    • Changes in liver biochemistry and non-invasive tests of fibrosis.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways in NASH Combination Therapy

The following diagram illustrates the distinct and complementary signaling pathways targeted by this compound, empagliflozin, and semaglutide in the context of NASH.

NASH_Signaling_Pathways cluster_this compound This compound (pan-PPAR Agonist) cluster_Empagliflozin Empagliflozin (SGLT2 Inhibitor) cluster_Semaglutide Semaglutide (GLP-1 Receptor Agonist) This compound This compound PPARa PPARa This compound->PPARa activates PPARd PPARd This compound->PPARd activates PPARg PPARg This compound->PPARg activates Lipid Metabolism\n(Fatty Acid Oxidation ↑) Lipid Metabolism (Fatty Acid Oxidation ↑) PPARa->Lipid Metabolism\n(Fatty Acid Oxidation ↑) Anti-inflammatory Effects Anti-inflammatory Effects PPARa->Anti-inflammatory Effects Glucose & Lipid Utilization ↑ Glucose & Lipid Utilization ↑ PPARd->Glucose & Lipid Utilization ↑ PPARd->Anti-inflammatory Effects Insulin Sensitivity ↑\n(Adipose Tissue Function ↑) Insulin Sensitivity ↑ (Adipose Tissue Function ↑) PPARg->Insulin Sensitivity ↑\n(Adipose Tissue Function ↑) PPARg->Anti-inflammatory Effects Anti-fibrotic Effects\n(HSC Inactivation) Anti-fibrotic Effects (HSC Inactivation) PPARg->Anti-fibrotic Effects\n(HSC Inactivation) Steatosis ↓ Steatosis ↓ Lipid Metabolism\n(Fatty Acid Oxidation ↑)->Steatosis ↓ Glucose & Lipid Utilization ↑->Steatosis ↓ Insulin Resistance ↓ Insulin Resistance ↓ Insulin Sensitivity ↑\n(Adipose Tissue Function ↑)->Insulin Resistance ↓ Inflammation ↓ Inflammation ↓ Anti-inflammatory Effects->Inflammation ↓ Fibrosis ↓ Fibrosis ↓ Anti-fibrotic Effects\n(HSC Inactivation)->Fibrosis ↓ Empagliflozin Empagliflozin SGLT2 SGLT2 (Kidney) Empagliflozin->SGLT2 inhibits Glucose Reabsorption ↓ Glucose Reabsorption ↓ SGLT2->Glucose Reabsorption ↓ Urinary Glucose Excretion ↑ Urinary Glucose Excretion ↑ Glucose Reabsorption ↓->Urinary Glucose Excretion ↑ Blood Glucose ↓ Blood Glucose ↓ Urinary Glucose Excretion ↑->Blood Glucose ↓ Blood Glucose ↓->Insulin Resistance ↓ Semaglutide Semaglutide GLP-1 Receptor GLP-1 Receptor Semaglutide->GLP-1 Receptor activates Insulin Secretion ↑\n(Glucose-dependent) Insulin Secretion ↑ (Glucose-dependent) GLP-1 Receptor->Insulin Secretion ↑\n(Glucose-dependent) Glucagon Secretion ↓ Glucagon Secretion ↓ GLP-1 Receptor->Glucagon Secretion ↓ Gastric Emptying ↓ Gastric Emptying ↓ GLP-1 Receptor->Gastric Emptying ↓ Appetite ↓\n(CNS Effect) Appetite ↓ (CNS Effect) GLP-1 Receptor->Appetite ↓\n(CNS Effect) Insulin Secretion ↑\n(Glucose-dependent)->Blood Glucose ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion ↓->Hepatic Glucose Production ↓ Weight Loss Weight Loss Appetite ↓\n(CNS Effect)->Weight Loss Insulin Resistance ↓->Steatosis ↓ Weight Loss->Insulin Resistance ↓ Experimental_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Liver Biopsy or Non-invasive Tests, Blood Work, Imaging) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: This compound + Empagliflozin Randomization->ArmA ArmB Arm B: This compound + Placebo Randomization->ArmB ArmC Arm C: Placebo + Placebo Randomization->ArmC Treatment Treatment Period (e.g., 24 Weeks) ArmA->Treatment ArmB->Treatment ArmC->Treatment Monitoring Safety & Tolerability Monitoring (Adverse Events, Vitals, Labs) Treatment->Monitoring Endpoint End-of-Treatment Assessment (Repeat Baseline Assessments) Treatment->Endpoint Analysis Data Analysis (Primary & Secondary Endpoints) Endpoint->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Lanifibranor in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of investigational compounds like lanifibranor is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established guidelines ensures a safe working environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, grounded in safety data and regulatory standards.

This compound: Hazard Profile and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, as a precautionary measure, it is recommended to handle the compound as potentially hazardous until more comprehensive toxicological data is available.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] In case of contact, it is advised to wash the affected skin area with soap and plenty of water and to flush eyes with water.[4]

Quantitative Data: Solubility of this compound

Understanding the solubility of this compound is crucial for its use in experiments and for cleaning and disposal procedures. The following table summarizes its solubility in various solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)~50 mg/mL
Dimethylformamide (DMF)~50 mg/mL
Ethanol~0.2 mg/mL
1:4 solution of DMSO:PBS (pH 7.2)~0.2 mg/mL
Data sourced from Cayman Chemical product information.[3][5]

Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, as a non-hazardous pharmaceutical waste, should follow a structured protocol to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Pure this compound (Unused/Expired): Collect in a designated, well-labeled, sealed container.

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled waste bag or container.

  • Solutions: Aqueous and solvent-based solutions containing this compound should be collected in appropriate, labeled, and sealed waste containers. Do not mix with incompatible wastes.

2. Waste Container Management:

  • Use containers that are in good condition, compatible with the waste, and can be securely sealed.

  • Label all waste containers clearly with "this compound Waste" and the date. For solutions, also indicate the solvent used.

  • The use of color-coded containers can aid in waste stream management. While not mandated for non-hazardous waste in all jurisdictions, using a distinct color, such as blue or white for non-RCRA pharmaceutical waste, is a best practice.

3. Disposal Pathway:

  • Do Not Sewer: Pharmaceutical waste, including non-hazardous substances like this compound, should not be disposed of down the drain.[6][7] This practice is to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems.[7]

  • Incineration: The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[6][8] This method ensures the complete destruction of the compound.

  • Landfill: Disposal in a permitted solid waste landfill is another option for non-hazardous pharmaceutical waste, although incineration is generally preferred.[6]

  • Consult with your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department will have specific procedures and approved vendors for chemical and pharmaceutical waste disposal. Always follow their guidelines.

The following workflow provides a visual guide to the decision-making process for this compound disposal.

This compound Disposal Workflow cluster_start cluster_waste_type Identify Waste Type cluster_segregation Segregate and Contain cluster_disposal_path Determine Disposal Pathway cluster_end start Start: this compound Waste Generated pure_compound Pure Compound start->pure_compound contaminated_materials Contaminated Materials (Gloves, etc.) start->contaminated_materials solutions Solutions (Aqueous/Solvent) start->solutions container_pure Seal in Labeled Container for Pure Compound pure_compound->container_pure container_contaminated Place in Labeled Bag/Container for Contaminated Materials contaminated_materials->container_contaminated container_solutions Collect in Labeled, Sealed Waste Solvent Container solutions->container_solutions no_sewer Do Not Dispose Down the Drain container_pure->no_sewer container_contaminated->no_sewer container_solutions->no_sewer contact_ehs Contact Institutional EHS for Pickup no_sewer->contact_ehs Follow Institutional Protocol incineration High-Temperature Incineration (Preferred) contact_ehs->incineration EHS Arranges Disposal landfill Permitted Landfill contact_ehs->landfill EHS Arranges Disposal end_incineration End: Destruction of Compound incineration->end_incineration end_landfill End: Secure Disposal landfill->end_landfill

Caption: A workflow for the proper disposal of this compound waste in a research setting.

Mechanism of Action: this compound Signaling Pathway

This compound is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), activating all three isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[3][5] This comprehensive activation leads to a range of metabolic and anti-inflammatory effects, making it a subject of research for conditions like non-alcoholic steatohepatitis (NASH).[9][10]

The following diagram illustrates the signaling pathway of this compound.

This compound Signaling Pathway cluster_this compound cluster_ppars PPAR Isoforms cluster_rxr cluster_dna cluster_effects Biological Effects This compound This compound ppar_alpha PPARα This compound->ppar_alpha Activates ppar_delta PPARδ This compound->ppar_delta Activates ppar_gamma PPARγ This compound->ppar_gamma Activates rxr RXR ppar_alpha->rxr Heterodimerizes with ppar_delta->rxr ppar_gamma->rxr dna DNA (PPRE) rxr->dna Binds to metabolic Metabolic Regulation (e.g., Lipid Metabolism, Glucose Homeostasis) dna->metabolic Regulates Gene Expression Leading to anti_inflammatory Anti-inflammatory Effects dna->anti_inflammatory anti_fibrotic Anti-fibrotic Effects dna->anti_fibrotic

Caption: this compound activates all three PPAR isoforms, leading to diverse biological effects.

References

Navigating the Safe Handling of Lanifibranor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and procedures for handling Lanifibranor, ensuring a secure and efficient laboratory environment.

This document provides a comprehensive overview of the essential safety protocols, operational procedures, and disposal plans for this compound, a pan-peroxisome proliferator-activated receptor (PPAR) agonist. While Safety Data Sheets (SDS) from multiple suppliers indicate that this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more toxicological data is available.[1][2] Adherence to standard laboratory safety practices is paramount.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety:

PPE CategoryItemRationale
Eye Protection Safety glasses with side-shieldsConforming to EN166 or NIOSH standards, this is crucial to prevent eye contact with the powdered form of the compound.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[3]
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and skin from accidental spills.
Respiratory Protection Not generally requiredIn situations where dust formation is likely, a NIOSH-approved respirator may be appropriate. Use should be based on a risk assessment of the specific procedure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will mitigate risks and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.

2. Preparation of Solutions:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]

  • When preparing stock solutions, dissolve the compound in the solvent of choice, purging with an inert gas is recommended.[4]

  • For aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[4]

3. Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not ingest or inhale the compound.[4]

  • Wash hands thoroughly after handling.[4]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Compound: Dispose of the solid compound and any solutions in accordance with local, state, and federal regulations for chemical waste. Keep the waste in suitable, closed containers.[3]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container for chemical waste disposal.

  • Containers: Empty containers should be rinsed thoroughly with an appropriate solvent before disposal. The rinseate should be collected and disposed of as chemical waste.

Experimental Workflow for Safe Handling of this compound

Lanifibranor_Handling_Workflow cluster_prep Preparation cluster_handling Experimental Use cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weigh Solid this compound B->C D Dissolve in Appropriate Solvent (e.g., DMSO) C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Dispose of Contaminated Waste in Designated Chemical Waste F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。